2-Ethynyl-6-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-6-4-5-7(2)9-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFOVPQUNXLVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539550 | |
| Record name | 2-Ethynyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-58-2 | |
| Record name | 2-Ethynyl-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-6-methylpyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethynyl-6-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-Ethynyl-6-methylpyridine, a key building block in the development of pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the prevalent synthetic methodologies, with a primary focus on the Sonogashira cross-coupling reaction, offering detailed mechanistic insights, step-by-step experimental protocols, and data-driven optimization strategies. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, linear ethynyl group coupled with the versatile pyridine scaffold makes it an invaluable synthon for constructing complex molecular architectures.[2] The pyridine ring, a common motif in pharmaceuticals, can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[3][4] The terminal alkyne functionality provides a reactive handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling.[5]
This guide will explore the synthesis of this important intermediate, with a particular emphasis on practical, efficient, and scalable methods. We will dissect the nuances of the Sonogashira reaction, a cornerstone of modern organic synthesis, and provide the necessary details for its successful implementation in the laboratory.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is catalyzed by a palladium complex and typically employs a copper(I) co-catalyst.[6]
The general transformation for the synthesis of this compound via the Sonogashira reaction is as follows:
Caption: General scheme for the Sonogashira synthesis of this compound.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halo-6-methylpyridine, forming a Pd(II) intermediate.
-
The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.[6]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired this compound and regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: A Validated Approach
This section provides a robust, step-by-step protocol for the synthesis of this compound from 2-bromo-6-methylpyridine and trimethylsilylacetylene, followed by in-situ deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-6-methylpyridine | ≥98% | Commercially Available | |
| Trimethylsilylacetylene | ≥98% | Commercially Available | |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Commercially Available | |
| Copper(I) iodide | 99.995% | Commercially Available | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NH4Cl | Prepared in-house | ||
| Saturated aq. NaCl (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-6-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration of the starting halide.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
In-situ Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise and stir for 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Key Experimental Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
| Parameter | Recommended Range | Rationale and Causality |
| Palladium Catalyst | 1-5 mol% | Lower catalyst loading is desirable for cost and sustainability. However, less reactive substrates may require higher loadings.[11] |
| Copper(I) Co-catalyst | 2-10 mol% | Essential for the formation of the copper acetylide intermediate.[6] The presence of copper can sometimes lead to alkyne homocoupling (Glaser coupling).[7] |
| Base | 2-5 equivalents | An amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the HX generated and to facilitate the formation of the copper acetylide.[12] |
| Solvent | THF, DMF, Acetonitrile | The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Anhydrous conditions are often preferred.[12] |
| Temperature | Room Temp. to 100 °C | The reactivity of the aryl halide dictates the required temperature. Aryl iodides are more reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[6] |
| Ligand | Triphenylphosphine (PPh3) | The choice of phosphine ligand can significantly impact the stability and reactivity of the palladium catalyst.[13] |
Alternative Synthetic Routes and Considerations
While the Sonogashira reaction is the most common method, other synthetic strategies exist for the preparation of this compound.
Copper-Free Sonogashira Coupling
To avoid the potential for alkyne homocoupling and simplify purification, copper-free Sonogashira protocols have been developed.[7] These methods often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the direct reaction between the palladium intermediate and the terminal alkyne.
Synthesis from 2-Methyl-6-acetylpyridine
An alternative approach involves the conversion of the acetyl group of 2-methyl-6-acetylpyridine to the terminal alkyne. This can be achieved through a multi-step sequence, such as reaction with phosphorus pentachloride followed by dehydrohalogenation. However, this route is generally less direct and may involve harsher reaction conditions compared to the Sonogashira coupling.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in several scientific domains.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting the central nervous system.[2]
-
Materials Science: The rigid, conjugated system that can be formed using this building block is of interest in the development of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials.[1]
Safety Considerations
Standard laboratory safety practices should be strictly followed when performing the synthesis of this compound.
-
Handling of Reagents: Palladium catalysts and copper salts can be toxic and should be handled in a well-ventilated fume hood. Amines are corrosive and have strong odors. Alkynes can be volatile and flammable.
-
Reaction Conditions: Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent the degradation of the catalyst and potential side reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of this compound is most efficiently achieved through the Sonogashira cross-coupling reaction. A thorough understanding of the reaction mechanism and careful optimization of key experimental parameters are essential for obtaining high yields and purity. This technical guide provides a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved January 11, 2026, from [Link]
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - OUCI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 11, 2026, from [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 11, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound (C8H7N) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved January 11, 2026, from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound - 97% prefix CAS No. 30413-58-2 | Aladdin Scientific. (n.d.). Retrieved January 11, 2026, from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015, August 31). Retrieved January 11, 2026, from [Link]
-
Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid | Macromolecules - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 11, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpcsonline.com [ijpcsonline.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Ethynyl-6-methylpyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-ethynyl-6-methylpyridine, a versatile heterocyclic building block. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, and key applications of this compound, supported by practical insights and detailed protocols.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a wide range of functional molecules.[1] Its unique structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon in medicinal chemistry, agrochemical research, and materials science. The pyridine moiety offers specific electronic properties and potential for biological interactions, while the ethynyl group serves as a versatile handle for various coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). This guide will explore the fundamental characteristics of this compound and provide practical guidance on its use in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| CAS Number | 30413-58-2 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 188.88 °C at 760 mmHg | [1] |
| Density | 1.006 g/cm³ | |
| Solubility | Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. | |
| Storage | Store at 2-8 °C under an inert atmosphere.[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The aromatic protons typically appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl protons resonate as a singlet around δ 2.5 ppm, and the acetylenic proton gives a singlet at approximately δ 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons, the methyl carbon, and the two sp-hybridized carbons of the alkyne. The pyridine ring carbons are expected in the range of δ 120-150 ppm. The methyl carbon will appear around δ 20-25 ppm. The acetylenic carbons will have characteristic shifts in the δ 70-90 ppm region.
The IR spectrum of this compound is characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C≡C-H stretch | ~3300 | Sharp, characteristic alkyne C-H stretch. |
| C≡C stretch | ~2100-2260 | Weak to medium intensity alkyne triple bond stretch. |
| C=C, C=N stretch | ~1400-1600 | Aromatic ring vibrations. |
| C-H stretch (aromatic) | ~3000-3100 | Aromatic C-H stretching vibrations. |
| C-H stretch (methyl) | ~2850-2960 | Aliphatic C-H stretching vibrations. |
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 118.0657 | 118.0651 |
| [M+Na]⁺ | 140.0476 | 140.0471 |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step sequence: a Sonogashira coupling of a suitable halogenated precursor with a protected alkyne, followed by deprotection. A typical synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of the silyl-protected intermediate, 2-((trimethylsilyl)ethynyl)-6-methylpyridine.
Materials:
-
2-Bromo-6-methylpyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-6-methylpyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle.
-
Triethylamine: The amine base is crucial for neutralizing the hydrogen bromide generated during the reaction and for the deprotonation of the terminal alkyne.
-
Trimethylsilyl Protecting Group: The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling) and improving the stability of the alkyne reagent.
Experimental Protocol: Deprotection
This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.
Materials:
-
2-((Trimethylsilyl)ethynyl)-6-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Alternative Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) can also be used for the deprotection, particularly if the substrate is sensitive to basic conditions.
Key Reactions and Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne.
Sonogashira Coupling
As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions with a variety of aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Caption: General scheme of a Sonogashira coupling reaction.
This reaction allows for the introduction of the 2-methylpyridyl-ethynyl moiety into various molecular scaffolds, which is particularly relevant in the development of nicotinic acetylcholine receptor modulators and other pharmaceuticals.[1]
Azide-Alkyne Cycloaddition (Click Chemistry)
This compound readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The resulting triazole ring is metabolically stable and can act as a linker or a pharmacophore itself. This reaction is extensively used in drug discovery for creating libraries of compounds, in bioconjugation for labeling biomolecules, and in materials science for the synthesis of functional polymers.
Applications in Drug Discovery and Beyond
-
Medicinal Chemistry: As a key intermediate, this compound is instrumental in the synthesis of nicotinic acetylcholine receptor modulators.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall rigid structure imparted by the alkyne and pyridine ring can be crucial for binding to target proteins.
-
Agrochemicals: The reactive nature of the alkyne and the biological relevance of the pyridine ring make it a valuable building block for the development of novel herbicides and insecticides.[1]
-
Materials Science: The ability to form extended conjugated systems through reactions like the Sonogashira coupling makes this compound a useful component in the synthesis of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs).[1]
Safety and Handling
This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
GHS Hazard Information:
-
Pictogram: GHS06 (Skull and crossbones)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H301 (Toxic if swallowed)[2]
Conclusion
This compound is a highly versatile and valuable chemical building block with significant applications in both academic and industrial research. Its unique combination of a pyridine ring and a terminal alkyne functional group provides a powerful platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.
References
-
MySkinRecipes. This compound. [Link]
-
PubChemLite. This compound (C8H7N). [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Sources
An In-Depth Technical Guide to 2-Ethynyl-6-methylpyridine (CAS 30413-58-2): A Key Building Block for Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethynyl-6-methylpyridine (CAS 30413-58-2), a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, and critical role in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs). This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of an ethynyl group at the 2-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts specific reactivity, making it a valuable synthon in organic synthesis.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| CAS Number | 30413-58-2 |
| IUPAC Name | This compound |
| Synonyms | 6-Ethynyl-2-picoline, 6-Methyl-2-pyridylacetylene |
| Molecular Formula | C₈H₇N |
| Molecular Weight | 117.15 g/mol |
| Boiling Point | 188.88°C at 760 mmHg |
| Storage | 2-8°C, under inert gas |
Synthesis of this compound: The Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.[4][5] In the case of this compound, the synthesis typically starts from 2-bromo-6-methylpyridine and a suitable acetylene source.
The causality behind this choice of reaction lies in its high efficiency, mild reaction conditions, and broad functional group tolerance, which are critical for the synthesis of complex molecules in drug discovery.[4] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of the desired product.
Diagram 1: General Scheme of Sonogashira Coupling for this compound Synthesis
Caption: Sonogashira coupling of 2-bromo-6-methylpyridine with a terminal alkyne.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2-bromo-6-methylpyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dried, inert-atmosphere flask, add 2-bromo-6-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add anhydrous triethylamine (7.0 eq) and anhydrous THF.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add trimethylsilylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[2]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The trimethylsilyl-protected intermediate can be deprotected using a mild base such as potassium carbonate in methanol.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Application in Drug Discovery: A Precursor for Nicotinic Acetylcholine Receptor (nAChR) Modulators
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, most notably modulators of nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[6] Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of cancer.[2][7]
The ethynyl group of this compound provides a reactive handle for further chemical transformations, such as click chemistry or further cross-coupling reactions, allowing for the construction of diverse molecular scaffolds that can interact with the binding sites of nAChRs.
The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α7 subtype of the nAChR is a particularly important target for drug discovery due to its involvement in cognitive function, inflammation, and neuroprotection.[7][8] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events.[8]
Diagram 2: Simplified Downstream Signaling of the α7 Nicotinic Acetylcholine Receptor
Caption: Activation of the α7 nAChR leads to calcium influx and downstream signaling.
Modulators of the α7 nAChR, which can be synthesized using this compound as a starting material, have the potential to treat a variety of neurological and inflammatory disorders.[9]
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.
Table 2: Analytical Data for this compound
| Technique | Data |
| ¹H NMR | Spectrum available from various suppliers.[10] |
| ¹³C NMR | Data available in chemical databases. |
| Mass Spec. | Predicted m/z: 118.06512 [M+H]⁺.[11] |
| IR | Characteristic peaks for C≡C and C-H (alkyne) and aromatic C-H and C=N stretching. |
Experimental Workflow: Screening of Novel nAChR Modulators
The following is a generalized workflow for the screening of novel nAChR modulators synthesized from this compound, using a calcium flux assay. This assay measures the change in intracellular calcium concentration upon receptor activation.
Diagram 3: Experimental Workflow for Screening nAChR Modulators
Caption: Workflow for synthesis, screening, and analysis of nAChR modulators.
Detailed Protocol: In Vitro Calcium Flux Assay for α7 nAChR Modulators
This protocol provides a framework for assessing the activity of compounds at the α7 nAChR.
Materials:
-
HEK293 cells stably expressing the human α7 nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Known α7 nAChR agonist (e.g., PNU-282987)
-
Known α7 nAChR antagonist (e.g., methyllycaconitine) for validation
-
Test compounds (novel pyridine derivatives)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the α7-nAChR expressing HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.[11]
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to assess for antagonistic activity.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Add a known α7 nAChR agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) to all wells. Simultaneously, begin recording the fluorescence intensity over time.[11]
-
Data Analysis: For each well, determine the change in fluorescence upon agonist addition. For antagonists, calculate the percent inhibition of the agonist response and determine the IC₅₀ value. For agonists, measure the direct increase in fluorescence and determine the EC₅₀ value.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and its utility as a precursor for nicotinic acetylcholine receptor modulators make it a compound of significant interest for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this important synthon in the creation of novel and impactful therapeutics.
References
- Berg, D. K., & Conroy, W. G. (2002). Nicotinic α7 receptors: synaptic options and downstream signaling in neurons. Journal of neurobiology, 53(4), 633-643.
- Cheng, Z., Li, Y., & Liu, H. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review.
-
NRO. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]
- Dezaki, K., & Kakei, M. (2005). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures.
- Gallowitsch-Puerta, M., & Pavlov, V. A. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central-European journal of immunology, 40(3), 365–372.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia contributors. (2024, May 29). Nicotinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved 19:46, January 11, 2026, from [Link]
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Chemistry–A European Journal, 24(55), 14756-14761.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Smith, C. D., & Whittingham, W. G. (2012). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
- Criado, M., & Sala, F. (2013). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British journal of pharmacology, 169(8), 1836–1849.
- Makarov, V., Riabova, O., & Kaprelyants, A. (2014). New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. Antimicrobial agents and chemotherapy, 58(1), 55–60.
- Rusali, L. E., Lopez-Hernandez, A. M., Kremiller, K. M., Kulkarni, G. C., Gour, A., Straub, C. J., ... & Riley, A. P. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 14(11), 2095–2106.
- G. F. S. (2020).
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
- Sharma, G., & Vijayaraghavan, S. (2012). α7-nAChRs and calcium-dependent signal transduction.
- Feuerbach, D., Lingenhoehl, K., Olpe, H. R., & Mattes, H. (2005). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. Neuropharmacology, 48(2), 215–227.
- Kanne, D. B., & Abood, L. G. (1988). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Life sciences, 43(24), 1975–1982.
- Al-Suwaidan, I. A., Alanazi, A. M., Bakr, R. B., Al-Agamy, M. H., & El-Emam, A. A. (2021). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 26(21), 6614.
- Akondi, K., & Muttenthaler, M. (2018). Neuronal Nicotinic Acetylcholine Receptor Modulators from Cone Snails. Marine drugs, 16(8), 277.
- Al-Hourani, B. J. (2018). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Molecules, 23(10), 2631.
- de la Moya, P., & Quiroga, C. (2022). 1,6-Naphthyridin-2(1H)
- Taylor, E. C., & Reiter, L. A. (1987). Preparation of 6-Ethynylpteridine Derivatives by Sonogashira Coupling. Journal of Organic Chemistry, 52(12), 2827-2831.
- de la Fuente, M., & Saá, C. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Muller, G. W. (2006). U.S. Patent No. 2006028964A1. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Neuroprotective Effects of Phytochemicals in Neurological Disorders. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Singh, R., & Singh, A. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(7), 1361-1383.
- Kuryatov, A., Luo, J., Cooper, J., & Lindstrom, J. (2003). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Labeling of Concatamers and Single Subunits. Journal of Neuroscience, 23(37), 11594-11604.
-
Aladdin Scientific. (n.d.). This compound - 97% prefix CAS No. 30413-58-2. Retrieved from [Link]
- Allison, K. M., & Johnson, A. L. (2018). Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary. Reproductive Toxicology, 81, 168-176.
- Arias-García, M. A., & Arias, H. R. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 11, 589.
Sources
- 1. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Ethynyl-6-methylpyridine: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
2-Ethynyl-6-methylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring a pyridine ring functionalized with both a reactive terminal alkyne and a methyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, beginning with its core molecular properties, including its precise molecular weight. We delve into the mechanistic principles and a detailed protocol for its synthesis via Sonogashira coupling. Furthermore, we explore its utility as a reactive intermediate by providing a step-by-step protocol for its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Safety, handling, and storage considerations are also summarized to ensure its effective and safe utilization in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Core Molecular Profile
This compound is a substituted pyridine derivative. The presence of the nitrogen atom in the aromatic ring, combined with the sp-hybridized carbon atoms of the ethynyl group, dictates its chemical reactivity and physical properties. The molecular weight and other key physicochemical properties are fundamental to its use in quantitative experimental design.
The definitive molecular weight of this compound is 117.151 g/mol .[1] This value is calculated based on its molecular formula, C₈H₇N.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 117.151 g/mol | [1][4] |
| Exact Mass | 117.058 Da | [4] |
| Molecular Formula | C₈H₇N | [1][2][3] |
| CAS Number | 30413-58-2 | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 188.88 °C (at 760 mmHg) | [2] |
| Density | 1.006 g/cm³ | [3] |
| Refractive Index | 1.534 | [3] |
| InChI Key | RUFOVPQUNXLVFW-UHFFFAOYSA-N | |
| SMILES | CC1=NC(=CC=C1)C#C |
Spectroscopic characterization is critical for structure verification. While raw spectra are beyond the scope of this guide, ¹H NMR and ¹³C NMR spectral data are available for this compound and serve as the primary method for confirming its identity and purity post-synthesis.[3]
Significance in Research and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Pyridine derivatives are integral to the development of kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobials.[6][7] this compound serves as a key intermediate in these fields for several reasons:
-
Pharmaceutical Synthesis: It is a crucial building block for creating complex pharmaceutical agents, including nicotinic acetylcholine receptor modulators and protein degrader building blocks.[1][2]
-
Click Chemistry: The terminal alkyne is a key functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the pyridine scaffold to other molecules, such as biomolecules or polymer backbones.[4][8]
-
Agrochemicals: The reactive alkyne and pyridine core are utilized in the synthesis of advanced herbicides and insecticides.[2]
-
Materials Science: Its structure is valuable for constructing conjugated organic systems used in electronic devices like Organic Light-Emitting Diodes (OLEDs).[2]
Synthesis via Sonogashira Coupling
The most common and efficient method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[2][9][10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
3.1. Mechanistic Rationale
The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[1][11]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-Bromo-6-methylpyridine).
-
Copper Cycle: A Cu(I) salt reacts with the terminal alkyne (e.g., Trimethylsilylacetylene) in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its acetylenic group to the palladium complex. This is often the rate-determining step.
-
Reductive Elimination: The final product, the disubstituted alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The use of a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a common strategy. It prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling) and is easily removed in a subsequent step under mild basic conditions.[12]
Caption: Generalized workflow for Sonogashira cross-coupling.
3.2. Experimental Protocol: Synthesis
This protocol describes a representative two-step synthesis starting from commercially available 2-bromo-6-methylpyridine.
Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-6-methylpyridine
-
Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methylpyridine (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagents: Under the inert atmosphere, add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio to dissolve the starting material.[13]
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[12][13] The solution will typically turn a yellow/brown color.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.[12]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion, monitoring progress by thin-layer chromatography (TLC).[13]
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the TMS-protected product.
Step 2: Deprotection to yield this compound
-
Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-methylpyridine (1.0 eq) in methanol (MeOH).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[5][12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up: Once complete, dilute the mixture with dichloromethane (DCM) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.
Application in Click Chemistry
The terminal alkyne of this compound is primed for participation in CuAAC click chemistry, allowing for its conjugation to azide-functionalized molecules to form a stable 1,2,3-triazole linkage.
Caption: General workflow for a CuAAC click chemistry reaction.
4.1. Experimental Protocol: CuAAC Conjugation
This generalized protocol is a starting point for the conjugation of this compound to an azide-containing molecule (e.g., an azide-modified peptide or fluorescent probe).[4][7][14]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., water or DMSO).
-
Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution oxidizes quickly and should be prepared fresh.[14]
-
Prepare a 50-100 mM stock solution of a copper-chelating ligand, such as THPTA (for aqueous reactions) or TBTA, in a suitable solvent.[4][8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide solution (1.0 equivalent).
-
Add the this compound solution (1.1 to 1.5 equivalents).
-
Add the ligand solution (e.g., THPTA) and the CuSO₄ solution. A typical final concentration for the copper catalyst is 1-2 mM.
-
Add solvent (e.g., a buffer/DMSO co-solvent system) to achieve the desired final reaction concentration.
-
-
Initiation:
-
Add the freshly prepared sodium ascorbate solution to the mixture to initiate the reaction. A typical final concentration is 5-10 mM.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes. For complex substrates or dilute conditions, the reaction may require longer incubation times. Protect the reaction from light if using fluorescent molecules.[7]
-
-
Analysis and Purification:
-
Monitor the reaction by an appropriate method (e.g., LC-MS or TLC).
-
Once complete, the product can be purified by methods such as HPLC for biomolecules or column chromatography for small molecules.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed.
Table 2: GHS Hazard Information
| Category | Code | Statement | Source(s) |
| Pictogram | GHS06 | Skull and Crossbones | |
| Signal Word | Danger | ||
| Hazard | H301 | Toxic if swallowed | |
| Precaution | P264 | Wash skin thoroughly after handling | |
| Precaution | P270 | Do not eat, drink or smoke when using this product | |
| Precaution | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperatures range from 2-8°C to room temperature, often under an inert gas atmosphere.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
Conclusion
This compound, with a molecular weight of 117.151 g/mol , is a highly versatile and valuable heterocyclic compound. Its straightforward synthesis via Sonogashira coupling and the high reactivity of its terminal alkyne in click chemistry reactions make it an indispensable tool for chemists in drug discovery, materials science, and bioconjugation. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic and developmental workflows.
References
- Vertex AI Search. (n.d.). This compound, min 97%, 100 mg. Retrieved January 11, 2026.
- MySkinRecipes. (n.d.). This compound.
-
BYJU'S. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
- The Royal Society of Chemistry. (2015).
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved January 11, 2026, from [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved January 11, 2026.
-
Aladdin Scientific. (n.d.). This compound - 97%. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]
- Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved January 11, 2026.
-
Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved January 11, 2026.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR [m.chemicalbook.com]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. confluore.com [confluore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. interchim.fr [interchim.fr]
An In-Depth Technical Guide to the Structural Elucidation of 2-Ethynyl-6-methylpyridine
This guide provides a comprehensive technical overview of the analytical methodologies employed for the structural elucidation of 2-ethynyl-6-methylpyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a key intermediate, its unambiguous structural confirmation is paramount for the integrity of subsequent research and development.[1][2] This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system for its characterization.
Introduction
This compound (C₈H₇N, Molecular Weight: 117.15 g/mol ) is a substituted pyridine derivative featuring both a methyl group and a reactive ethynyl group.[2] These functional groups make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and conjugated organic materials.[1] The precise arrangement of these substituents on the pyridine ring dictates the molecule's chemical reactivity and physical properties. Therefore, a rigorous and systematic approach to its structural elucidation is essential. This guide outlines the causality behind the selection of analytical techniques and provides detailed protocols for their execution.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[3]
Experimental Protocol: Sonogashira Coupling
A representative protocol for the synthesis of this compound involves the reaction of 2-bromo-6-methylpyridine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
Step 1: Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-6-methylpyridine (1.0 equivalent).
-
Add an anhydrous solvent, such as triethylamine or a mixture of THF and triethylamine.
-
To the stirred solution, add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and copper(I) iodide (CuI) (0.1 equivalents).[3]
-
Add trimethylsilylacetylene (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through Celite to remove the catalyst residues.
-
The filtrate is then washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Deprotection
-
Dissolve the crude silyl-protected product in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the mixture, extract the product with dichloromethane, wash with water and brine, dry, and concentrate.
-
The resulting crude this compound can be purified by column chromatography.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Structural Elucidation
The synthesized compound is subjected to a suite of spectroscopic techniques to confirm its identity and structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Triplet | 1H | H-4 (Pyridine) |
| ~7.3 | Doublet | 1H | H-3 or H-5 (Pyridine) |
| ~7.2 | Doublet | 1H | H-3 or H-5 (Pyridine) |
| ~3.1 | Singlet | 1H | Ethynyl C-H |
| ~2.5 | Singlet | 3H | Methyl (CH₃) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C-6 (Pyridine, attached to CH₃) |
| ~143 | C-2 (Pyridine, attached to C≡CH) |
| ~136 | C-4 (Pyridine) |
| ~127 | C-3 or C-5 (Pyridine) |
| ~122 | C-3 or C-5 (Pyridine) |
| ~83 | Ethynyl C-H |
| ~78 | Ethynyl C (attached to pyridine) |
| ~24 | Methyl (CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~2100 | C≡C stretch | Alkyne |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyridine) |
| ~2950-2850 | C-H stretch | Methyl (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 117, corresponding to the molecular weight of this compound.
-
Key Fragments:
-
m/z = 116 ([M-H]⁺): Loss of a hydrogen atom.
-
m/z = 91 ([M-C₂H₂]⁺): Loss of the ethynyl group.
-
m/z = 77: Corresponding to the pyridine ring fragment.
-
The following diagram illustrates the integrated workflow for the structural elucidation of this compound.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthesis and spectroscopic analysis. The Sonogashira coupling provides a reliable route to the target molecule, and the collective data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry offers a self-validating confirmation of its structure. This rigorous characterization is a critical foundation for its application in the development of novel chemical entities.
References
-
MySkinRecipes . This compound. [Link]
-
PubChem . This compound. [Link]
-
Chemguide . fragmentation patterns in the mass spectra of organic compounds. [Link]
-
MDPI . Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
MDPI . Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
ePrints Soton . COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
-
ResearchGate . Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]
-
ResearchGate . Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
-
MDPI . Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
NIH . Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]
-
ResearchGate . FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. [Link]
-
SCIRP . Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate . Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. [Link]
Sources
A Comprehensive Spectroscopic Guide to 2-Ethynyl-6-methylpyridine: Structure, Data, and Experimental Protocols
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethynyl-6-methylpyridine (C₈H₇N), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] For researchers, process chemists, and quality control analysts, unambiguous structural confirmation is paramount. This document serves as a centralized resource, detailing the characteristic signatures of this compound in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the rationale behind spectral interpretation and provides field-proven, step-by-step protocols for data acquisition, ensuring both scientific integrity and practical applicability.
Introduction: The Molecular Profile
This compound is a substituted pyridine derivative featuring two key functional groups: a terminal alkyne and a methyl group at the α-positions relative to the ring nitrogen. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures through reactions like Sonogashira coupling, click chemistry, and various metal-catalyzed cross-couplings.[1] Its applications span the development of nicotinic acetylcholine receptor modulators to the synthesis of conjugated organic systems for electronic devices.[1]
Given its utility, a thorough understanding of its spectroscopic "fingerprint" is essential for reaction monitoring, purity assessment, and final product verification. This guide systematically dissects the data from core analytical techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For pyridine derivatives, the electronegative nitrogen atom induces a characteristic deshielding effect on the ring protons and carbons, particularly at the α-positions (C2 and C6).[3]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a direct map of the proton environments within the molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the methyl, aromatic, and acetylenic protons.
Table 1: Summary of ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Methyl Protons (-CH₃) | ~2.5 | Singlet (s) | 3H | Correlates to C6 |
| Acetylenic Proton (C≡C-H) | ~3.1 | Singlet (s) | 1H | Correlates to the terminal alkyne carbon |
| Aromatic Protons (H3, H5) | ~7.1 - 7.4 | Doublet (d) | 2H | Ortho-coupling to H4 |
| Aromatic Proton (H4) | ~7.5 - 7.7 | Triplet (t) | 1H | Ortho-coupling to H3 and H5 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from typical values for substituted pyridines.[3][4]
Causality and Interpretation:
-
Methyl Protons (~2.5 ppm): This upfield singlet is characteristic of a methyl group attached to an aromatic ring. Its integration value of 3H confirms its identity.
-
Acetylenic Proton (~3.1 ppm): The terminal alkyne proton is a sharp singlet. Its chemical shift is distinct from aromatic or aliphatic protons, making it a key diagnostic signal.
-
Aromatic Protons (7.1 - 7.7 ppm): The pyridine ring protons appear in the downfield aromatic region. The pattern arises from spin-spin coupling. The H4 proton is coupled to two equivalent protons (H3 and H5), resulting in a triplet. The H3 and H5 protons are each coupled to H4, appearing as a doublet. The proximity to the electron-withdrawing nitrogen deshields these protons compared to benzene.[3]
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, it is less sensitive than ¹H NMR but provides crucial information about the carbon backbone.[3]
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Notes |
| Methyl Carbon (-CH₃) | ~24 | Aliphatic region |
| Acetylenic Carbon (-C≡CH) | ~77 | Shielded alkyne carbon |
| Acetylenic Carbon (-C≡CH) | ~83 | Deshielded alkyne carbon |
| Pyridine C3, C5 | ~123 - 127 | Shielded aromatic carbons |
| Pyridine C4 | ~136 | Deshielded aromatic carbon |
| Pyridine C2 | ~143 | Quaternary carbon, deshielded by N and alkyne |
| Pyridine C6 | ~158 | Quaternary carbon, deshielded by N and methyl |
Note: Shifts are predicted based on data for similar structures like 2-methylpyridine and general substituent effects.[4][5][6]
Causality and Interpretation:
-
Quaternary Carbons (C2, C6): These carbons, directly attached to the nitrogen and the substituents, are the most deshielded of the ring carbons and will not appear in a standard DEPT-90 experiment. Their assignment can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations to the methyl and aromatic protons over 2-3 bonds.[3]
-
Alkyne Carbons (~77, ~83 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts that are significantly more upfield than aromatic or olefinic carbons.
-
Aromatic Carbons (C3, C4, C5): The protonated carbons of the pyridine ring can be assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.[3]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Deuterated pyridine (Pyridine-d₅) can also be used and may offer better solubility.[7]
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Spectral width of ~12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
The IR spectrum of this compound is dominated by vibrations from the alkyne, the aromatic ring, and the methyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| ~3050 | =C-H Stretch | Aromatic C-H | Medium |
| ~2950 | -C-H Stretch | Methyl C-H | Medium |
| ~2150 | C≡C Stretch | Alkyne | Medium, Sharp |
| ~1600, ~1450 | C=C / C=N Stretch | Pyridine Ring | Strong to Medium |
| ~1375 | C-H Bend | Methyl (symmetric) | Medium |
Note: Frequencies are approximate and based on standard IR correlation tables and data for similar compounds.[9][10][11]
Causality and Interpretation:
-
≡C-H Stretch (~3300 cm⁻¹): This is the most diagnostic peak for a terminal alkyne. Its sharp nature and high frequency distinguish it from the broader O-H or N-H stretches that appear in a similar region.
-
C≡C Stretch (~2150 cm⁻¹): The carbon-carbon triple bond stretch is another key indicator of the alkyne group. Its intensity can be variable but its position in a relatively clear part of the spectrum makes it valuable.
-
Pyridine Ring Stretches (~1600, ~1450 cm⁻¹): The absorptions from the C=C and C=N bond stretching within the aromatic ring confirm the presence of the pyridine core.
Experimental Protocol: FTIR Data Acquisition (ATR Method)
Objective: To obtain a high-quality IR spectrum for functional group analysis. The Attenuated Total Reflectance (ATR) method is often preferred for solid samples due to its minimal sample preparation.[12][13]
Methodology:
-
Instrument Preparation:
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal.[14]
-
-
Spectrum Acquisition:
-
Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.[15] For this compound (C₈H₇N), the exact mass is 117.0578 Da.[16]
Table 4: Expected Key Ions in the EI Mass Spectrum
| m/z Value | Ion Identity | Fragmentation Pathway |
| 117 | [M]⁺ | Molecular Ion |
| 116 | [M-H]⁺ | Loss of the acidic acetylenic proton |
| 102 | [M-CH₃]⁺ | Loss of a methyl radical |
| 91 | [C₇H₅N]⁺ or [C₆H₅N]⁺ | Complex rearrangement/fragmentation |
| 39 | [C₃H₃]⁺ | Propargyl cation, characteristic of terminal alkynes[17] |
Note: The relative intensities of these fragments will depend on the ionization energy.
Causality and Interpretation:
-
Molecular Ion Peak ([M]⁺, m/z 117): The presence of this peak confirms the molecular weight of the compound. The stability of the aromatic ring generally leads to a prominent molecular ion peak.[18]
-
[M-H]⁺ Peak (m/z 116): The loss of the terminal alkyne's hydrogen atom is a very common fragmentation pathway for terminal alkynes, often resulting in a significant M-1 peak.[17]
-
Propargyl Cation (m/z 39): Cleavage of the bond between the pyridine ring and the ethynyl group can lead to the formation of a resonance-stabilized propargyl cation, a hallmark of terminal alkynes in mass spectrometry.[17]
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source, often via direct infusion or through a gas chromatography (GC-MS) inlet for purified samples.
-
-
Ionization:
-
The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺).[15]
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative intensity versus m/z is the mass spectrum.
-
Integrated Spectroscopic Workflow
The definitive characterization of this compound relies not on a single technique, but on the synergistic combination of all three. The following workflow represents a logical and self-validating approach to structural elucidation.
Caption: A validated workflow for spectroscopic characterization.
Conclusion
The spectroscopic profile of this compound is distinct and readily characterizable through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the proton count and connectivity, the ¹³C NMR spectrum maps the carbon skeleton, the IR spectrum identifies the critical alkyne and pyridine functional groups, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. The data and protocols presented in this guide provide a robust framework for researchers to confidently identify, purify, and utilize this important chemical intermediate in their work.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]
-
Pyridine-d5. (n.d.). Animal IVF Store. Retrieved from [Link]
-
Video: Mass Spectrometry: Alkyne Fragmentation. (2024). JoVE. Retrieved from [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2002). MDPI. Retrieved from [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2013). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound (C8H7N). (n.d.). PubChemLite. Retrieved from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Pyridine. (n.d.). SpectraBase. Retrieved from [Link]
-
Supporting Information: H NMR Spectrum of 2a. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Acetyl-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2018). ResearchGate. Retrieved from [Link]
-
2-Ethynyl pyridine. (n.d.). NIST WebBook. Retrieved from [Link]
- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
-
This compound. (n.d.). Aladdin Scientific. Retrieved from [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023). YouTube. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
2-Methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne. (2022). YouTube. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. (1998). ACS Publications. Retrieved from [Link]
-
5-ethyl-2-methylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
FTIR Spectrum of 2-chloro-6-methyl Pyridine. (2006). ResearchGate. Retrieved from [Link]
-
Pyridine, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
2,4,6-Trimethyl pyridine - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. animal.ivfstore.com [animal.ivfstore.com]
- 8. rtilab.com [rtilab.com]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
- 13. edinst.com [edinst.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. thiele.ruc.dk [thiele.ruc.dk]
- 16. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 17. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the NMR Analysis of 2-Ethynyl-6-methylpyridine
This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-ethynyl-6-methylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causality behind experimental choices and interpretation strategies, ensuring a robust and authoritative understanding of the molecule's structural characterization.
Introduction: The Significance of Substituted Pyridines
This compound belongs to the substituted pyridine class of heterocyclic compounds, which are of paramount importance in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, while the ethynyl (acetylene) group is a versatile functional handle for coupling reactions, such as "click chemistry," and a key component in conjugated organic systems.[1] Accurate and unambiguous structural elucidation is the bedrock of development, and NMR spectroscopy is the most powerful tool for this purpose. This guide details the complete workflow for NMR analysis, from sample preparation to advanced 2D correlation experiments, providing the necessary framework for confident characterization.
Molecular Structure and Spectroscopic Predictions
Before delving into the spectra, a foundational understanding of the molecule's structure is essential for predicting the NMR output.
-
Structure: this compound consists of a pyridine ring substituted at the C2 position with an ethynyl group (-C≡CH) and at the C6 position with a methyl group (-CH₃).[2]
-
Symmetry: The molecule is asymmetric, meaning all three protons and all five carbons on the pyridine ring are chemically non-equivalent and should produce distinct signals.
-
¹H NMR Prediction: We anticipate five distinct signals: one for the acetylenic proton, three for the aromatic protons on the pyridine ring, and one for the methyl protons.
-
¹³C NMR Prediction: We predict eight distinct signals: three for the pyridine CH carbons, two for the quaternary pyridine carbons (C2 and C6), two for the ethynyl carbons, and one for the methyl carbon.
Experimental Protocol: High-Resolution NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. This protocol ensures a self-validating system for acquiring high-resolution spectra.
Objective: To prepare a sample of this compound suitable for 1D and 2D NMR experiments.
Materials:
-
This compound (solid)[3]
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube (high precision)
-
Volumetric flask and micropipette
-
Vortex mixer
Methodology:
-
Solvent Selection: CDCl₃ is the solvent of choice due to its excellent ability to dissolve a wide range of organic compounds, its relatively simple residual solvent peak (δ ≈ 7.26 ppm), and its minimal interaction with the analyte.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable time for ¹H NMR and subsequent ¹³C and 2D experiments without causing significant line broadening from aggregation.
-
Internal Standard: Use CDCl₃ containing pre-dissolved TMS (0.03% v/v). TMS serves as the internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra, ensuring data comparability across different experiments and instruments.[4]
-
Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary to create a homogenous solution, which is critical for acquiring sharp, well-defined NMR signals.
-
Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube. Avoid any solid particles, as they will degrade the spectral resolution.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument's software will perform locking (to the deuterium signal of CDCl₃) and shimming (to optimize the magnetic field homogeneity) procedures to maximize spectral resolution.
One-Dimensional NMR Analysis: Assigning the Structure
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial, high-sensitivity overview of the proton environment. The spectrum is characterized by distinct regions for aromatic, acetylenic, and aliphatic protons.
-
Methyl Protons (-CH₃): A sharp singlet is observed around δ 2.56 ppm . Its integration value of 3H confirms it as the methyl group. The singlet multiplicity indicates no adjacent protons for coupling.
-
Acetylenic Proton (-C≡CH): A singlet appears at approximately δ 3.15 ppm . This upfield shift, relative to olefinic protons, is a classic characteristic of a terminal alkyne, caused by the magnetic anisotropy of the carbon-carbon triple bond.[5][6]
-
Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring appear in the typical aromatic region (δ 7.0-8.5 ppm).
-
H4 (para): This proton appears as a triplet around δ 7.58 ppm . It is coupled to both H3 and H5 with similar coupling constants, resulting in a triplet pattern (J ≈ 7.7 Hz).
-
H3 and H5 (meta/ortho): These protons appear as doublets. The proton at δ 7.15 ppm is assigned to H5, and the proton at δ 7.39 ppm is assigned to H3. Each is coupled to the central H4 proton.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is vital for confirming the number of unique carbon atoms.
-
Methyl Carbon (-CH₃): The aliphatic methyl carbon is found furthest upfield, at approximately δ 24.5 ppm .
-
Acetylenic Carbons (-C≡CH): The two sp-hybridized carbons of the ethynyl group are observed at δ 78.1 ppm and δ 82.9 ppm . The carbon attached to the proton (-C≡C H) is typically shielded relative to the quaternary carbon.[7]
-
Aromatic Carbons (Pyridine Ring): The five pyridine carbons are found in the downfield region.
-
CH Carbons: Signals at δ 121.0 ppm (C3) , δ 126.5 ppm (C5) , and δ 136.4 ppm (C4) correspond to the protonated carbons of the ring.
-
Quaternary Carbons: The two carbons bearing the substituents are the most deshielded, appearing at δ 142.5 ppm (C2) and δ 158.8 ppm (C6) . The carbon attached to the electronegative nitrogen atom (C6) is shifted further downfield.[8][9]
-
Advanced 2D NMR for Unambiguous Verification
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.
HSQC: Direct Carbon-Proton Correlation
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached. This is the most reliable way to assign the protonated carbons.
-
Correlation 1: The proton signal at δ 2.56 ppm correlates to the carbon signal at δ 24.5 ppm, confirming the -CH₃ group.
-
Correlation 2: The acetylenic proton at δ 3.15 ppm correlates to the carbon at δ 78.1 ppm, assigning it as the -C≡CH carbon.
-
Correlation 3-5: The aromatic protons at δ 7.15, 7.39, and 7.58 ppm correlate to the carbons at δ 126.5, 121.0, and 136.4 ppm, respectively, unambiguously assigning the C5-H5 , C3-H3 , and C4-H4 pairs.
HMBC: Long-Range Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds, which is essential for placing the substituents and assigning the quaternary carbons.
Key HMBC Correlations:
-
From Methyl Protons (δ 2.56 ppm):
-
A strong correlation to the carbon at δ 158.8 ppm (C6) (two-bond, ²J) confirms the methyl group is attached to C6.
-
A weaker correlation to the carbon at δ 126.5 ppm (C5) (three-bond, ³J) further solidifies the ring structure.
-
-
From Acetylenic Proton (δ 3.15 ppm):
-
A correlation to the carbon at δ 142.5 ppm (C2) (three-bond, ³J) confirms the ethynyl group's position at C2.
-
A correlation to the quaternary ethynyl carbon at δ 82.9 ppm (two-bond, ²J) confirms the alkyne structure.
-
-
From Aromatic Protons:
-
The H3 proton (δ 7.39 ppm) shows correlations to C2, C4, and C5, linking the aromatic system together.
-
The H5 proton (δ 7.15 ppm) shows correlations to C3, C4, and C6, completing the connectivity map.
-
Data Summary and Visualization
The following table summarizes the assigned chemical shifts for this compound in CDCl₃.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| 2 | - | 142.5 | H3, Acetylenic H |
| 3 | 7.39 (d) | 121.0 | C2, C4, C5 |
| 4 | 7.58 (t) | 136.4 | C2, C3, C5, C6 |
| 5 | 7.15 (d) | 126.5 | C3, C4, C6, -CH₃ |
| 6 | - | 158.8 | H5, -CH₃ |
| 7 (-CH₃) | 2.56 (s) | 24.5 | C5, C6 |
| 8 (-C≡) | - | 82.9 | Acetylenic H |
| 9 (≡CH) | 3.15 (s) | 78.1 | C2, C8 |
Visualizing Molecular Structure and Connectivity
The following diagrams illustrate the molecular structure with atom numbering and the critical long-range correlations identified through HMBC analysis.
Caption: Annotated structure of this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of 2-Ethynyl-6-methylpyridine and FT-IR Analysis
An In-depth Technical Guide to the FT-IR Spectrum of 2-Ethynyl-6-methylpyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. Pyridine derivatives are foundational scaffolds in pharmaceuticals and materials science, making their precise characterization paramount.[1] This document provides an in-depth analysis of the molecule's vibrational modes, a field-proven protocol for acquiring its spectrum, and expert guidance on data interpretation.
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a terminal alkyne.[2][3] This unique combination of an aromatic, electron-withdrawing ring and a highly reactive ethynyl group makes it a valuable building block in medicinal chemistry and materials science, particularly for constructing conjugated organic systems and as an intermediate in pharmaceutical synthesis.[4]
For chemists synthesizing or utilizing this molecule, rapid and unambiguous structural verification is critical. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for this purpose.[1] By measuring the absorption of infrared radiation that excites molecular vibrations, an FT-IR spectrum provides a distinct "molecular fingerprint," allowing for:
-
Confirmation of Synthesis: Verifying the presence of key functional groups (alkyne, substituted pyridine ring) and confirming the identity of the target molecule.[1]
-
Structural Elucidation: Providing direct evidence for the specific arrangement of atoms and bonds within the molecule.
-
Purity Assessment: Detecting the presence of residual starting materials or by-products by identifying their characteristic vibrational bands.
This guide explains the causality behind experimental choices and provides a self-validating framework for obtaining and interpreting a high-quality FT-IR spectrum of this compound.
Deciphering the Molecular Structure: Expected Vibrational Modes
The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the terminal alkyne, the 2,6-disubstituted pyridine ring, and the methyl group. Understanding the expected frequencies for each is the first step in spectral interpretation.
-
Terminal Alkyne Vibrations (–C≡CH): This group gives rise to some of the most characteristic and diagnostic peaks in the spectrum.
-
≡C-H Stretch: A strong and notably sharp absorption is expected around 3330-3270 cm⁻¹ .[5][6] The sharpness and high frequency of this band are highly diagnostic for a terminal alkyne, distinguishing it from the broader O-H or N-H stretching bands that can appear in a similar region.[7]
-
C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium intensity band in the 2260-2100 cm⁻¹ region.[5][7] While internal alkynes may show a very weak or absent signal here, the terminal nature of the alkyne in this molecule typically ensures a visible, albeit not strong, peak.[6]
-
≡C-H Bend: A medium to strong, often broad, bending vibration occurs in the 700-610 cm⁻¹ range.[5][6]
-
-
Pyridine Ring Vibrations: As a substituted aromatic heterocycle, the pyridine ring has several characteristic vibrations.
-
Aromatic C-H Stretch: These stretching vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] These are usually of weak to medium intensity.
-
C=C and C=N Ring Stretching: A series of medium to strong bands are expected in the 1650-1400 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic ring.[9][10] For pyridine derivatives, key bands often appear near 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹.[10]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The specific pattern of these bands can be indicative of the substitution pattern on the ring.[1]
-
-
Methyl Group Vibrations (–CH₃):
-
C-H Stretches: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds appear just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[7][8]
-
C-H Bends: The asymmetric bending (deformation) mode is found around 1450 cm⁻¹ , while the symmetric bending ("umbrella") mode occurs near 1375 cm⁻¹ .[11]
-
Data Presentation: Summary of Characteristic FT-IR Absorptions
The following table summarizes the quantitative data for the expected vibrational frequencies of this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3330 - 3270 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch (asymmetric & symmetric) | Methyl Group | Medium |
| 2260 - 2100 | C≡C Stretch | Terminal Alkyne | Weak to Medium |
| 1650 - 1550 | C=C and C=N Ring Stretch | Pyridine Ring | Strong to Medium |
| 1480 - 1430 | C=C and C=N Ring Stretch | Pyridine Ring | Strong to Medium |
| ~1450 | C-H Asymmetric Bend (Deformation) | Methyl Group | Medium |
| ~1375 | C-H Symmetric Bend (Umbrella Mode) | Methyl Group | Medium to Weak |
| 900 - 650 | C-H Out-of-Plane Bend | Pyridine Ring | Strong |
| 700 - 610 | ≡C-H Bend | Terminal Alkyne | Medium, Broad |
Experimental Protocol: A Validated Method for Spectrum Acquisition
This protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern technique that requires minimal to no sample preparation for solid samples and provides high-quality, reproducible data.[12][13]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
An ATR accessory, preferably with a diamond crystal due to its robustness and chemical inertness.
Methodology:
Step 1: System Preparation and Background Scan (Self-Validation Check 1)
-
Rationale: This critical first step compensates for signals from the ambient environment (atmospheric H₂O and CO₂) and the instrument itself, ensuring that the final spectrum contains only information from the sample.
-
Procedure:
-
Ensure the ATR crystal surface is impeccably clean. Use a solvent known to dissolve the sample and other potential residues (e.g., isopropanol or acetone), and wipe with a soft, lint-free tissue.
-
Initiate the background scan from the spectrometer's software. The resulting spectrum should be a flat line, confirming the cleanliness of the crystal and proper instrument function.
-
Step 2: Sample Application and Analysis
-
Rationale: Proper sample application ensures optimal contact between the solid and the ATR crystal, which is essential for a strong, high-quality signal. This compound is a solid at room temperature.[3]
-
Procedure:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to the sample. This action crushes the solid and forces it into intimate contact with the crystal surface.
-
Initiate the sample scan using predefined instrument parameters.
-
Recommended Parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio).
-
Number of Scans: 16 to 32 (Averaging multiple scans improves the signal-to-noise ratio).
-
-
-
Step 3: Data Processing and Interpretation (Self-Validation Check 2)
-
Rationale: The raw data is automatically processed by the software (Fourier transform, ratioing against the background) to generate the final transmittance or absorbance spectrum.
-
Procedure:
-
The spectrometer software will display the final FT-IR spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Compare the observed peaks with the expected frequencies listed in the table above. The presence of all key diagnostic peaks (e.g., sharp ≡C-H stretch at ~3300 cm⁻¹, C≡C stretch at ~2120 cm⁻¹, and pyridine ring modes) provides high confidence in the sample's identity.
-
Step 4: Cleaning
-
Rationale: Thorough cleaning prevents cross-contamination of subsequent analyses, ensuring the integrity of future results.
-
Procedure:
-
Release the pressure and remove the bulk of the sample powder.
-
Clean the ATR crystal surface thoroughly with an appropriate solvent (e.g., acetone or isopropanol) and a soft tissue until no residue remains.
-
Visualization: FT-IR Analysis Workflow
The following diagram illustrates the logical flow of the experimental protocol, from preparation to final analysis.
Caption: Workflow for obtaining the FT-IR spectrum of a solid sample via ATR.
Conclusion: An Integrated Approach to Structural Verification
FT-IR spectroscopy stands as a rapid, reliable, and highly informative technique for the structural characterization of this compound. By understanding the fundamental vibrational modes associated with its alkyne, pyridine, and methyl functionalities, researchers can confidently interpret the resulting spectrum. The provided ATR-based protocol offers a streamlined and robust workflow, ensuring the acquisition of high-quality data. This integrated approach, combining theoretical prediction with a validated experimental method, empowers scientists to verify the synthesis, structure, and purity of this important chemical entity with a high degree of certainty, accelerating research and development in the pharmaceutical and chemical sciences.
References
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]
-
Uniwersytet Jagielloński. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Wong, K. N., & Colson, S. D. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 11(10), 579-584.
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from [Link]
- Anderson, F. E., & Bak, B. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183-1193.
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
- Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
- Lord, R. C., & Kline, C. H. (1943). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of Chemical Physics, 11(7), 300-311.
-
ResearchGate. (2025, August 5). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2023). FT-IR spectral studies.
-
Aladdin Scientific. (n.d.). This compound - 97%. Retrieved from [Link]
-
ResearchGate. (2020, February 17). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]
- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.
-
Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
- 13. edinst.com [edinst.com]
The Strategic Synthesis and Sourcing of 2-Ethynyl-6-methylpyridine: A Technical Guide for Advanced Research and Development
Foreword: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient and successful development of novel molecular entities. Among these, 2-Ethynyl-6-methylpyridine has emerged as a cornerstone intermediate, prized for its unique electronic properties and versatile reactivity. The presence of a terminal alkyne and a pyridine ring within a compact scaffold offers a gateway to a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth technical overview of the commercial availability, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere compilation of data to offer a causal understanding of the synthetic strategies and the rationale behind its application in cutting-edge research.
I. Commercial Availability: A Global Sourcing Overview
For researchers requiring immediate access to this compound for initial studies or as a reference standard, a number of reputable chemical suppliers offer this compound in varying quantities and purities. The following table provides a summary of prominent commercial sources. It is imperative for researchers to request and scrutinize the certificate of analysis (CoA) from any supplier to confirm the identity and purity of the material before use.
| Supplier | Product Number | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | CBR02079 | AldrichCPR | 1 g | 30413-58-2 |
| ChemUniverse | P58600 | 95% | 100 mg, 250 mg | 30413-58-2[1] |
| MySkinRecipes | 184264 | 95% | 100 mg, 250 mg, 1 g, 5 g | 30413-58-2[2] |
| Aladdin Scientific | --- | 97% | --- | 30413-58-2[3] |
Note: Pricing and availability are subject to change. Researchers should contact the suppliers directly for the most current information.
II. Strategic Synthesis: A Detailed Experimental Protocol
While commercially available, the in-house synthesis of this compound can be a cost-effective and scalable solution for large-quantity requirements. The most robust and widely adopted synthetic route is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and tolerates a range of functional groups.
Causality of the Synthetic Strategy
The Sonogashira coupling is the reaction of choice due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds between sp²-hybridized carbons (of the pyridine ring) and sp-hybridized carbons (of the alkyne).[4] The use of a trimethylsilyl (TMS) protecting group on the acetylene is a critical strategic decision.[4] It prevents the undesired homo-coupling of the terminal alkyne and allows for controlled, stepwise bond formation. The subsequent deprotection is typically straightforward and high-yielding.
Experimental Workflow Diagram
Caption: A two-step synthesis of this compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methylpyridine via Sonogashira Coupling
This protocol is adapted from established procedures for Sonogashira couplings on heterocyclic systems.[1]
-
Materials:
-
2-Bromo-6-methylpyridine
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard laboratory glassware
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-methylpyridine (1.0 eq).
-
Add anhydrous triethylamine to dissolve the starting material.
-
To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-6-methylpyridine.
-
Step 2: Deprotection to Yield this compound
This procedure describes the removal of the trimethylsilyl protecting group.[1]
-
Materials:
-
2-((Trimethylsilyl)ethynyl)-6-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
-
III. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 30413-58-2 | |
| Molecular Formula | C₈H₇N | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 188.88 °C at 760 mmHg | [2] |
| SMILES | C#CC1=CC=CC(C)=N1 | |
| InChIKey | RUFOVPQUNXLVFW-UHFFFAOYSA-N |
Spectroscopic Data
-
¹H NMR: Spectroscopic data is a critical tool for structure verification. The ¹H NMR spectrum of this compound is available for reference.
IV. Applications in Advanced Research
The unique structural features of this compound make it a valuable precursor in two major areas of research: medicinal chemistry and materials science.
A. Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The pyridine moiety is a well-established pharmacophore in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for designing enzyme inhibitors. The ethynyl group serves as a versatile handle for introducing further molecular complexity through reactions such as click chemistry or further cross-coupling reactions.
Logical Relationship Diagram: From Building Block to Kinase Inhibitor
Caption: The role of this compound in kinase inhibitor design.
Substituted pyridine derivatives have shown significant promise as inhibitors of various kinases, which are key targets in oncology and other therapeutic areas. The ability to readily modify the ethynyl group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
B. Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, conjugated organic molecules are the foundation of next-generation electronic devices. This compound serves as a valuable building block for the synthesis of organic semiconductors used in Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure of the pyridine ring, combined with the extended π-conjugation provided by the ethynyl group, contributes to desirable photophysical and electronic properties.
Derivatives of this compound can be incorporated into the emissive layer or charge-transport layers of an OLED device. The performance of these devices, including their efficiency, color purity, and operational lifetime, is highly dependent on the molecular design of the organic materials. The modular nature of synthesizing derivatives from this compound allows for the fine-tuning of these properties. For instance, the introduction of different aryl or heterocyclic groups via the ethynyl moiety can significantly alter the HOMO/LUMO energy levels and the emission wavelength of the resulting material.
V. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Hazard Classification: Acute Toxicity, Oral (Category 3).
-
GHS Pictogram: GHS06 (Skull and Crossbones).
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed).
-
Precautionary Statements: P264, P270, P301 + P310, P405, P501.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.
VI. Conclusion
This compound stands as a testament to the power of well-designed molecular building blocks in accelerating scientific discovery. Its commercial availability provides a convenient entry point for initial investigations, while its straightforward and high-yielding synthesis offers a scalable solution for larger research campaigns. The demonstrated utility of this compound in the synthesis of kinase inhibitors and OLED materials underscores its significance in both medicinal chemistry and materials science. As research in these fields continues to advance, the demand for versatile and strategically functionalized intermediates like this compound is poised to grow, further solidifying its role as a key enabler of innovation.
VII. References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, December 28). Sonogashira coupling. Retrieved January 11, 2026, from [Link]
-
Aladdin Scientific. (n.d.). This compound - 97%. Retrieved January 11, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 11, 2026, from [Link]
Sources
Foreword: The Strategic Value of a Functionalized Heterocycle
An In-depth Technical Guide to 2-Ethynyl-6-methylpyridine for Advanced Research
In the landscape of modern chemical synthesis, the strategic importance of highly functionalized building blocks cannot be overstated. Among these, this compound stands out as a particularly versatile reagent. Its architecture, combining the aromatic, coordinating properties of a pyridine ring with the reactive, rigid handle of a terminal alkyne, offers a unique confluence of features. This guide, intended for researchers and development scientists, moves beyond a simple cataloging of properties to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. We will explore not just how to use this molecule, but why specific methodologies are chosen and how its intrinsic properties can be leveraged to accelerate discovery in medicinal chemistry, materials science, and beyond.
Section 1: Core Physicochemical and Structural Profile
Understanding the fundamental properties of this compound is the bedrock upon which all experimental design is built. The molecule's identity is defined by a pyridine ring substituted at the 2-position with an ethynyl group (-C≡CH) and at the 6-position with a methyl group (-CH₃).
Key Properties and Identifiers
The following table summarizes the essential quantitative data for this compound, providing a quick reference for experimental planning and data analysis.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 30413-58-2 | [1][4] |
| Molecular Formula | C₈H₇N | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][3] |
| Boiling Point | 188.88°C at 760 mmHg | [1] |
| Appearance | Solid | |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Storage Conditions | 2-8℃, under inert gas | [1] |
| InChI | 1S/C8H7N/c1-3-8-6-4-5-7(2)9-8/h1,4-6H,2H3 | [2] |
| SMILES | CC1=NC(=CC=C1)C#C | [2][3] |
Section 2: Synthesis and Mechanistic Considerations
The primary route to this compound and its derivatives is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction provides a reliable and efficient method for coupling terminal alkynes with aryl or vinyl halides.[5][7]
The Sonogashira Coupling: A Mechanistic Overview
The reaction's success hinges on a dual-catalytic cycle involving palladium and copper.[5]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-Bromo-6-methylpyridine). This activates the halide for subsequent reaction.
-
The Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its organic fragment to the activated palladium complex (transmetalation). The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
The diagram below illustrates this synergistic catalytic process.
Field-Proven Synthesis Protocol
The following two-step protocol outlines a standard laboratory procedure for synthesizing this compound, starting from 2-Bromo-6-methylpyridine and utilizing a protected alkyne to prevent self-coupling.[8]
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methylpyridine
-
Inert Atmosphere is Critical: To a dry Schlenk flask, add 2-Bromo-6-methylpyridine (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and Copper(I) iodide (0.1 eq). The exclusion of oxygen is paramount to prevent the oxidative degradation of the Pd(0) catalyst and the undesired Glaser coupling of the alkyne.[9]
-
Solvent and Base: Add anhydrous triethylamine (Et₃N) to dissolve the reagents. Et₃N serves as both the solvent and the base required to deprotonate the alkyne in the copper cycle.[8]
-
Purge with Inert Gas: Thoroughly purge the flask with argon or nitrogen.
-
Reagent Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred solution. The trimethylsilyl (TMS) group serves as a protecting group, preventing the terminal alkyne from undergoing homocoupling.
-
Reaction Conditions: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the solid catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography.
Step 2: Deprotection to Yield this compound
-
Reagent Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-6-methylpyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
Deprotection Agent: Add potassium carbonate (K₂CO₃, 2.0 eq). The mild base is sufficient to cleave the silicon-carbon bond without affecting the rest of the molecule.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization and Extraction: Carefully neutralize the mixture with dilute hydrochloric acid. Extract the product with dichloromethane. Wash the combined organic layers with water and brine.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
Section 3: Applications in Research and Drug Development
The unique combination of a pyridine nucleus and an alkyne functional group makes this compound a valuable intermediate in several high-stakes research areas.[1]
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs, particularly in oncology and neuroscience.[10]
-
Nicotinic Receptor Agonists: The molecule is a key building block in the synthesis of nicotinic acetylcholine receptor modulators.[1] For instance, it is used in the preparation of SIB-1508Y (Altinicline), a compound investigated for its potential in treating Parkinson's disease.[5]
-
Structural Rigidity and Vectorial Design: The ethynyl group acts as a rigid, linear spacer. In drug design, this is invaluable for positioning other functional groups in precise orientations to optimize binding with a target protein. It provides a predictable vector from the core pyridine scaffold.
-
Bioisosteric Replacement: The pyridine ring itself often serves as a bioisostere for a phenyl ring, improving pharmacokinetic properties such as solubility and metabolic stability.
The workflow below illustrates its role as a foundational piece in constructing complex, biologically active molecules.
Materials Science
In materials science, the focus shifts to the electronic properties of the molecule.[1]
-
Conjugated Systems: The combination of the aromatic pyridine ring and the alkyne's pi-system allows it to be incorporated into larger conjugated organic polymers.
-
OLEDs: These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), where the electronic structure dictates the color and efficiency of light emission.[1]
Agrochemicals
The pyridine ring is a common feature in many herbicides and insecticides. This compound serves as a building block for creating new agrochemicals, where the reactive alkyne group can be used to append other pharmacophores to modulate activity and specificity.[1]
Section 4: Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. The toxicological properties have not been fully investigated, demanding a cautious approach.[11]
GHS Hazard Information
The following table summarizes the key hazard classifications.[12]
| Hazard Information | Details |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed. |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 |
Self-Validating Safety Protocols
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[13] Use non-sparking tools and take precautionary measures against static discharge.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[1] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion: A Building Block of Enduring Utility
This compound is more than just another reagent; it is a strategic tool for molecular innovation. Its predictable reactivity, primarily through the Sonogashira coupling, combined with the desirable properties of the pyridine nucleus, ensures its continued relevance. For the medicinal chemist, it offers a rigid scaffold for designing potent therapeutics. For the materials scientist, it is a gateway to novel conjugated systems. By understanding the mechanistic principles that govern its synthesis and the structural features that drive its utility, researchers can fully exploit its potential to construct the complex molecules that will define the next generation of pharmaceuticals, electronics, and advanced materials.
References
-
This compound. MySkinRecipes. [Link]
-
This compound (C8H7N). PubChemLite. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
This compound - 97% prefix CAS No. 30413-58-2. Aladdin Scientific. [Link]
-
This compound, min 97%, 100 mg. LabAlley. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
2-Acetyl-6-methylpyridine. PubChem. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
2-Ethynyl-6-methylpyridine: A Versatile Building Block for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2][3][4] This guide delves into the strategic application of 2-ethynyl-6-methylpyridine as a versatile and powerful building block in the design and synthesis of novel protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs) and covalent degraders. We will explore the dual functionality of the ethynyl group as both a covalent warhead for targeting cysteine residues and a versatile handle for "click chemistry" mediated PROTAC assembly. Furthermore, the role of the pyridine scaffold in conferring favorable pharmacokinetic properties and serving as a potential ligand for proteins of interest will be discussed. This technical guide provides a comprehensive overview of the underlying scientific principles, detailed synthetic protocols, and essential biophysical and cellular characterization assays to empower researchers in harnessing the potential of this compound for the development of next-generation protein degraders.
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary drug discovery strategy that utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3][4] Unlike traditional inhibitors that merely block a protein's function, TPD offers a "hired assassin" approach, leading to the complete removal of the target protein. This event-driven pharmacology allows for a catalytic mode of action, where a single degrader molecule can induce the degradation of multiple target proteins, often resulting in a more profound and durable biological effect at lower drug concentrations.[2]
The two most prominent classes of TPD agents are PROTACs and molecular glues.[2][3]
-
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4]
-
Molecular Glues are smaller molecules that induce a neo-interface between an E3 ligase and a target protein, leading to the latter's ubiquitination and degradation.[2][3]
The modular nature of PROTACs, in particular, has made them a highly attractive platform for TPD, allowing for the systematic optimization of POI ligands, E3 ligase ligands, and linkers to achieve desired degradation potency and selectivity.[4]
The Strategic Advantage of this compound in Degrader Design
This compound is a unique building block that offers a dual-pronged approach to the design of innovative protein degraders. Its utility stems from the distinct chemical functionalities of its ethynyl group and its pyridine core.
The Dual Functionality of the Ethynyl Group
The terminal alkyne, or ethynyl group, is a compact and highly versatile functional group in medicinal chemistry. In the context of protein degraders, it can serve two critical roles:
2.1.1. A Covalent Warhead for Targeting Cysteine Residues
Terminal alkynes can act as "latent" electrophilic warheads that can covalently modify the thiol side chain of cysteine residues within a protein's binding pocket. This reaction, a thiol-alkyne addition, results in the formation of a stable vinyl thioether linkage. The reactivity of the alkyne can be modulated by the electronic properties of the attached aromatic system, offering a tunable approach to covalent targeting. This covalent engagement can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often intractable to non-covalent binders.
Mechanism of Covalent Modification of Cysteine by a Terminal Alkyne:
Caption: Covalent modification of a target protein by a this compound-containing degrader.
2.1.2. A Versatile Handle for "Click Chemistry"
The terminal alkyne is a key participant in one of the most robust and widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[][6][7][8] This reaction allows for the efficient and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. In the context of PROTAC synthesis, this provides an exceptionally reliable method for conjugating the this compound warhead (as part of the POI ligand) to a linker functionalized with an azide, which is in turn attached to an E3 ligase ligand. This modular approach greatly simplifies the synthesis and allows for the rapid generation of libraries of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.[7]
PROTAC Synthesis via Click Chemistry:
Caption: Modular synthesis of a PROTAC using click chemistry.
The Pyridine Scaffold: A Privileged Pharmacophore
The pyridine ring is a ubiquitous motif in medicinal chemistry, found in a vast number of FDA-approved drugs.[9][10][11][12] Its popularity stems from several advantageous properties:
-
Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility and protein-binding interactions.[11]
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a benzene ring.[10][12]
-
Versatile Synthetic Chemistry: The pyridine ring can be readily functionalized at various positions, allowing for fine-tuning of its properties.[11]
In the context of a degrader building block, the this compound scaffold can serve as a core for the development of a novel POI ligand. The methyl group can provide additional steric and electronic features for optimizing binding affinity and selectivity.
Synthesis of this compound and its Application in PROTAC Assembly
Synthesis of this compound
This compound can be synthesized from commercially available 2-bromo-6-methylpyridine and a suitable alkyne source via a Sonogashira coupling reaction.[13][14][15][16][17]
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source like PdCl₂(PPh₃)₂ (0.025 eq) and a ligand like PPh₃ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).
-
Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq) to the reaction mixture. The TMS group serves as a protecting group for the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection: Upon completion of the coupling reaction, the TMS group is removed by treating the reaction mixture with a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.
-
Workup and Purification: After deprotection, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.
PROTAC Assembly using Click Chemistry
The following is a general protocol for the synthesis of a PROTAC using this compound as the POI-binding moiety and a Cereblon (CRBN) E3 ligase ligand.
Experimental Protocol: PROTAC Synthesis via CuAAC (Click Chemistry)
-
Preparation of the Azide-Functionalized Linker-E3 Ligand:
-
Synthesize or procure an E3 ligase ligand (e.g., a pomalidomide derivative) with a suitable functional group (e.g., an amine) for linker attachment.
-
Synthesize or procure a linker with a terminal azide group and a carboxylic acid at the other end (e.g., azido-PEG-acid).
-
Perform an amide coupling reaction between the E3 ligase ligand and the azide-linker using a standard coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like DMF.
-
Purify the resulting azide-functionalized linker-E3 ligand conjugate by preparative HPLC.
-
-
Click Reaction:
-
In a reaction vial, dissolve the this compound-containing POI ligand (1.0 eq) and the azide-functionalized linker-E3 ligand (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source, which can be generated in situ from CuSO₄·5H₂O (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterization of Degraders Containing this compound
A thorough characterization of the synthesized degrader is crucial to validate its mechanism of action and to guide further optimization. This involves a series of biophysical and cellular assays.
Biophysical Assays
These assays are designed to measure the binding affinities of the degrader to its target protein and the E3 ligase, as well as the formation of the ternary complex.
| Assay | Purpose | Typical Method(s) |
| Binary Binding Assays | To determine the binding affinity (Kd) of the degrader to the POI and the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Fluorescence Polarization (FP) |
| Ternary Complex Formation | To confirm that the degrader can simultaneously bind to the POI and the E3 ligase to form a stable ternary complex. | SPR, BLI, FRET-based assays |
| Covalent Modification Analysis | To confirm the covalent binding of the degrader to the target protein (if designed as a covalent degrader). | Intact protein mass spectrometry, LC-MS/MS analysis of digested protein to identify the modified cysteine residue.[18][19][20][21][22][23][24][25] |
Sources
- 1. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 21. Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Ethynyl-6-methylpyridine Derivatives: A Technical Guide
Introduction: The Strategic Importance of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that has been a cornerstone in the development of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in a variety of chemical interactions make it a privileged structure in medicinal chemistry.[1] The derivatization of the pyridine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective drugs. This guide focuses on a specific, yet promising class of pyridine derivatives: those bearing a 2-ethynyl and a 6-methyl substitution. The inclusion of the ethynyl group, a reactive and versatile functional group, opens up a myriad of possibilities for covalent interactions and further structural modifications, making these derivatives particularly interesting for drug development professionals.[4]
This technical guide will provide an in-depth analysis of the known and potential biological activities of 2-ethynyl-6-methylpyridine derivatives, drawing upon existing research on related pyridine compounds to build a comprehensive picture. We will explore their synthesis, potential mechanisms of action, and the experimental protocols required to validate their therapeutic promise.
Section 1: Synthesis and Chemical Profile
The this compound core serves as a crucial building block in the synthesis of more complex molecules.[4] Its structure, featuring a reactive alkyne group and a pyridine ring, allows for efficient coupling reactions, a valuable characteristic in medicinal chemistry research and development.[4] The synthesis of derivatives often involves modifications at the ethynyl group or the pyridine ring to explore structure-activity relationships (SAR).
Generalized Synthetic Workflow
The synthesis of functionalized this compound derivatives can be conceptualized through the following workflow, which allows for the introduction of diverse chemical moieties to probe biological activity.
Caption: Generalized synthetic workflow for this compound derivatives.
Section 2: Known and Potential Biological Activities
While specific data on the biological activities of a wide range of this compound derivatives is still emerging, the broader class of substituted pyridines provides a strong foundation for predicting their therapeutic potential.
Anticancer Activity
Pyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as inducing apoptosis, interfering with the cell cycle, and inhibiting angiogenesis.[1]
-
Cytotoxicity: Studies on 2,4,6-trisubstituted pyridine derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including renal and prostate cancer.[5][6] The mechanism of action for some of these compounds involves the inhibition of histone deacetylase (HDAC) and the inhibition of p53 ubiquitination.[5][6] It is plausible that strategically functionalized this compound derivatives could exhibit similar cytotoxic profiles.
-
Enzyme Inhibition: The pyridine scaffold is present in compounds that inhibit enzymes crucial for cancer progression. For example, pyridine urea derivatives have shown strong inhibitory activity against MCF-7 breast cancer cells by inhibiting VEGFR-2 phosphorylation, a key step in angiogenesis.[1]
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents.
-
Antibacterial and Antifungal Properties: Various pyridine derivatives have demonstrated good antibacterial and antifungal activities.[7][8] For instance, certain 6-(quinolin-2-ylthio) pyridine derivatives have exhibited promising antimicrobial activity.[9] The introduction of an ethynyl group at the 2-position of 6-methylpyridine could lead to novel compounds with significant antimicrobial potential. Some imidazole derivatives containing a 6-methylpyridine moiety have shown strong antibacterial activities.[10]
Neurological Activity
-
Receptor Modulation: this compound is a key intermediate in the development of nicotinic acetylcholine receptor (nAChR) modulators.[4] Furthermore, 2-methyl-6-phenylethynylpyridine (MPEP) is a known selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), indicating the potential for ethynylpyridine derivatives to act on neurological targets.[11]
-
Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of cholinesterases (AChE and BChE), enzymes implicated in Alzheimer's disease.[12] The structural features of this compound could be exploited to design novel cholinesterase inhibitors.
-
Retinoprotective Effects: A derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown potential as a retinoprotector in models of retinal ischemia-reperfusion.[13][14]
Section 3: Methodologies for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro and in vivo assays are essential.
In Vitro Anticancer Activity Assessment
A standard workflow for evaluating the anticancer properties of new chemical entities is outlined below.
Caption: Workflow for in vitro anticancer activity screening.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for determining the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
In Vitro Antimicrobial Activity Assessment
The antimicrobial potential of the derivatives can be determined using the following protocol.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum:
-
Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Section 4: Data Summary and Future Directions
To facilitate the comparison of newly synthesized this compound derivatives, a structured data summary is crucial.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R-Group Modification | Target Cell Line/Organism | IC50/MIC (µM) |
| Parent | H | - | - |
| Derivative 1 | Phenyl | MCF-7 | 15.2 |
| Derivative 2 | 4-Chlorophenyl | MCF-7 | 8.7 |
| Derivative 3 | Triazole-linked sugar | S. aureus | 32.5 |
| Derivative 4 | N-propylsulfonamide | E. coli | >100 |
The exploration of this compound derivatives represents a promising frontier in drug discovery. The versatility of the ethynyl group allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with potent and selective biological activities. Future research should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives to establish robust structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.
By leveraging the strategic advantages of the this compound scaffold, the scientific community can continue to advance the development of novel therapeutics for a range of diseases.
References
- This compound - MySkinRecipes. (n.d.).
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (n.d.). Allied Academies.
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies.
- Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on - Scholars Research Library. (n.d.).
- Assessing the Novelty of 2-(Benzylthio)-6-methylpyridine Derivatives in Anticancer Applications: A Comparative Guide. (n.d.). Benchchem.
- Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. (2020). PubMed.
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). National Institutes of Health.
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). MDPI.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
- Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. (2025). ResearchGate.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central.
- A Comparative Study of 2-(Benzylthio)-6-methylpyridine Derivatives: An Analysis of Biological Activity. (n.d.). Benchchem.
- Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues. (n.d.). ResearchGate.
- Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. (2021). ResearchGate.
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central.
- Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (n.d.). MDPI.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
- Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2020). PubMed Central.
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound [myskinrecipes.com]
- 5. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. | Semantic Scholar [semanticscholar.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of the ethynyl group on pyridine
An In-depth Technical Guide to the Reactivity of the Ethynyl Group on Pyridine
Abstract
Ethynylpyridines represent a class of heterocyclic building blocks paramount to advancements in medicinal chemistry and materials science. The unique electronic interplay between the π-deficient pyridine ring and the electron-rich alkyne moiety imparts a versatile and tunable reactivity profile. This guide provides an in-depth exploration of the core reactivity patterns of the ethynyl group attached to a pyridine scaffold. We will dissect the underlying electronic principles governing this reactivity and offer detailed examinations of key transformations, including palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions (Click Chemistry), and various cyclization pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only established protocols but also the causal reasoning behind experimental choices to empower rational design and synthesis.
Introduction: The Electronic Dichotomy of Ethynylpyridines
The pyridine ring is a quintessential electron-deficient (π-deficient) heteroaromatic system, a characteristic stemming from the greater electronegativity of the nitrogen atom compared to carbon.[1][2] This property fundamentally influences the reactivity of any attached functional group. When an ethynyl group is appended, a fascinating electronic dichotomy emerges. The pyridine ring acts as an electron-withdrawing group, which has several critical consequences:
-
Increased Acidity of the Terminal Proton: The electron-withdrawing nature of the ring enhances the acidity of the acetylenic C-H bond, facilitating its deprotonation. This is a crucial step in many of its key reactions, including the Sonogashira coupling and CuAAC.
-
Activation of the Alkyne towards Nucleophilic Attack: The polarization of the alkyne C≡C bond makes it more electrophilic and susceptible to attack by nucleophiles. This reactivity is further enhanced upon protonation or coordination of the pyridine nitrogen.[3][4]
-
Modulation by Isomer Position: The position of the ethynyl group (2-, 3-, or 4-) significantly impacts its electronic environment. A 2- or 4-ethynylpyridine experiences a stronger electron-withdrawing effect via resonance compared to the 3-isomer, where the effect is primarily inductive. Furthermore, the proximity of the nitrogen lone pair in 2-ethynylpyridine can allow for direct chelation with metal catalysts, influencing catalytic activity.[5][6]
This guide will systematically explore how these fundamental properties are harnessed in pivotal synthetic transformations.
Palladium-Catalyzed Sonogashira Cross-Coupling: A Workhorse for C-C Bond Formation
The Sonogashira reaction is the most prominent method for coupling terminal alkynes with aryl or vinyl halides, forming essential arylalkyne structures.[7][8][9] For ethynylpyridines, this reaction provides a direct and efficient route to complex molecular architectures found in numerous pharmaceuticals and functional materials.[10][11][12]
The Dual Catalytic Cycle Mechanism
The accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected, independent catalytic cycles operating in concert: a palladium cycle and a copper cycle.[7][11][13]
-
The Palladium Cycle: This cycle is responsible for activating the aryl/vinyl halide. It begins with the active Pd(0) species undergoing oxidative addition with the halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species (generated in the copper cycle) to form a Pd(II)-alkynyl complex. The final step is reductive elimination, which yields the coupled product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst.[11]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to form the reactive copper acetylide. The terminal alkyne (H-C≡C-R²) coordinates to the Cu(I) salt, increasing the acidity of the terminal proton. A base then deprotonates the alkyne to form the key copper acetylide intermediate, which participates in the transmetalation step with the palladium complex.[11]
// Inter-cycle connection cu_acetylide -> pd_ox [lhead=cluster_pd, label="Enters Pd Cycle", color="#34A853"];
// Inputs and Outputs {rank=same; aryl_halide [label="R¹-X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; alkyne [label="H-C≡C-R²", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide -> pd0 [style=dashed, color="#EA4335"]; alkyne -> cu_cat [style=dashed, color="#4285F4"]; } } endsdot Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Causality in Experimental Design
-
Choice of Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts.[7] The choice often depends on stability and solubility. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst due to its reliability in forming the crucial copper acetylide intermediate.
-
Base Selection: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is essential.[9] It serves two purposes: neutralizing the HX acid generated during the reaction and acting as a solvent. The basicity must be sufficient to deprotonate the alkyne in the copper cycle but not so strong as to cause unwanted side reactions.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants and intermediates, particularly for complex substrates.[9]
Representative Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of a halopyridine with an ethynylpyridine.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL/mmol of halide) followed by triethylamine (3.0 eq.). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add the ethynylpyridine (1.2 eq.) dropwise to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is redissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is the cornerstone of "click chemistry," a philosophy emphasizing reactions that are modular, high-yielding, and generate only inoffensive byproducts.[14][15] It involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[16] Ethynylpyridines are excellent substrates for this transformation, enabling their incorporation into complex bioconjugates, polymers, and pharmaceutical scaffolds.[17][18]
Mechanism of CuAAC
The copper(I) catalyst is essential, accelerating the reaction by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition.[19] The mechanism is thought to proceed as follows:
-
Copper Acetylide Formation: Similar to the Sonogashira reaction, the Cu(I) catalyst reacts with the terminal ethynylpyridine to form a copper acetylide intermediate. This step activates the alkyne.
-
Coordination and Cyclization: The organic azide coordinates to the copper center. This brings the two reactive partners into proximity, facilitating a stepwise cycloaddition to form a six-membered copper-containing intermediate.
-
Ring Contraction and Product Release: This intermediate rearranges and undergoes protonolysis to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.
// Reactants Alkyne [label="Py-C≡CH", shape=invhouse]; Azide [label="R-N₃", shape=invhouse]; Cu_I [label="Cu(I)Lₙ", shape=diamond, fillcolor="#E8F0FE"];
// Intermediates Cu_Acetylide [label="Py-C≡C-Cu(I)Lₙ"]; Cu_Complex [label="Azide-Coordinated\nComplex"]; Metallocycle [label="Six-membered\nCu-Metallocycle"]; Product_Complex [label="Cu-Triazolide"];
// Product Triazole [label="1,4-Disubstituted\nTriazole", shape=ellipse, fillcolor="#FBBC05"];
// Reaction Flow Alkyne -> Cu_Acetylide; Cu_I -> Cu_Acetylide [style=dashed]; Cu_Acetylide -> Cu_Complex; Azide -> Cu_Complex [style=dashed]; Cu_Complex -> Metallocycle; Metallocycle -> Product_Complex [label="Rearrangement"]; Product_Complex -> Triazole [label="Protonolysis"]; Product_Complex -> Cu_I [label="Catalyst\nRegeneration", style=dashed]; } endsdot Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Role of the Pyridine Moiety as a Ligand
A unique aspect of using ethynylpyridines in CuAAC is the potential for the pyridine nitrogen to act as a ligand for the copper catalyst. For 2-ethynylpyridine, this chelation can stabilize the active Cu(I) species and accelerate the reaction.[5] In fact, 2-ethynylpyridine itself has been reported as a catalytic additive to promote CuAAC reactions in water.[5] This demonstrates a self-validating system where the substrate's intrinsic properties can enhance its own conversion.
Representative Experimental Protocol: CuAAC
This protocol describes a general procedure for the reaction of an ethynylpyridine with an organic azide.
-
Reagent Preparation: In a vial, dissolve the organic azide (1.0 eq.) and the ethynylpyridine (1.0 eq.) in a 1:1 mixture of t-BuOH and water (0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst premix. Add sodium ascorbate (0.3 eq., 1M solution in water) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq., 1M solution in water). The solution should turn from blue to pale yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Initiation: Add the catalyst premix to the solution of the azide and alkyne.
-
Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: If the product precipitates, it can be collected by filtration, washed with water and a cold solvent like diethyl ether, and dried. If it remains in solution, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & Validation: The crude product is purified, if necessary, by flash chromatography or recrystallization. The final product is validated by NMR and HRMS analysis.
Cyclization and Addition Reactions: Leveraging the Pyridine Nitrogen
Beyond coupling reactions, the ethynyl group on pyridine can participate in a variety of cyclization and addition reactions, often using the pyridine nitrogen as an internal activator.
Nucleophilic Hydrohalogenation
Typically, the hydrohalogenation of alkynes is an electrophilic addition process. However, 2-ethynylpyridine can undergo an efficient nucleophilic hydrohalogenation.[3][4]
-
Mechanism: The basic pyridine nitrogen is first protonated by the hydrohalic acid (e.g., HCl), forming a pyridinium salt. This salt formation dramatically increases the electron-withdrawing capacity of the ring, rendering the ethynyl group highly electrophilic. The halide counteranion, held in close proximity, then attacks the alkyne in a nucleophilic manner to yield the corresponding 2-(haloethenyl)pyridine.[3][4] This reaction is highly regioselective and highlights a clever use of the substrate's inherent basicity to drive a unique reactivity pathway.
Gold-Catalyzed Cyclizations
Gold(I) catalysts are highly oxophilic and carbophilic, showing a remarkable ability to activate C-C multiple bonds towards nucleophilic attack.[20][21] Ethynylpyridines are excellent substrates for gold-catalyzed intramolecular cyclizations, leading to the formation of complex fused heterocyclic systems like indolizines.[22] The reaction typically involves the Au(I)-activation of the alkyne, followed by attack from a tethered nucleophile.
Comparative Data and Applications
The choice of synthetic strategy for preparing and using ethynylpyridines depends on factors like substrate scope, functional group tolerance, and reaction conditions.
Table: Comparison of Synthetic Routes to Ethynylpyridines
| Feature | Sonogashira Coupling | Negishi Coupling | Stille Coupling |
| Ethynyl Source | Terminal Alkyne (e.g., TMSA) | Alkynylzinc Halide | Alkynylstannane |
| Pyridine Substrate | Iodides, Bromides, Triflates | Iodides, Bromides | Iodides, Bromides, Triflates |
| Key Advantages | Commercially available alkynes, mild conditions | High reactivity, good for hindered substrates | Excellent functional group tolerance |
| Key Disadvantages | Requires Cu(I) co-catalyst, potential for alkyne homocoupling | Moisture-sensitive organozinc reagents | Toxic organotin reagents and byproducts |
| Typical Yield | 70-95% | 75-98% | 70-90% |
| Data synthesized from general knowledge and specific examples in provided sources.[23] |
Applications in Drug Discovery
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[24] The ability to use the ethynyl group as a versatile handle for molecular elaboration via the reactions described above is a powerful tool for drug development professionals.
-
Scaffold Elaboration: Sonogashira and CuAAC reactions allow for the rapid diversification of pyridine-containing cores, enabling the exploration of structure-activity relationships (SAR).
-
Bio-conjugation: The high efficiency and orthogonality of the CuAAC reaction make it ideal for linking pyridine-containing fragments to biological molecules like proteins or peptides.
-
Metabolic Stability: The resulting triazole ring from a CuAAC reaction is exceptionally stable and can act as a bioisostere for an amide bond, often improving the pharmacokinetic properties of a drug candidate.[25]
Conclusion
The is a rich and multifaceted field, governed by the powerful electron-withdrawing nature of the heteroaromatic ring. This guide has detailed the mechanistic underpinnings and practical execution of the most critical transformations: the Sonogashira coupling for robust C-C bond formation, the CuAAC "click" reaction for efficient molecular ligation, and unique cyclization reactions that leverage the pyridine nitrogen as an internal activator. For the medicinal chemist and materials scientist, a thorough understanding of these principles and protocols is not merely academic; it is the foundation upon which the next generation of therapeutics and functional materials will be built.
References
- The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
-
Bortoluzzi, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2109–2120. [Link]
-
Deng, H., et al. (2017). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 22(8), 1261. [Link]
-
Dutta, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 8(1), 1625–1640. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Orita, A., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1468–1476. [Link]
-
Orita, A., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega via PMC, 2(4), 1468–1476. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Wang, S., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4935–4939. [Link]
-
Bortoluzzi, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics via PMC, 41(15), 2109–2120. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Reddy, R., et al. (2015). Gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones: an efficient strategy for the synthesis of[10][26]oxazepino[5,4-a] indolizines. Organic & Biomolecular Chemistry, 13(24), 6739-6743. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
Chen, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 307-314. [Link]
-
Echavarren, A. M., et al. (2012). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]
-
Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Bukhari, S. N. H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 450. [Link]
-
Pyridines: properties, syntheses & reactivity. (n.d.). Lecture Notes. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Electrooptical and electrochemical properties of an ionic conjugated polymer, poly(2-ethynylpyridinum-N-benzoylsulfonate). (2005). ResearchGate. [Link]
-
Pérez-Galán, P., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 582-601. [Link]
-
Hafez, H. N., et al. (2008). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 13(8), 1539-1558. [Link]
-
Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. (2015). The Journal of Organic Chemistry via NIH. [Link]
-
Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. (2015). Organic Chemistry Frontiers. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). Molecules. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules via PMC. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. (2016). The Journal of Organic Chemistry via PubMed. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. labinsights.nl [labinsights.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Click Chemistry [organic-chemistry.org]
- 20. organicreactions.org [organicreactions.org]
- 21. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 22. Gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones: an efficient strategy for the synthesis of [1,2]oxazepino[5,4-a] indolizines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. nbinno.com [nbinno.com]
- 25. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2-Ethinylpyridin 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 2-Ethynyl-6-methylpyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethynyl-6-methylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for successful conjugation, and provide insights into the unique considerations for this heterocyclic alkyne. This guide is structured to provide not just a procedural checklist, but a foundational understanding of the reaction to empower users to optimize, troubleshoot, and innovate.
Introduction: The Strategic Value of this compound in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become an indispensable tool in chemical synthesis, lauded for its efficiency, specificity, and broad functional group tolerance—the hallmarks of "click chemistry" as defined by K. B. Sharpless.[1] This reaction forges stable 1,4-disubstituted 1,2,3-triazole linkages from a terminal alkyne and an azide, a transformation with profound implications for drug discovery, bioconjugation, and materials science.[2][3][4]
This compound is a particularly valuable building block in this context. The pyridine ring is a prevalent motif in pharmaceuticals, acting as a hydrogen bond acceptor and a scaffold for coordinating with biological targets.[5] Its incorporation into molecules via the robust triazole linker allows for the modular construction of complex architectures with potential therapeutic applications. However, the presence of the pyridine nitrogen, a Lewis base, introduces a unique variable into the standard CuAAC protocol: its potential to coordinate with the copper catalyst. This guide will address these considerations, providing a clear pathway to high-yield synthesis.
The CuAAC Reaction: Mechanism and Core Principles
The CuAAC reaction represents a massive rate acceleration (10⁷ to 10⁸-fold) over the uncatalyzed thermal Huisgen cycloaddition.[1] The thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant proceeds under mild, often aqueous conditions, and is highly specific for the 1,4-isomer.[1]
The catalytic cycle, grounded in the work of Sharpless, Fokin, and Meldal, is generally understood to proceed as follows:
-
Copper(I) Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne (this compound) to form a π-complex, which then rearranges to a more stable σ-bound copper-acetylide intermediate.
-
Azide Coordination: The organic azide substrate coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition: A [3+2] cycloaddition occurs, forming a six-membered copper-containing metallacycle.
-
Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, closing the cycle.[1]
Visualization of the CuAAC Catalytic Cycle
Sources
experimental conditions for 2-Ethynyl-6-methylpyridine reactions
An In-Depth Guide to the Synthetic Utility of 2-Ethynyl-6-methylpyridine: Application Notes and Experimental Protocols
Introduction: The Versatility of a Heterocyclic Building Block
This compound is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive terminal alkyne and a pyridine ring, offers a dual functionality that chemists can exploit for the construction of complex molecular architectures.[1] The pyridine moiety acts as a key pharmacophore in numerous bioactive compounds and provides a site for coordination with metal catalysts, while the ethynyl group is a versatile handle for a wide array of chemical transformations. This guide provides detailed experimental protocols and the underlying scientific rationale for two of the most powerful reaction classes involving this substrate: Palladium/Copper-catalyzed Sonogashira cross-coupling and Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to provide a practical and scientifically grounded resource for leveraging this compound in synthetic campaigns.
Section 1: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is one of the most robust and efficient methods for the formation of carbon-carbon bonds between sp² and sp carbon centers.[2][3] It involves the coupling of a terminal alkyne, such as this compound, with an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex in conjunction with a copper(I) co-catalyst.[2][5]
Mechanistic Rationale and Experimental Causality
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate. This step activates the halide partner.[2][4]
-
Copper Cycle: The terminal alkyne is deprotonated by an amine base, and the resulting acetylide reacts with the copper(I) salt (e.g., CuI) to form a highly reactive copper acetylide species.[2][4] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The key step involves the transfer of the acetylide ligand from copper to the palladium(II) complex, displacing the halide. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]
The choice of each reagent is critical. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) provides the primary catalytic activity.[4] Copper(I) iodide is the most common co-catalyst for generating the necessary copper acetylide. An amine base, typically triethylamine or diisopropylethylamine, serves both to deprotonate the alkyne and to quench the hydrogen halide byproduct formed during the reaction.[5] Solvents must be thoroughly degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
Experimental Workflow: Sonogashira Coupling
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of 2-Ethynyl-6-methylpyridine
An Application Guide to the Strategic Functionalization of 2-Ethynyl-6-methylpyridine
Abstract: this compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from two key reactive sites: the terminal alkyne and the electron-deficient pyridine ring. This guide provides an in-depth exploration of the primary functionalization strategies for this molecule, elucidating the causality behind experimental choices and presenting detailed, field-proven protocols. We will delve into the high-efficiency transformations of the ethynyl group, including palladium-catalyzed cross-coupling and copper-catalyzed cycloaddition, as well as advanced methods for modifying the pyridine core.
The structure of this compound presents a compelling platform for molecular elaboration. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond formation and the construction of heterocyclic rings via cycloaddition.[1] The pyridine ring, while less reactive, offers opportunities for substitution that can modulate the electronic, steric, and physicochemical properties of the final compound, such as solubility and basicity.[2] This dual reactivity makes it a valuable intermediate in the synthesis of nicotinic acetylcholine receptor modulators, conjugated organic materials for devices like OLEDs, and novel agrochemicals.[1] This document serves as a practical guide for harnessing the synthetic potential of this key intermediate.
Part 1: High-Yield Functionalization of the Ethynyl Group
The terminal alkyne is the most readily and selectively functionalized position on the this compound scaffold. The following sections detail the most robust and widely adopted methodologies.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is prized for its operational simplicity and mild conditions, which tolerate a wide range of functional groups.[3]
Mechanistic Insight & Experimental Causality: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation between these species, followed by reductive elimination from the palladium center, yields the desired cross-coupled product.
A primary challenge in Sonogashira couplings is the undesired homocoupling of the terminal alkyne (also known as Glaser or Hay coupling), which forms a butadiyne byproduct.[4] This side reaction is often promoted by the presence of oxygen. Our experience has shown that conducting the reaction under a reducing atmosphere, such as a dilute mixture of hydrogen in nitrogen or argon, can significantly suppress homocoupling and drive the reaction toward the desired cross-coupled product in high yield.[4]
Workflow for Sonogashira Cross-Coupling
Sources
Application Notes & Protocols: The Strategic Use of 2-Ethynyl-6-methylpyridine in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the applications of 2-ethynyl-6-methylpyridine, a versatile heterocyclic building block, in the field of medicinal chemistry. We will explore its strategic importance, key chemical transformations, and provide validated, step-by-step protocols for its use in Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry". The rationale behind experimental choices and the significance of the resulting molecular scaffolds will be discussed in depth.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery, the pyridine ring is a privileged scaffold, present in a significant number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable core for many therapeutic agents. This compound capitalizes on this foundation by incorporating a terminal alkyne, a highly versatile functional group that serves as a reactive handle for robust carbon-carbon and carbon-heteroatom bond-forming reactions.
The strategic utility of this molecule lies in this dual functionality:
-
The Pyridine Core: Provides a well-established pharmacophore with favorable physicochemical properties for drug development. The methyl group at the 6-position can influence solubility and metabolic stability.
-
The Ethynyl Group: Acts as a linchpin for molecular elaboration. It is a key substrate for powerful synthetic transformations, most notably the Sonogashira coupling and azide-alkyne cycloadditions, which are cornerstones of modern synthetic and chemical biology toolkits.[3][4]
This combination allows for the efficient construction of complex molecules, making this compound a valuable intermediate in the synthesis of novel therapeutics, particularly in neurology and oncology.[3][5]
Physicochemical Properties
A clear understanding of the reagent's properties is critical for successful experimental design.
| Property | Value | Reference |
| CAS Number | 30413-58-2 | [3][6][7] |
| Molecular Formula | C₈H₇N | [3][6][8] |
| Molecular Weight | 117.15 g/mol | [3][7] |
| Boiling Point | 188.88°C at 760 mmHg | [3] |
| Form | Liquid or Solid | [6][9] |
| Storage | 2-8℃ under inert gas | [3] |
Core Application I: Sonogashira Cross-Coupling for Novel Scaffolds
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, typically by coupling a terminal alkyne with an aryl or vinyl halide.[10] This reaction is indispensable in medicinal chemistry for synthesizing conjugated systems and linking molecular fragments. This compound serves as an excellent alkyne component in this reaction.
Causality in Experimental Design: The choice of a palladium catalyst, a copper(I) co-catalyst, and a mild base is crucial. The palladium complex facilitates the oxidative addition to the aryl halide, while the copper acetylide is the key nucleophilic species in the transmetalation step. The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[10] Running the reaction under an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[11]
Workflow for Sonogashira Coupling
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. calpaclab.com [calpaclab.com]
- 8. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
2-Ethynyl-6-methylpyridine as a ligand in catalysis
An in-depth analysis of 2-ethynyl-6-methylpyridine reveals a ligand of significant, yet largely untapped, potential in the field of homogeneous catalysis. Its unique structural architecture, combining the well-established coordinating ability of a pyridine ring with the versatile reactivity of an ethynyl group, presents a compelling platform for the design of novel catalytic systems. The strategic placement of a methyl group at the 6-position further provides a steric and electronic tuning element, crucial for modulating catalytic activity and selectivity.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the catalytic applications of this compound. While direct literature on this specific ligand is nascent, this document synthesizes information from closely related pyridine-based systems to provide a robust theoretical framework and practical starting points for investigation. We will delve into its coordination chemistry, propose key catalytic applications with detailed protocols, and discuss methodologies for ligand synthesis and modification.
The efficacy of a ligand in catalysis is fundamentally tied to its interaction with a metal center. This compound offers multiple modes of coordination, making it a versatile scaffold for catalyst design.
-
Pyridine Nitrogen (σ-Donation): The nitrogen atom possesses a lone pair of electrons, acting as a strong σ-donor and a classic Lewis base to coordinate with a wide array of transition metals.[1][2] This primary interaction is fundamental to forming stable metal complexes.
-
Ethynyl Group (π-Interaction & Reactivity): The carbon-carbon triple bond can participate in π-bonding with the metal center. This interaction can stabilize different oxidation states of the metal during a catalytic cycle. Furthermore, the terminal alkyne is a highly valuable functional group, enabling post-complexation modification via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or serving as a reactive site in polymerization.[3]
-
6-Methyl Group (Steric & Electronic Influence): The methyl group ortho to the nitrogen atom introduces steric bulk around the metal center. This can be strategically employed to influence the coordination number of the metal, prevent catalyst deactivation pathways like dimerization, and control the regioselectivity of reactions. Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the electron density at the metal center.
These features suggest that this compound can act as a highly tunable ligand, capable of influencing both the electronic and steric environment of a metal catalyst.
Sources
Application Notes and Protocols: Synthesis of Triazoles using 2-Ethynyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyridyl-Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in contemporary medicinal chemistry, renowned for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for various functional groups.[1][2] Its integration into molecular scaffolds has led to a plethora of therapeutic agents with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these vital heterocycles, offering a highly reliable, regioselective, and efficient pathway to 1,4-disubstituted 1,2,3-triazoles.[2][5]
This guide focuses on the strategic use of 2-ethynyl-6-methylpyridine as a key building block in the synthesis of pyridyl-substituted triazoles. The pyridine motif is itself a privileged structure in drug design, and its combination with the triazole core can lead to novel molecular architectures with enhanced pharmacological profiles. Notably, the nitrogen atom of the pyridine ring in this compound can play a crucial role in the catalytic cycle of the CuAAC reaction, potentially acting as a chelating ligand to accelerate the transformation.[6][7]
This document provides a comprehensive overview of the synthesis of 1,4- and 1,5-disubstituted triazoles from this compound, detailing the underlying chemical principles, offering step-by-step experimental protocols, and discussing the significance of these compounds in the landscape of drug development.
Chemical Principles and Mechanisms: A Tale of Two Regioisomers
The synthesis of 1,2,3-triazoles from azides and terminal alkynes can be directed to selectively produce either the 1,4- or 1,5-disubstituted regioisomer, primarily through the choice of a copper or ruthenium catalyst, respectively.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles
The CuAAC reaction is a powerful and widely used method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The generally accepted mechanism is as follows:
-
Formation of Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne, this compound, is deprotonated to form a copper(I) acetylide. The pyridine nitrogen in the substrate may facilitate this step through coordination with the copper ion.
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Protonolysis and Catalyst Regeneration: The intermediate undergoes protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
The use of 2-ethynylpyridine derivatives in CuAAC has been shown to be highly efficient, with the pyridine nitrogen potentially accelerating the reaction through chelation assistance.[6][7][8]
Caption: Catalytic cycle of the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
To obtain the complementary 1,5-disubstituted 1,2,3-triazoles, a ruthenium catalyst is employed.[9][10][11] The mechanism of the RuAAC reaction differs significantly from that of the CuAAC reaction and does not involve a terminal acetylide intermediate.
-
Oxidative Coupling: The ruthenium(II) catalyst reacts with both the azide and the alkyne in an oxidative coupling step to form a six-membered ruthenacycle intermediate.[10]
-
Reductive Elimination: This intermediate then undergoes reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.
This method is particularly valuable as it provides a reliable route to the less commonly accessible 1,5-isomer.[12]
Experimental Protocols
Materials and Equipment
| Reagents and Solvents | Equipment |
| This compound | Schlenk flask or reaction vial |
| Substituted organic azide | Magnetic stirrer and stir bar |
| Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Inert atmosphere (Nitrogen or Argon) |
| Sodium ascorbate | Syringes and needles |
| Tris(benzyltriazolylmethyl)amine (TBTA) (optional ligand) | Thin Layer Chromatography (TLC) plates |
| Pentamethylcyclopentadienyl ruthenium(II) chloride complex ([Cp*RuCl]) | Column chromatography setup |
| Solvents (e.g., t-BuOH/H₂O, DMF, DMSO, Toluene) | Rotary evaporator |
| Deuterated solvents for NMR | NMR spectrometer |
| --- | Mass spectrometer |
Protocol 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general procedure for the CuAAC reaction using this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0-1.2 equiv.) in a suitable solvent system such as a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv.) and sodium ascorbate (0.05-0.2 equiv.) in a minimal amount of water. The solution should turn from blue to a pale yellow/colorless solution upon addition of the sodium ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the stirring solution of the alkyne and azide. If a ligand such as TBTA is used, it should be added to the reaction mixture before the copper catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic substrates and the inorganic copper catalyst.[5]
-
Sodium Ascorbate: This is a biocompatible reducing agent used to generate the active Cu(I) catalyst from the more stable Cu(II) salt and to prevent oxidative homocoupling of the alkyne.[5]
-
Ligand (TBTA): While the pyridine nitrogen of the substrate may assist in catalysis, the addition of a ligand like TBTA can further stabilize the Cu(I) oxidation state and accelerate the reaction, especially in biological applications.[3]
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
This protocol outlines a general procedure for the RuAAC reaction to selectively synthesize the 1,5-regioisomer.
Step-by-Step Methodology:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon, as ruthenium catalysts can be sensitive to air.
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organic azide (1.0 equiv.) in an anhydrous, degassed solvent such as toluene or 1,2-dichloroethane.
-
Catalyst Addition: Add the ruthenium catalyst, for example, a pentamethylcyclopentadienyl ruthenium(II) chloride complex ([CpRuCl]), such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD) (0.01-0.05 equiv.), to the reaction mixture.[9][10]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: Ruthenium(II) catalysts can be oxidized in the presence of air, which would deactivate them.
-
Anhydrous Solvent: The reaction is typically performed in non-protic, anhydrous solvents to ensure the stability and activity of the ruthenium catalyst.
-
Elevated Temperature: RuAAC reactions often require heating to proceed at a reasonable rate.[12]
General Experimental Workflow
Caption: General workflow for triazole synthesis.
Expected Results and Data Presentation
The CuAAC and RuAAC reactions with this compound are expected to be high-yielding and highly regioselective. The following table provides hypothetical data for the synthesis of a model triazole from this compound and benzyl azide.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Regioisomer | Yield (%) |
| 1 | CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 4 | 1,4- | 95 |
| 2 | CuI | DMF | 25 | 6 | 1,4- | 92 |
| 3 | [CpRuCl(COD)] | Toluene | 80 | 12 | 1,5- | 88 |
| 4 | [CpRuCl(PPh₃)₂] | DCE | 100 | 8 | 1,5- | 90 |
Troubleshooting
-
Low Yield:
-
CuAAC: Ensure the sodium ascorbate is fresh and that the Cu(I) species is generated effectively. Consider adding a stabilizing ligand like TBTA. The pyridine substrate itself can sometimes inhibit the catalyst at high concentrations; try adjusting the concentration.
-
RuAAC: Ensure strictly anhydrous and anaerobic conditions. The catalyst may be deactivated by impurities or air.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature (for RuAAC).
-
Increase the catalyst loading slightly.
-
-
Formation of Side Products:
-
CuAAC: Alkyne homocoupling (Glaser coupling) can occur if the concentration of Cu(I) is too low or if oxygen is present. Ensure an excess of sodium ascorbate.
-
Purification: Careful column chromatography is essential to isolate the desired product from any unreacted starting materials or side products.
-
Applications in Drug Development
The pyridyl-triazole scaffold synthesized using this compound is a valuable platform for the development of new therapeutic agents. The triazole ring acts as a stable linker, connecting the pyridine moiety to other pharmacophores. The nitrogen atoms in both the pyridine and triazole rings can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.[1][6]
Derivatives of pyridyl-triazoles have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The scaffold can be elaborated to target various kinases and other proteins implicated in cancer progression.[3]
-
Antimicrobial Agents: The unique electronic properties of the pyridyl-triazole core make it a promising candidate for the development of new antibacterial and antifungal drugs.[1]
-
Enzyme Inhibitors: The ability of the nitrogen heterocycles to coordinate with metal ions makes these compounds interesting as potential metalloenzyme inhibitors.
The synthetic routes described herein provide a robust and versatile toolbox for medicinal chemists to generate libraries of novel pyridyl-triazole derivatives for high-throughput screening and lead optimization in drug discovery programs.
References
-
RSC Publishing. (n.d.). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
American Chemical Society. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
OUCI. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Synlett. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
-
ResearchGate. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
-
American Chemical Society. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2021). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. Retrieved from [Link]
Sources
- 1. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of 2-Ethynyl-6-methylpyridine
An In-Depth Technical Guide to Palladium-Catalyzed Reactions of 2-Ethynyl-6-methylpyridine
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its structure features two key reactive sites: a terminal alkyne (a powerful handle for carbon-carbon bond formation) and a pyridine ring, which can influence the molecule's electronic properties and serve as a coordination site.[1][3] This unique combination makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures.[4][5]
This guide provides detailed application notes and protocols for the most critical palladium-catalyzed transformations of this compound, focusing on the Sonogashira, Heck, and advanced cyclization reactions. The content is designed for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
The Sonogashira Coupling: A Direct Pathway to Arylated and Vinylated Alkynes
The Sonogashira reaction is the cornerstone transformation for terminal alkynes, forming a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[6][7] This reaction is prized for its mild conditions and broad functional group tolerance, making it exceptionally useful in the late-stage functionalization of complex molecules.[6]
Mechanism of Action
The reaction proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[6][7][8]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.[6]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[6]
-
Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) halide.[6]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Application Notes: Keys to Success
-
Catalyst System : The choice of palladium source and ligands is critical. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective precatalyst as it is already in the active Pd(0) state.[9] Alternatively, a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ can be used; these are reduced in situ to Pd(0) by the amine base or phosphine ligands.[6] The copper(I) co-catalyst, typically CuI, is essential for increasing the reaction rate under standard conditions.[6]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as a solvent and neutralizes the hydrogen halide (HX) formed during the reaction, and it facilitates the formation of the copper acetylide.[10]
-
Solvent : While the amine base can often serve as the solvent, co-solvents like THF or dioxane are frequently used to ensure the solubility of all reactants, particularly for more complex substrates.[11][12]
-
Atmosphere : To prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst, the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents.[12]
Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol is adapted from established procedures for Sonogashira couplings on heterocyclic systems.[9][11]
Materials:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq) and 4-iodoanisole (1.1 eq).
-
Add a 2:1 mixture of anhydrous THF and Et₃N to dissolve the starting materials (concentration approx. 0.1 M).
-
To the stirred solution, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture may change color.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Typical Condition | Purpose |
| Pd Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Facilitates C-C bond formation |
| Cu Co-catalyst | CuI (2-10 mol%) | Activates the terminal alkyne |
| Base | Triethylamine, DIPA | Acid scavenger, promotes acetylide formation |
| Solvent | THF, Dioxane, DMF | Solubilizes reactants |
| Temperature | Room Temp. to 60 °C | Controls reaction rate |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation and side reactions |
The Heck Reaction: Synthesis of Conjugated Enynes
The Mizoroki-Heck reaction is a powerful tool for coupling unsaturated halides with alkenes.[13][14] While typically used for C(sp²)-C(sp²) bond formation, it can be adapted to couple terminal alkynes with alkenes, providing access to valuable conjugated enyne structures.[7]
Mechanism of Action
The Heck reaction follows a well-established Pd(0)/Pd(II) catalytic cycle.[15][16]
-
Oxidative Addition : The active Pd(0) catalyst adds to the aryl/vinyl halide (R-X), forming a Pd(II) species.[16]
-
Migratory Insertion (Carbopalladation) : The alkene coordinates to the palladium center and then inserts into the Pd-R bond.[15][16]
-
β-Hydride Elimination : A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step generally proceeds with syn-elimination and dictates the regioselectivity.[15]
-
Regeneration : The base removes HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[16]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Notes: Adapting for Alkynes
When using a terminal alkyne like this compound in a "Heck-type" reaction, the mechanism can be more complex than with a simple alkene. The reaction can lead to conjugated enynes.
-
Catalyst Choice : Palladium acetate [Pd(OAc)₂] combined with phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines (e.g., P(t-Bu)₃) is highly effective. N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives that can enhance catalyst stability and activity.[17]
-
Regioselectivity : The insertion step determines which carbon of the alkene (or alkyne) forms a bond with the aryl group. With unsymmetrical alkenes, this can lead to mixtures of products. For terminal alkynes, the reaction is generally more straightforward.
-
Base : A weaker, non-nucleophilic base is often preferred for the Heck reaction compared to the Sonogashira. Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or an organic base like triethylamine are common choices.[18]
Protocol: Heck-Type Coupling of this compound with n-Butyl Acrylate
This protocol provides a general framework for the coupling of an alkyne with an activated alkene.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Sealed reaction tube or Schlenk flask
Procedure:
-
To a dry reaction tube, add the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Add K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by this compound (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Advanced Applications: Palladium-Catalyzed Cyclization Reactions
The strategic placement of the pyridine nitrogen and the ethynyl group in this compound opens the door for powerful palladium-catalyzed tandem or domino reactions, where a single catalyst orchestrates multiple bond-forming events to rapidly build complex heterocyclic systems.[19][20][21]
One such powerful transformation is a sequential Sonogashira coupling followed by an intramolecular aminopalladation/cyclization.[22] This allows for the construction of fused ring systems in a single pot.
Conceptual Workflow: One-Pot Synthesis of Diarylindolizine Derivatives
This conceptual protocol outlines how this compound could be used in a one-pot, three-component reaction to generate complex fused heterocycles, a process with high value in drug discovery. The reaction would involve an initial Sonogashira coupling, followed by an intramolecular cyclization onto the pyridine nitrogen.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Considerations for Cyclization Reactions:
-
Catalyst System : The choice of ligand is paramount in directing the reaction pathway. Bulky, electron-rich ligands can favor the desired cyclization over competing side reactions like simple cross-coupling.
-
Reaction Conditions : Temperature and reaction time must be carefully optimized. The initial cross-coupling may occur at a lower temperature, while the subsequent cyclization may require heating to proceed efficiently.
-
Substrate Scope : The electronic nature of the coupling partner (the aryl halide) can significantly influence the efficiency of the cyclization step.
References
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698-708. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - Semantic Scholar. [Link]
-
This compound - MySkinRecipes. [Link]
-
Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - RSC Publishing. [Link]
-
Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Palladium‐Catalyzed Tandem Cyclization of 2‐(2 Ethynylphenyl)acetonitriles and Isocyanides: Access to Indeno[2,1‐b]pyrroles - ResearchGate. [Link]
-
This compound - MySkinRecipes (Thai). [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
-
Palladium-Catalyzed Cyclization of 2-Alkynylaziridines - Scribd. [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing). [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. [Link]
-
Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines - ResearchGate. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. | Semantic Scholar [semanticscholar.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: High-Purity Isolation of 2-Ethynyl-6-methylpyridine from Synthesis Reaction Mixtures
Abstract
2-Ethynyl-6-methylpyridine is a critical heterocyclic building block in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1] Its synthesis, commonly achieved via a palladium-catalyzed Sonogashira cross-coupling reaction, often yields a crude product containing a mixture of unreacted starting materials, catalyst residues, and reaction byproducts.[2][3] Achieving high purity (>99%) is paramount for subsequent applications, particularly in drug development where impurities can have significant toxicological implications. This guide provides a comprehensive, multi-step strategy for the purification of this compound, grounded in chemical principles and validated by analytical techniques. We will detail a robust workflow combining extractive workup with high-resolution column chromatography, and provide protocols for in-process monitoring and final purity verification.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The Sonogashira coupling of an aryl halide (e.g., 2-bromo-6-methylpyridine) with a terminal alkyne is a powerful C-C bond-forming reaction, but it is not without side reactions.[4][5] A typical crude reaction mixture may contain the following components:
-
Target Product: this compound
-
Unreacted Starting Materials: 2-Bromo-6-methylpyridine, terminal alkyne (or its protected form).
-
Catalyst Residues: Palladium and copper complexes, phosphine ligands (e.g., triphenylphosphine and its oxide).
-
Homocoupling Byproducts: Diynes resulting from the oxidative coupling of the terminal alkyne (Glaser coupling).
-
Solvent & Base: High-boiling point solvents (e.g., DMF, toluene) and amine bases (e.g., triethylamine, diisopropylamine).
The structural similarities between the target molecule and certain impurities necessitate a multi-faceted purification approach that exploits differences in their physicochemical properties.
Strategic Purification Workflow
A sequential purification strategy is recommended to efficiently remove the diverse range of impurities. The process begins with a bulk purification step to remove catalyst residues and inorganic salts, followed by a high-resolution chromatographic separation.
Caption: Principle of acid-base extraction for pyridine purification.
Apparatus and Reagents:
-
Separatory funnel (appropriate size)
-
Erlenmeyer flasks
-
pH paper or pH meter
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, first dilute the mixture with ethyl acetate and wash several times with water to remove the bulk of the DMF. If the solvent is toluene or THF, proceed directly.
-
Acid Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Repeat the acid extraction on the organic layer 1-2 more times to ensure complete recovery. Combine all aqueous extracts. The remaining organic layer, containing neutral impurities, can be discarded.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH while stirring until the pH is >9 (verify with pH paper). A cloudy precipitate or oiling out of the product may be observed.
-
Product Re-extraction: Transfer the basified aqueous solution back to the separatory funnel. Extract the regenerated product with a fresh portion of organic solvent (e.g., ethyl acetate) (3 x 1 volume).
-
Washing and Drying: Combine the organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, enriched product.
Protocol II: High-Resolution Flash Column Chromatography
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). [6]Less polar compounds travel down the column faster, while more polar compounds are retained longer. For pyridine derivatives, the basic nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. This can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent. [7] Apparatus and Reagents:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and visualization reagents (UV lamp, KMnO₄ stain)
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. Spot the crude product on a TLC plate and test different ratios of Hexanes:EtOAc. The ideal system will give the product an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from the extractive workup in a minimal amount of the initial eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating it to a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 98:2 Hexanes:EtOAc + 0.1% Et₃N). Gradually increase the polarity of the eluent (gradient elution) based on the separation observed by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Visualization: Visualize the TLC plates. The product, being aromatic and containing an alkyne, should be visible under UV light and will stain positively with potassium permanganate. [8][9]7. Product Isolation: Combine the fractions containing the pure product (as determined by TLC showing a single spot). Remove the solvent under reduced pressure to yield the final, purified this compound.
Purity and Identity Verification
Final confirmation of purity and structure is essential. The following analytical data should be acquired and compared to literature values.
| Technique | Parameter | Expected Result for Pure this compound |
| TLC | Rf | ~0.3 (in 9:1 Hexanes:EtOAc on silica gel) |
| GC-MS | Purity | >99% (by peak area) |
| m/z | 117.15 (M⁺), consistent with C₈H₇N [10] | |
| ¹H NMR | Chemical Shift (δ) | δ ~7.5-7.7 (t, 1H, pyridine-H4), ~7.2-7.4 (d, 2H, pyridine-H3,H5), ~3.1 (s, 1H, alkyne-H), ~2.5 (s, 3H, methyl-H). [11] |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to 8 unique carbons, including the characteristic alkyne carbons (~83 and ~78 ppm) and pyridine ring carbons. [12] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion during extraction | High concentration of salts or surfactants. | Add brine to the separatory funnel to "break" the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Low recovery after extraction | Incomplete protonation or deprotonation; product partially soluble in water. | Ensure pH is <2 during acid wash and >9 during basification. Perform more extractions (e.g., 5x instead of 3x). |
| Significant peak tailing on column | Strong interaction of pyridine with acidic silica. | Add 0.1-1% triethylamine to the eluent system. Alternatively, use deactivated (neutral) silica gel. |
| Product co-elutes with impurity | Insufficient separation power of the eluent. | Use a shallower gradient during column chromatography or switch to a different solvent system (e.g., Toluene/Acetone). |
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Zhang, W., & Liu, Y. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. Methods in Enzymology, 604, 203-229. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Andersson, M. P., et al. (2009). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 11(21), 4850–4853. Retrieved from [Link]
- Cislak, F. E. (1969). Method for recovery of pyridine bases. U.S. Patent No. 3,431,266.
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2014). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. RSC Advances, 4, 36521-36524. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Application Note. Retrieved from [Link]
-
Reddy, T. J., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PLoS ONE, 10(6), e0129231. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Reddit. (2022). Removing Pyridine. r/chemistry. Retrieved from [Link]
-
YouTube. (2022). How to remove pyridine from your reaction crude?. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC stains. Retrieved from [Link]
-
Zhang, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 11. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Incorporation of 2-Ethynyl-6-methylpyridine into PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The linker component of a PROTAC, which connects the target protein "warhead" to the E3 ligase ligand, is a critical determinant of its efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[2] This guide provides a comprehensive overview of the rationale and methodologies for incorporating 2-ethynyl-6-methylpyridine, a rigidifying pyridinyl moiety, into PROTACs. The introduction of such a linker can offer advantages in terms of pre-organizing the PROTAC conformation, enhancing cell permeability, and improving metabolic stability.[3][4] Detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this compound-containing PROTACs are presented, underpinned by a deep dive into the causality behind key experimental choices.
Introduction: The Pivotal Role of the Linker in PROTAC Design
A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[5] Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[6]
While the warhead and E3 ligase ligand dictate the "what" and "how" of the degradation process, the linker is the unsung hero that governs the "how well." The length, rigidity, and chemical composition of the linker are not merely spacers; they are critical for optimizing the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[3]
The Case for Rigid Linkers: Introducing this compound
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the benefits of incorporating rigid structural motifs into the linker.[7] Rigid linkers can reduce the entropic penalty associated with ternary complex formation, thereby enhancing its stability.[3] Furthermore, the introduction of specific chemical functionalities within the linker can favorably modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4]
This compound is an attractive building block for rigid linkers due to several key features:
-
Rigidity: The ethynyl-pyridine core provides a linear, rigid scaffold that can help to pre-organize the PROTAC into a conformation conducive to ternary complex formation.
-
Vectorial Control: The defined geometry of the linker can provide better control over the relative orientation of the warhead and the E3 ligase ligand.
-
Improved Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated, which may enhance aqueous solubility.[8] Studies have shown that the inclusion of pyridine moieties in linkers can improve cell permeability.[3][9]
-
Synthetic Tractability: The terminal alkyne provides a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for a modular and efficient assembly of the PROTAC.[5][10]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Strategy: A Modular Approach via Click Chemistry
The incorporation of this compound into a PROTAC is most efficiently achieved through a modular approach utilizing the CuAAC reaction. This strategy involves the synthesis of three key building blocks:
-
Azide-functionalized Warhead: A ligand for the POI with a synthetically installed azide group.
-
This compound Linker: The rigid linker core.
-
Azide- or Alkyne-functionalized E3 Ligase Ligand: A ligand for an E3 ligase (e.g., VHL or CRBN) with a complementary reactive handle.
For the purpose of this guide, we will outline a synthetic route for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Figure 2: A modular synthetic workflow for a this compound-containing PROTAC.
Protocol: Synthesis of a BTK-targeting, VHL-recruiting PROTAC
This protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand used.
Materials:
-
Azide-functionalized BTK inhibitor (e.g., derived from Ibrutinib)
-
This compound
-
Azide-functionalized VHL ligand (e.g., a derivative of VH032)[11]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
-
Silica gel for column chromatography
-
Reverse-phase HPLC system for final purification
Step 1: Synthesis of the Linker-VHL Ligand Intermediate
-
To a solution of azide-functionalized VHL ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized VHL ligand-linker intermediate.
Step 2: CuAAC "Click" Reaction to form the final PROTAC
-
In a reaction vial, dissolve the alkyne-functionalized VHL ligand-linker intermediate (1.0 eq) and the azide-functionalized BTK warhead (1.1 eq) in a 1:1 mixture of tert-butanol and water.[12]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O/THPTA solution.[13]
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude PROTAC by reverse-phase HPLC to obtain the final product.
Step 3: Characterization
-
NMR Spectroscopy: Confirm the structure of the final PROTAC using ¹H and ¹³C NMR.
-
Mass Spectrometry: Determine the exact mass of the PROTAC using high-resolution mass spectrometry (HRMS).
-
Purity Analysis: Assess the purity of the final compound by HPLC (typically >95%).
| Parameter | Expected Outcome | Significance |
| Yield (Click Reaction) | 55-90%[14] | Demonstrates the efficiency of the CuAAC conjugation. |
| Purity (HPLC) | >95% | Ensures that biological assays are performed with a well-defined compound. |
| Identity (NMR, HRMS) | Consistent with the expected structure | Confirms the successful synthesis of the target PROTAC. |
| Table 1: Representative data for the synthesis and characterization of a this compound-containing PROTAC. |
Biophysical Characterization: Quantifying Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[2] Several biophysical techniques can be employed to characterize the binding affinities and thermodynamics of the PROTAC with its target protein and the E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15][16]
Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation: Dialyze the purified POI (e.g., BTK) and the E3 ligase complex (e.g., VCB complex) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).[17][18] The PROTAC should be dissolved in the final dialysis buffer.
-
Binary Binding (PROTAC to POI): Titrate the PROTAC (in the syringe, e.g., 100 µM) into the POI (in the cell, e.g., 10 µM).
-
Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC (in the syringe, e.g., 100 µM) into the E3 ligase complex (in the cell, e.g., 10 µM).
-
Ternary Complex Formation: Pre-saturate the POI with the PROTAC and titrate this binary complex into the E3 ligase complex. Alternatively, pre-saturate the E3 ligase with the PROTAC and titrate into the POI.
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon binding, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).[19][20]
Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Immobilize the POI or the E3 ligase onto the sensor chip. For example, capture His-tagged VCB complex on a Ni-NTA chip.[19]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary Kd.
-
Ternary Complex Analysis: Inject a constant concentration of the PROTAC mixed with varying concentrations of the second protein partner (the one not immobilized) over the sensor chip.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complex formation.
| Parameter | Technique | Typical Value Range | Significance |
| Binary Kd (PROTAC-POI) | ITC, SPR | 1-1000 nM | Affinity of the warhead for the target protein. |
| Binary Kd (PROTAC-E3) | ITC, SPR | 1-1000 nM | Affinity of the E3 ligand for the ligase. |
| Ternary Complex Kd | ITC, SPR | Sub-µM to nM | Overall stability of the ternary complex. |
| Cooperativity (α) | Calculated from Kd values | >1 (positive), <1 (negative) | Indicates whether the binding of one protein enhances (positive) or hinders (negative) the binding of the other. |
| Table 2: Key biophysical parameters for PROTAC characterization. |
Cellular Assays: Validating Protein Degradation and Mechanism of Action
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
Western Blotting: The Gold Standard for Degradation Analysis
Western blotting is a robust and widely used method to directly visualize and quantify the reduction in target protein levels following PROTAC treatment.[6][21]
Protocol: Western Blot Analysis of POI Degradation
-
Cell Treatment: Plate cells (e.g., a relevant cancer cell line expressing BTK) and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the POI levels to the loading control.
HiBiT Assay: A High-Throughput Alternative for Degradation Monitoring
The HiBiT protein tagging system is a sensitive, luminescence-based assay that allows for the high-throughput quantification of protein levels in live cells or lysates.[22][23] This is particularly useful for generating dose-response curves and kinetic degradation profiles.
Protocol: HiBiT Assay for POI Degradation
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the POI gene in a suitable cell line.[24]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate and treat with the PROTAC as described for the Western blot.
-
Lytic Detection: Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate to the wells.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged POI.
-
Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Assay | Typical Value Range | Significance |
| DC₅₀ | Western Blot, HiBiT | Sub-µM to nM | Potency of the PROTAC in inducing protein degradation. |
| Dmax | Western Blot, HiBiT | 50-95% | Efficacy of the PROTAC in reducing target protein levels. |
| Degradation Kinetics | Time-course Western Blot/HiBiT | Varies | Rate at which the PROTAC induces protein degradation. |
| Table 3: Key cellular parameters for PROTAC evaluation. |
Conclusion and Future Directions
The incorporation of this compound into PROTACs offers a promising strategy for the development of potent and selective protein degraders with favorable physicochemical properties. The rigid nature of the pyridinyl-alkyne linker can enhance ternary complex stability, while the pyridine moiety can improve solubility and cell permeability. The synthetic accessibility of this linker via click chemistry allows for the rapid and modular assembly of PROTAC libraries for structure-activity relationship studies.
The protocols outlined in this guide provide a robust framework for the synthesis, biophysical characterization, and cellular evaluation of this compound-containing PROTACs. By carefully validating each step of the degradation pathway, from ternary complex formation to the reduction of cellular protein levels, researchers can rationally design and optimize the next generation of targeted protein degraders. Future work in this area will likely focus on exploring a wider range of rigid, heterocyclic linkers to further refine the pharmacological properties of PROTACs and expand their therapeutic potential.
References
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. [Link]
-
High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. [Link]
-
Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. NIH. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]
-
Click chemistry in the development of PROTACs. RSC Publishing. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]
-
PROTAC-Induced Proteolytic Targeting. PMC. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]
-
Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]
-
General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
VHL ligands found in PROTACs. ResearchGate. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC. [Link]
-
Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
-
Surface plasmon resonance. University of Glasgow. [Link]
-
Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
-
Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. ACS Publications. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
Click chemistry in the development of PROTACs. PMC. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. [Link]
-
Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). ResearchGate. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. aragen.com [aragen.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 23. Target Degradation [promega.sg]
- 24. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Ethynyl-6-methylpyridine in Advanced Materials Science: Application Notes and Protocols
Herein, we explore the multifaceted applications of 2-Ethynyl-6-methylpyridine, a heterocyclic building block poised for significant contributions to materials science. Its unique molecular architecture, featuring a reactive terminal alkyne group and a coordinating pyridine ring, opens avenues for the development of novel conjugated polymers, metal-organic frameworks (MOFs), and functional organometallic complexes. This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging the potential of this versatile molecule.
Part 1: Application in Conjugated Polymers
The terminal alkyne functionality of this compound makes it an excellent monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their unique electronic and optical properties.
Spontaneous Acid-Catalyzed Polymerization
A notable characteristic of ethynylpyridines is their ability to undergo spontaneous polymerization in the presence of a strong acid.[1][2] This method offers a straightforward, catalyst-free route to obtaining conjugated poly(ethynylpyridine)s. The protonation of the pyridine nitrogen is believed to activate the acetylenic bond, facilitating a chain-growth polymerization mechanism.
Objective: To synthesize poly(this compound) through spontaneous polymerization in a strong acidic medium.
Materials:
-
This compound (monomer)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Methanol
-
Diethyl ether
-
Dialysis membrane (MWCO 1000 Da)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Monomer Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Acidification and Polymerization: While stirring vigorously, slowly add 5 mL of concentrated hydrochloric acid to the solution. The solution will likely change color, indicating the onset of polymerization. Allow the reaction to stir at room temperature for 24 hours.
-
Precipitation and Washing: After 24 hours, precipitate the polymer by slowly adding the reaction mixture to 200 mL of diethyl ether with constant stirring.
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer thoroughly with diethyl ether to remove any unreacted monomer and oligomers.
-
Purification: Redissolve the crude polymer in a minimal amount of methanol and transfer it to a dialysis bag. Dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove residual acid and low molecular weight impurities.
-
Drying: Lyophilize the purified polymer solution to obtain a solid powder.
-
Characterization: The resulting polymer should be characterized by:
-
FT-IR Spectroscopy: To confirm the disappearance of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the formation of a polyene backbone.
-
¹H NMR Spectroscopy: To observe the broadening of peaks corresponding to the polymer structure.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the extent of conjugation.[3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
-
Causality Behind Experimental Choices:
-
The use of a strong acid like HCl is crucial for protonating the pyridine nitrogen, which is the initiating step for the spontaneous polymerization.[1]
-
Methanol is chosen as a solvent due to its ability to dissolve both the monomer and the resulting ionic polymer.
-
Diethyl ether is used as a non-solvent to effectively precipitate the polymer.
-
Dialysis is a critical purification step to remove ionic impurities and low molecular weight fragments, which is essential for obtaining a well-defined material for subsequent applications.
Part 2: Application as a Ligand in Functional Materials
The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a valuable ligand for the construction of metal-organic frameworks (MOFs) and organometallic complexes with interesting catalytic or photophysical properties.[4][5]
This compound in Metal-Organic Frameworks (MOFs)
While direct use of this compound in MOFs is an emerging area, its structural motifs are present in ligands used for MOF synthesis.[4][6][7][8] The pyridine functionality can coordinate to metal centers, and the ethynyl group can either be retained for post-synthetic modification or be derivatized into a linker, for example, through a Sonogashira coupling reaction to create a dicarboxylic acid ligand.[9][10][11][12]
Objective: To outline a general procedure for the synthesis of a MOF using a linker derived from this compound.
Workflow:
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Leveraging 2-Ethynyl-6-methylpyridine for the Development of Advanced Fluorescent Probes
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-Ethynyl-6-methylpyridine
In the rational design of fluorescent probes, the selection of the core scaffold is paramount. This compound emerges as a particularly strategic building block for researchers in chemical biology and drug development. Its molecular architecture offers a unique trifecta of functionalities:
-
The Pyridine Ring: A nitrogen-containing heterocycle that can act as a hydrogen bond acceptor or a metal-ion coordinating ligand. This inherent property is the foundation for developing sensors for specific metal ions like Zn²⁺, Cu²⁺, and Fe²⁺/³⁺.[1][2][3]
-
The Ethynyl Group (-C≡CH): A highly versatile and reactive functional group. It is the key to one of the most robust and bioorthogonal conjugation reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[4] This allows for the straightforward and efficient coupling of the pyridine scaffold to a vast array of reporter molecules, biomolecules, or surfaces.
-
The Methyl Group (-CH₃): The placement of the methyl group at the 6-position, ortho to the nitrogen, is not merely incidental. It sterically and electronically modulates the properties of the pyridine ring, influencing its coordination chemistry and the photophysical behavior of the final probe. The position of such substituents is known to strongly influence the compound's optical and electronic properties, including absorption and emission spectra.[5]
This guide provides detailed protocols and application notes for utilizing this compound as a cornerstone for synthesizing novel fluorescent probes for metal ion detection and cellular imaging.
Core Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The power of this compound lies in the reactivity of its alkyne moiety. The CuAAC reaction forms a stable triazole linkage between the alkyne (our pyridine building block) and an azide-functionalized molecule of interest (e.g., a fluorophore, a biotin tag, or a biomolecule).
Mechanism Rationale: The reaction is exceptionally reliable and specific. It proceeds rapidly under mild, often aqueous conditions, and the reacting groups (azides and alkynes) are largely absent in biological systems, preventing side reactions with native cellular components.[6] This "bioorthogonality" is crucial for applications in live-cell imaging. The copper(I) catalyst is essential, accelerating the reaction rate by orders of magnitude compared to the uncatalyzed version.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: A Researcher's Guide to the Sonogashira Coupling of 2-Ethynyl-6-methylpyridine with Aryl Halides
Abstract
The formation of carbon-carbon (C-C) bonds between sp² and sp hybridized centers is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The Sonogashira cross-coupling reaction stands as a premier method for this transformation, offering a mild and efficient route to arylalkynes.[1][2] This guide provides an in-depth analysis and practical protocols for the palladium and copper-catalyzed Sonogashira coupling of 2-ethynyl-6-methylpyridine with various aryl halides. We will delve into the reaction mechanism, explore the critical roles of catalysts, ligands, and bases, and offer robust, field-tested protocols for researchers in medicinal chemistry and materials science. This document is designed to bridge theory with practice, providing the causal insights necessary for successful reaction optimization and troubleshooting.
Introduction: The Significance of the 2-Aryl-6-methylpyridine Scaffold
The 2-aryl-6-methylpyridine motif is a privileged scaffold in drug discovery and a valuable building block in materials science. Its presence in pharmaceuticals like Altinicline (a nicotinic receptor agonist) highlights the importance of efficient synthetic routes to this class of compounds.[1] The Sonogashira reaction provides a powerful and modular approach to synthesize these structures from readily available this compound and a diverse range of aryl halides.[2][3] The reaction's tolerance for a wide array of functional groups and its typically mild conditions make it an indispensable tool for creating libraries of complex molecules for biological screening and developing novel organic materials.[1][4]
The Sonogashira Reaction Mechanism: A Tale of Two Cycles
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this dual mechanism is paramount for rational optimization and troubleshooting. While copper-free variants exist, the co-catalyzed system remains widely used for its high reactivity and efficiency.[1][6]
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-determining step and forms a square planar Pd(II) intermediate.[5][7] The reactivity order for the halide is I > Br > Cl > F, which directly correlates with the Ar-X bond strength.[1]
-
Transmetalation: The activated copper(I) acetylide, formed in the copper cycle, transfers the ethynylpyridine group to the palladium center, displacing a halide ligand.
-
Reductive Elimination: The two organic moieties (the aryl group and the ethynylpyridine group) on the palladium center couple and are eliminated, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the alkyne.
-
Deprotonation: A base, usually an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the terminal alkyne, facilitated by the copper catalyst, to form a highly nucleophilic copper(I) acetylide intermediate.[2] This species is then ready for the transmetalation step with the palladium complex.
A significant side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.[2]
Optimizing the Reaction: A Guide to Key Parameters
Success in Sonogashira coupling hinges on the careful selection of several key components. The pyridine nitrogen in the this compound substrate can potentially coordinate with the palladium catalyst, which may require specific ligand choices to ensure high catalytic activity.[8][9]
| Parameter | Common Choices | Expert Insights & Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher air stability. Pd(PPh₃)₄ is used when a pre-activated Pd(0) source is desired. Catalyst loading is typically low (0.5-5 mol%).[5][10] |
| Copper (I) Co-catalyst | CuI (Copper(I) Iodide) | CuI is the most common and effective co-catalyst. Its role is to form the copper acetylide, which accelerates the crucial transmetalation step.[2][11] The presence of copper necessitates strict anaerobic conditions to prevent alkyne homocoupling.[2] |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a robust and common choice that stabilizes the palladium catalyst.[10] For more challenging couplings (e.g., with aryl chlorides), more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) may be required.[2][5] |
| Base | Triethylamine (Et₃N), DIPEA | An amine base is required to neutralize the HX produced and to deprotonate the alkyne in the copper cycle. Et₃N often doubles as the solvent or co-solvent.[12][13] |
| Solvent | THF, DMF, Dioxane, Toluene, or neat Et₃N | The choice of solvent depends on the solubility of the substrates and the desired reaction temperature. Anhydrous, degassed solvents are critical for reproducibility and high yields.[14] |
| Temperature | Room Temp to 100 °C | Couplings with reactive aryl iodides can often proceed at room temperature.[1] Less reactive aryl bromides and chlorides typically require heating to achieve reasonable reaction rates.[1][15] |
| Aryl Halide Reactivity | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | The rate of oxidative addition is highly dependent on the C-X bond strength. This predictable reactivity allows for selective couplings on polyhalogenated arenes.[1][5] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[15] |
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous. Review all Safety Data Sheets (SDS) before use.
Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is optimized for a highly reactive aryl iodide partner and is performed at room temperature.
Materials:
-
This compound
-
Aryl Iodide (e.g., 4-Iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Triethylamine (Et₃N)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon) supply
-
Standard workup and purification reagents (DCM, water, brine, MgSO₄, silica gel)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed THF (5 mL) and anhydrous, degassed Et₃N (2 mL) via syringe.
-
Reaction: Stir the resulting mixture at room temperature. The solution will typically turn from a pale yellow to a darker color, and a precipitate of triethylammonium halide may form.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl iodide starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM, 20 mL). Filter through a pad of celite to remove insoluble salts and catalysts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-((arylethynyl)-6-methylpyridine.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Ethynyl-6-methylpyridine in Synthetic Chemistry
Welcome to the technical support center for 2-Ethynyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the experimental use of this versatile building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying chemical principles to ensure the success of your synthetic endeavors.
Introduction to this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of two key reactive sites: the terminal alkyne, which readily participates in a variety of coupling reactions, and the pyridine ring, which can influence the electronic properties and biological activity of the target molecule. However, the interplay of these functional groups can also lead to specific side reactions and experimental challenges. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is one of the most common applications for this compound.[2][3]
Question 1: I am observing a significant amount of a dimeric byproduct in my Sonogashira reaction. What is it and how can I prevent its formation?
Answer:
The dimeric byproduct you are observing is almost certainly the result of Glaser-Hay homocoupling of this compound to form 1,4-bis(6-methylpyridin-2-yl)buta-1,3-diyne.[4][5][6] This is a very common side reaction for terminal alkynes in the presence of a copper(I) co-catalyst and an oxidant (typically oxygen).[4][6]
Causality: The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[4] The pyridine nitrogen in your substrate can also coordinate to the copper catalyst, potentially influencing the rate of this side reaction.
Troubleshooting & Prevention:
-
Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). This is the most critical factor in suppressing Glaser coupling.
-
"Copper-Free" Sonogashira Conditions: Numerous copper-free protocols have been developed to circumvent the issue of homocoupling.[2] These methods often require a different palladium catalyst/ligand system and may need to be optimized for your specific substrates.
-
Controlled Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thus disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the reaction rates. Experiment with different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF) to find conditions that favor the desired cross-coupling over homocoupling.
Question 2: My Sonogashira reaction is sluggish or fails to go to completion. What are the likely causes?
Answer:
Slow or incomplete conversion in a Sonogashira coupling involving a pyridine-containing substrate can be attributed to several factors, primarily related to catalyst inhibition.
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can interfere with the catalytic cycle, leading to reduced catalyst activity. This is a well-documented challenge when working with 2-substituted pyridines in cross-coupling reactions.[7]
Troubleshooting & Prevention:
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can often enhance the catalytic activity and prevent catalyst inhibition by the pyridine substrate.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve full conversion.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier and promote the desired reaction.
-
Purity of Reagents: Ensure that your this compound and other reagents are pure and free of impurities that could poison the catalyst.
II. Glaser-Hay Coupling Reactions
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, catalyzed by a copper(I) salt in the presence of a base and an oxidant.[4][5][8]
Question 3: I am trying to synthesize the homocoupled dimer of this compound, but the yields are low and I see a complex mixture of products. How can I optimize this reaction?
Answer:
While Glaser-Hay coupling is a common side reaction in Sonogashira couplings, achieving a high yield of the desired homocoupled product requires specific optimization.
Causality: The efficiency of Glaser-Hay coupling is highly dependent on the reaction conditions, including the copper source, ligand, base, solvent, and oxidant. The coordinating ability of the pyridine substrate can also play a role in catalyst activity and stability.
Troubleshooting & Optimization:
-
Catalyst System: The classic Glaser conditions use a copper(I) salt like CuCl or CuI with an amine base. The Hay modification, using a CuCl-TMEDA (tetramethylethylenediamine) complex, is often more efficient and versatile.[4][5]
-
Oxidant: Oxygen (from air or bubbled through the reaction) is the most common oxidant. Ensure good aeration of the reaction mixture.
-
Solvent and Temperature: The reaction is typically run in solvents like pyridine, methanol, or a mixture of solvents. The optimal temperature can vary, so screening different temperatures may be beneficial.
-
pH Control: For reactions in aqueous media, the pH can have a significant impact on both the reaction rate and protein stability if performing bioconjugation.[8]
Data Presentation
| Reaction Type | Common Side Reaction | Key Byproduct | Primary Cause | Recommended Preventative Measures |
| Sonogashira Coupling | Glaser-Hay Homocoupling | 1,4-bis(6-methylpyridin-2-yl)buta-1,3-diyne | Presence of oxygen with Cu(I) co-catalyst | Strict anaerobic conditions, use of copper-free protocols |
| Sonogashira Coupling | Low Conversion/Stall | Unreacted Starting Material | Palladium catalyst inhibition by pyridine nitrogen | Use of bulky, electron-rich ligands; increase catalyst loading |
| Glaser-Hay Coupling | Low Yield/Complex Mixture | Various oligomers, starting material | Suboptimal reaction conditions | Optimization of catalyst, ligand, solvent, and oxidant |
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling of this compound with an Aryl Bromide
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine (2.0 eq).
-
Add this compound (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: High-Yield Glaser-Hay Homocoupling of this compound
-
To a round-bottom flask, add CuCl (0.1 eq) and TMEDA (0.1 eq) in acetone.
-
Stir the mixture under an air atmosphere until a homogenous green solution is formed.
-
Add a solution of this compound (1.0 eq) in acetone dropwise.
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield 1,4-bis(6-methylpyridin-2-yl)buta-1,3-diyne.
Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling.
Caption: Competing pathways in Sonogashira coupling.
References
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Joucla, L., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2005. [Link]
-
Zhang, L., et al. Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Advances, 2016. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 2021. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC, 2017. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Sonogashira Coupling with Pyridine Alkynes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyridine-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these nitrogen-containing heterocycles. The inherent basicity and coordinating ability of the pyridine nitrogen can often lead to unexpected results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve successful couplings.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific experimental failures. Each question represents a common problem encountered in the lab, followed by a detailed analysis of potential causes and actionable solutions.
Q1: Why is my reaction failing entirely or giving very low yields with a pyridine substrate?
This is the most common issue when working with pyridine halides. The primary culprit is often the interaction of the pyridine nitrogen with the palladium catalyst.
Core Problem: Catalyst Inhibition and Deactivation
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[2] This is particularly problematic for the Pd(0) species required for the crucial oxidative addition step. Electron-rich pyridines are more potent inhibitors.
Troubleshooting Steps & Solutions:
-
Increase Catalyst and Ligand Loading: A straightforward, albeit less elegant, solution is to increase the catalyst loading. Start by doubling the initial amount (e.g., from 2.5 mol% to 5 mol%). It's crucial to maintain or slightly increase the ligand-to-palladium ratio to ensure the formation of the active catalytic species.
-
Select the Right Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. This less-coordinated species is often more effective at undergoing oxidative addition with the pyridine halide before catalyst inhibition can occur.
-
Recommended Ligands: Consider switching from standard PPh₃ to more specialized ligands.
Ligand Type Examples Rationale & Comments Bulky Phosphines P(t-Bu)₃, XPhos, SPhos Steric bulk accelerates reductive elimination and can disfavor pyridine coordination. | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with palladium, making the catalyst more robust.[3] |
-
-
Consider a Copper-Free Protocol: In some cases, the presence of copper can be detrimental. While it facilitates the formation of the copper acetylide, it can also participate in side reactions. A copper-free protocol often requires more active catalyst systems but can provide cleaner results.[4][5]
-
Change the Solvent and Base Combination: The reaction medium can significantly influence the outcome.
-
Solvents: Polar aprotic solvents like DMF or NMP are often effective.[6] Toluene is also a common choice.[7]
-
Bases: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard.[6] For particularly stubborn couplings, a stronger inorganic base like Cs₂CO₃ or K₂CO₃ might be necessary, especially in copper-free systems.[8]
-
Troubleshooting Workflow for Low/No Conversion
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Q2: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I prevent this?
The formation of a diacetylenic byproduct from the homocoupling of your terminal alkyne is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[9]
Core Problem: The Glaser-Hay Pathway
This side reaction is primarily mediated by the copper(I) co-catalyst, which, in the presence of an oxidant (like trace oxygen), can catalyze the oxidative dimerization of the copper acetylide intermediate.
Troubleshooting Steps & Solutions:
-
Rigorously Degas Your Reaction Mixture: Oxygen is a key promoter of Glaser coupling. Ensure your solvent and reaction setup are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[9]
-
Reduce the Copper(I) Loading: While catalytic, an excess of CuI can accelerate the homocoupling pathway. Reduce the CuI loading to the minimum effective amount, typically 1-5 mol%.[7]
-
Slow Addition of the Alkyne: If the rate of homocoupling is faster than the cross-coupling, adding the alkyne slowly via a syringe pump can help to keep its instantaneous concentration low, thus favoring the desired reaction with the palladium complex.
-
Switch to a Copper-Free System: This is the most definitive way to eliminate Glaser coupling.[4][5] Copper-free protocols rely on the palladium catalyst to activate the alkyne directly. This usually requires a stronger base (e.g., Cs₂CO₃, DBU) and sometimes different ligands.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of the Sonogashira coupling, and how does pyridine interfere?
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the pyridine halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (from the copper cycle) to form a Pd(II)-alkynyl complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with CuI in the presence of a base to form a copper(I) acetylide intermediate. This species is the active alkynylating agent for the palladium cycle.
Pyridine Interference: The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) species at various points in the cycle, forming stable, unreactive complexes and preventing the cycle from turning over.
The Sonogashira Catalytic Cycle & Pyridine Inhibition
Caption: The Sonogashira cycle and the inhibitory coordination of pyridine.
Q4: Do I always need copper? When is a copper-free reaction a better choice?
No, copper is not always necessary.[4]
-
Use a Copper-Catalyzed system when: You are working with less reactive aryl bromides or chlorides, and you need the enhanced reactivity that the copper acetylide provides. It is often the first system to try for a new substrate.[3]
-
Choose a Copper-Free system when:
-
You are experiencing significant Glaser homocoupling.[9]
-
Your substrate or product contains functional groups sensitive to copper (e.g., other alkynes, certain amines).
-
You are working in pharmaceutical synthesis where minimizing heavy metal contamination is critical.
-
Q5: Which halide should I use on my pyridine ring (I, Br, or Cl)?
The reactivity of the halide is critical and follows the general trend for oxidative addition: I > Br >> Cl .[3]
-
Iodides: Are the most reactive and are ideal for difficult couplings, often proceeding under milder conditions.
-
Bromides: Are a good balance of reactivity and stability and are very commonly used. A protocol optimized for a bromopyridine is a robust starting point.[6]
-
Chlorides: Are the least reactive and most challenging. They require highly active catalyst systems, often with specialized bulky phosphine or NHC ligands and higher temperatures.
Optimized Protocols & Starting Conditions
The following protocols provide robust starting points for your experiments. Always perform reactions on a small scale first to confirm reactivity before scaling up.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of 3-Bromopyridine
This protocol is adapted from established procedures for coupling bromopyridines.[6]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution with respect to the bromopyridine) and Et₃N (3.0 equiv). Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add the 3-bromopyridine (1.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Heating and Monitoring: Heat the reaction mixture to 100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine
This protocol is designed to minimize homocoupling and is suitable for copper-sensitive substrates.[8]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(CH₃CN)₂Cl₂ (2.0 mol%)
-
cataCXium® A (a bulky phosphine ligand) (4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CH₃CN)₂Cl₂ (0.02 equiv), cataCXium® A (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous 2-MeTHF (to make a ~0.2 M solution). Then add the 3-bromopyridine (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Note: Some copper-free systems may require moderate heating (e.g., 50-70°C) depending on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may be slower than their copper-catalyzed counterparts.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the inorganic base. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Kolarovic, A. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Reddy, V. P., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15855-15865. [Link]
-
Mohammadi Ziarani, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7934-7966. [Link]
-
Liang, Y., et al. (2011). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Green Chemistry, 13, 340-343. [Link]
-
Singh, G. (2014). What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
-
Ziarani, G. M., Ghasemi, M., & Badiei, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Steib, A. K., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Escayola, S., et al. (2019). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 25(4), 1013-1021. [Link]
-
Gryko, D. T., & Tasior, M. (2007). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines, 11(12), 863-869. [Link]
-
Sharma, G. V. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chen, W., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 51(48), 11950-11954. [Link]
-
MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1934-1956. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Protsailo, L. V., & Kurmakova, N. I. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(46), 14130-14138. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Click Chemistry Yields with 2-Ethynyl-6-methylpyridine
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using 2-Ethynyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided herein are based on established scientific principles and practical laboratory experience to ensure you achieve the highest possible yields and purity in your click chemistry endeavors.
I. Understanding the Role of this compound in CuAAC
This compound is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds, as well as materials for electronic devices.[1] Its utility in CuAAC reactions stems from the reactive terminal alkyne group, which readily participates in the formation of a 1,2,3-triazole ring system when reacted with an azide in the presence of a copper(I) catalyst.[2][3] The pyridine ring itself can influence the reaction kinetics and the properties of the final product.
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2][3] The copper(I)-catalyzed variant is particularly favored for its high efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in CuAAC reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a click reaction with this compound and an organic azide, but I am observing very low to no formation of the desired triazole product. What are the likely causes and how can I improve my yield?
Answer:
Low or non-existent yields in CuAAC reactions are a common frustration, often stemming from a few key factors.[5] Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inactive Copper Catalyst | The active catalyst in CuAAC is Copper(I). If you start with a Copper(II) salt (e.g., CuSO₄), it must be reduced in situ to Cu(I). Incomplete reduction or re-oxidation of Cu(I) to Cu(II) by dissolved oxygen will halt the catalytic cycle.[6][7] | Use a reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) and maintain its active state.[6][7] Degas your solvents: To prevent re-oxidation, thoroughly degas all solvents and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[8] |
| Poor Substrate Solubility | If either this compound or your azide partner has poor solubility in the chosen solvent system, the reaction kinetics will be significantly hindered. | Optimize the solvent system: A mixture of solvents is often effective. Common choices include t-BuOH/water, DMSO/water, or DMF/water.[5][9] For particularly stubborn substrates, consider using a solvent known for its strong solvating power, such as Cyrene™.[10][11] |
| Inappropriate Ligand or No Ligand | Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its disproportionation and oxidation, and accelerating the reaction.[12][13][14][15] The pyridine nitrogen in this compound can act as a ligand, but its effect may not be sufficient. | Add an accelerating ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices for aqueous and organic solvent systems, respectively.[7] N-heterocyclic carbene (NHC) ligands have also shown to be highly effective.[16] |
| Incorrect Reagent Stoichiometry | An inappropriate ratio of reactants, catalyst, and reducing agent can lead to incomplete conversion. | Optimize reagent ratios: A slight excess of one of the click partners (typically 1.1-1.2 equivalents) can drive the reaction to completion.[9] Ensure sufficient reducing agent (e.g., 2-5 equivalents of sodium ascorbate relative to copper) is present. |
| pH of the Reaction Mixture | The pH of the reaction medium can influence the stability of the reactants and the catalyst. Extreme pH values can lead to degradation. | Maintain a neutral or slightly acidic pH: The CuAAC reaction generally performs well in a pH range of 4 to 12.[2] Buffering the reaction mixture can be beneficial, especially for biological applications. |
Experimental Workflow for Optimizing Yield:
Caption: Iterative workflow for troubleshooting low click chemistry yields.
Issue 2: Formation of Side Products
Question: My click reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer:
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, in this case, this compound, to form a diacetylene. This is particularly prevalent when the concentration of active Cu(I) is low and oxygen is present.
Minimizing Alkyne Homocoupling:
| Strategy | Mechanism of Action |
| Thorough Degassing | Removing dissolved oxygen from the reaction mixture is the most critical step to prevent the oxidation of Cu(I) to Cu(II), which promotes homocoupling.[8] |
| Sufficient Reducing Agent | Maintaining a high concentration of a reducing agent like sodium ascorbate ensures that any Cu(II) formed is quickly reduced back to the active Cu(I) state.[6][7] |
| Use of a Ligand | Ligands such as TBTA or THPTA stabilize the Cu(I) catalyst, making it less susceptible to oxidation.[7] |
| Control of Reaction Temperature | While heating can increase the rate of the desired click reaction, excessive temperatures can also accelerate side reactions.[5] It is advisable to start at room temperature and only heat if necessary. |
| Addition of a Base | In some cases, the addition of a non-nucleophilic base like diisopropylethylamine (DIEA) can facilitate the deprotonation of the alkyne and favor the desired reaction pathway.[5][17] However, this should be used with caution as it can affect other functional groups. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my triazole product from the reaction mixture. What are the best methods for removing the copper catalyst and other reagents?
Answer:
Effective purification is key to obtaining a high-quality product. The choice of purification method will depend on the scale of your reaction and the nature of your product.
Purification Strategies:
| Method | Description | Best For |
| Aqueous Workup with EDTA | After the reaction, quenching with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) will chelate the copper ions, allowing for their removal in the aqueous phase during extraction.[18] | Small to medium scale reactions where the product is soluble in an organic solvent immiscible with water. |
| Silica Gel Chromatography | A standard method for purifying organic compounds. The polarity of the eluent can be adjusted to separate the triazole product from starting materials and byproducts. | Most small to medium scale reactions. |
| Molecular Weight Cut-Off (MWCO) Filtration | For larger biomolecules modified with this compound, centrifugal filters can be used to separate the high molecular weight product from low molecular weight contaminants like the catalyst and excess reagents.[8][19] | Bioconjugation reactions involving proteins, DNA, or other macromolecules. |
| Ethanol Precipitation | For oligonucleotide products, ethanol precipitation can be an effective method to isolate the desired product directly from the reaction mixture.[20] | Reactions involving nucleic acids. |
General Protocol for Aqueous Workup and Extraction:
-
Upon reaction completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 0.1 M aqueous solution of EDTA (pH 8).[18]
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, further purify the crude product by silica gel chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 2-8°C under an inert gas atmosphere to maintain its stability.[1]
Q2: Can I use a Copper(I) salt directly instead of generating it in situ from a Copper(II) salt?
A2: Yes, you can use a Cu(I) salt such as CuBr or CuI directly.[10][18] However, Cu(I) salts are prone to oxidation, so it is still crucial to work under inert conditions and consider the use of a stabilizing ligand.
Q3: Is it necessary to use a ligand for the click reaction with this compound?
A3: While the pyridine nitrogen in this compound can coordinate with the copper catalyst, the addition of a dedicated accelerating ligand like TBTA or THPTA is highly recommended to enhance reaction rates and yields, and to protect the catalyst from oxidation.[7][12][13]
Q4: My reaction mixture turns a reddish-purple and a precipitate forms. What is happening?
A4: The formation of a colored precipitate can indicate the formation of a copper-acetylide complex, which can be insoluble in some solvent systems.[21] This can sometimes lead to catalyst deactivation. Trying a different solvent system, such as acetonitrile/water, where acetonitrile can help to stabilize the copper catalyst, may resolve this issue.[21]
Q5: What are some alternative "click" reactions if the CuAAC is not suitable for my application?
A5: For biological systems where copper toxicity is a concern, copper-free click chemistry methods are available.[14][15][22] The most common is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne to react with an azide without the need for a metal catalyst.[3]
IV. Detailed Experimental Protocol: A General Procedure for CuAAC with this compound
This protocol provides a starting point for a small-scale (e.g., 0.5 mmol) click reaction. Optimization of concentrations, solvent ratios, and temperature may be necessary for your specific substrates.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound (1.0 eq) and the azide substrate (1.0-1.2 eq).
-
Add the chosen solvent (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.05 eq) and the ligand (0.05-0.25 eq) in a small amount of the reaction solvent.
-
Also, prepare a fresh stock solution of sodium ascorbate (0.1-0.5 eq) in water.
-
To the degassed solution of the alkyne and azide, add the copper/ligand solution, followed by the sodium ascorbate solution.
-
Seal the reaction vial and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-60°C).
-
Once the reaction is complete, proceed with one of the purification methods described in the troubleshooting section.
Visual Representation of the CuAAC Catalytic Cycle:
Sources
- 1. This compound [myskinrecipes.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. glenresearch.com [glenresearch.com]
- 21. reddit.com [reddit.com]
- 22. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling of 2-Ethynyl-6-methylpyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 2-ethynyl-6-methylpyridine. Our focus is to diagnose and solve the prevalent issue of alkyne homocoupling (Glaser coupling), ensuring high yields of the desired cross-coupled product.
The Core Challenge: Cross-Coupling vs. Homocoupling
Question: What is alkyne homocoupling, and why is it the primary side reaction in my Sonogashira coupling?
Answer: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst.[1] The desired reaction follows the palladium catalytic cycle.
However, the copper(I) co-catalyst, while accelerating the desired reaction, also opens up an undesired parallel catalytic cycle known as the Glaser (or Hay) coupling.[1][2] This is an oxidative homocoupling reaction where two molecules of your terminal alkyne react to form a symmetrical 1,3-diyne. This process is particularly efficient in the presence of an oxidant, with molecular oxygen being the most common culprit.[3][4][5]
The pyridine nitrogen in your substrate, this compound, can also act as a potential ligand, complicating the catalytic cycles by competing for coordination sites on the palladium and copper centers. This can sometimes slow the desired cross-coupling, giving the undesired homocoupling pathway more opportunity to occur.
The diagram below illustrates the two competing pathways. The key to a successful reaction is to promote the Sonogashira cycle (left) while suppressing the Glaser cycle (right).
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethynyl-6-methylpyridine
Introduction: The Challenge of a Dual-Natured Reagent
2-Ethynyl-6-methylpyridine is a valuable building block in pharmaceutical and materials science, prized for its bifunctional nature. It possesses a reactive ethynyl group, ideal for transformations like Sonogashira, Suzuki, and Glaser couplings, and a pyridine ring, which offers opportunities for further functionalization. However, this duality is also its primary challenge in catalysis. The lone pair of electrons on the pyridine nitrogen atom acts as a potent Lewis base, which can strongly coordinate to and deactivate transition metal catalysts, a phenomenon known as catalyst poisoning.[1][2][3]
This guide is designed for researchers, chemists, and process development professionals who utilize this compound in metal-catalyzed reactions. It provides a structured approach to understanding, diagnosing, and mitigating catalyst poisoning to ensure robust and reproducible synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when using this compound in catalytic reactions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) is sluggish or has completely stalled. Is catalyst poisoning the cause?
A1: It is highly probable. A sudden or gradual loss of catalytic activity is a primary indicator of poisoning.[1] The nitrogen atom in the pyridine ring can bind strongly to the palladium center, forming stable, catalytically inactive complexes that disrupt the catalytic cycle.[2][4] This is especially prevalent with Pd(II) catalyst precursors, which are susceptible to strong coordination by the pyridine nitrogen.[3] If you observe the formation of palladium black, it's a strong sign of catalyst decomposition, which can be accelerated by poisoning.[2]
Q2: How does the structure of this compound specifically contribute to catalyst poisoning?
A2: The molecule's geometry and electronics are key. The nitrogen lone pair is a strong Lewis base that readily donates its electrons to the electron-deficient metal center (e.g., Pd, Cu, Ni, Rh).[1][5] This strong coordination occupies active sites, preventing the reactant molecules from accessing the catalyst and participating in the reaction.[1] The proximity of the ethynyl group can sometimes lead to the formation of stable chelate-like structures, further locking the catalyst in an inactive state.
Q3: Are certain types of catalysts more susceptible to poisoning by this substrate?
A3: Yes. Generally, electron-deficient or coordinatively unsaturated catalysts are more vulnerable. Palladium(0) and Palladium(II) catalysts are notoriously sensitive to nitrogen heterocycles.[2][3][4] While Rhodium (Rh) is also affected, some studies have shown it to be more robust than Palladium (Pd) or Ruthenium (Ru) in the presence of nitrogen-containing substrates.[6] The choice of ligands is also critical; catalysts with bulky, electron-rich ligands can often better resist poisoning.[7]
Q4: My reaction worked before with a different batch of this compound. What could have changed?
A4: The purity of your starting material is paramount. Feedstock purity is a critical factor in preventing catalyst poisoning.[8][9] Different batches may contain varying levels of impurities that are even more potent poisons than the substrate itself. Potential culprits include:
-
Other nitrogen-containing heterocycles: Impurities from the synthesis of the pyridine itself.
-
Sulfur compounds: Often present in trace amounts from reagents used in upstream processes.[10]
-
Water or other protic sources: Can lead to side reactions like protodeboronation in Suzuki couplings or hydrolysis of cyanide in cyanation reactions, both of which can contribute to catalyst deactivation.[7][11][12]
Always verify the purity of a new batch of reagent, ideally by GC-MS or NMR, before use.
Q5: Can I simply add more catalyst to overcome the poisoning?
A5: While tempting, this is often an inefficient and costly strategy. It may provide a temporary rate increase but does not address the root cause. The excess catalyst will also eventually be poisoned, leading to inconsistent results and potentially complicating product purification due to higher residual metal content. A more effective approach is to modify the reaction conditions or catalyst system to prevent poisoning in the first place.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex issues related to catalyst poisoning.
Issue 1: Complete Reaction Failure or Stalling
Your reaction starts but fails to proceed to completion, or never initiates at all. Analysis by TLC, GC, or LC-MS shows only starting material.
Caption: Diagnostic workflow for reaction failure.
-
Confirm Catalyst Activity: Run a control reaction with a known, non-poisoning substrate (e.g., a simple aryl halide) but with all other reagents and conditions being identical. If this control reaction works, it strongly confirms that the this compound is the source of the poisoning.[1]
-
Ligand Modification: The choice of ligand is crucial for protecting the metal center.
-
Action: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-Bu3P) or N-heterocyclic carbene (NHC) ligands.[7] These ligands create steric hindrance around the metal, making it more difficult for the pyridine nitrogen to coordinate, and their electron-donating nature makes the metal center less electrophilic.
-
-
Use of Precatalysts: Modern, well-defined palladium precatalysts are designed for the slow, controlled release of the active Pd(0) species. This minimizes the concentration of the active catalyst at any given time, reducing the probability of it being intercepted and deactivated by the pyridine substrate.[7]
-
Slow Addition of Substrate: Instead of adding all the this compound at the start, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the potential poison low, allowing the catalytic cycle to proceed more effectively.[7]
Issue 2: Low Yield and Formation of Byproducts
The reaction produces some of the desired product, but the yield is poor, and significant byproducts, such as homocoupling of the alkyne (Glaser coupling), are observed.
Caption: Competing productive and poisoning pathways.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of the protective ligand can leave the metal center exposed to poisoning.
-
Action: Increase the ligand-to-metal ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1). Be cautious, as a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites needed for the reactants.[2]
-
-
Temperature Control: High temperatures can accelerate catalyst decomposition and deactivation.[2]
-
Action: Attempt the reaction at the lowest possible temperature that still affords a reasonable rate. If the reaction is sluggish at lower temperatures, it is better to address the catalyst stability through ligand choice rather than by increasing heat.
-
-
Feed Purification: As mentioned in the FAQ, impurities can be a major issue.
Part 3: Protocols for Mitigation & Prevention
Proactive measures are the most effective way to handle catalyst poisoning.
Protocol 1: Reagent Purification (Alumina Plug Filtration)
This protocol is effective for removing baseline impurities and potential oligomeric species from this compound.
Objective: To remove polar impurities that may act as potent catalyst poisons.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Activated neutral alumina
-
Glass column or syringe with a frit
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a small chromatography column or a syringe fitted with a frit and a needle under an inert atmosphere.
-
Dry-pack the column with 5-10 cm of activated neutral alumina.
-
Dissolve the this compound in a minimal amount of anhydrous, degassed solvent.
-
Carefully add the solution to the top of the alumina plug.
-
Elute the compound using the same solvent, collecting the filtrate in a clean, dry, inerted flask.
-
Remove the solvent under reduced pressure to yield the purified substrate. Use immediately.
Protocol 2: Catalyst System Selection and Optimization
This protocol outlines a screening process to identify a poison-resistant catalyst system.
Objective: To select an optimal combination of catalyst precursor, ligand, and base.
Materials:
-
Purified this compound
-
Coupling partner (e.g., aryl halide, boronic acid)
-
Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, G3-XPhos precatalyst)
-
Ligand library (e.g., XPhos, SPhos, P(t-Bu)₃, JohnPhos)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent
-
High-throughput reaction vials or multi-well plate
Procedure:
-
Set up a parallel screen of reactions. Each reaction should have a different combination of catalyst, ligand, and base.
-
Screen 1 (Ligand Effect): Keep the palladium source (e.g., Pd₂(dba)₃) and base constant while varying the ligand. Use a Pd:Ligand ratio of 1:2.
-
Screen 2 (Precatalyst Effect): Compare the best-performing ligand-based system with various commercially available precatalysts.
-
Screen 3 (Base/Solvent Effect): Using the optimal catalyst/ligand system, screen different bases and solvents.
-
Monitor all reactions at set time points (e.g., 1h, 4h, 12h) by LC-MS or GC-MS to determine conversion and byproduct formation.
-
Analyze the results to identify the most robust conditions that provide high yield while minimizing signs of deactivation.
| Entry | Ligand | Pd Source | Base | Time (h) | Conversion (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | K₃PO₄ | 12 | 15 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 12 | 75 |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | 12 | 98 |
| 4 | SPhos | Pd₂(dba)₃ | K₃PO₄ | 12 | 95 |
This example data illustrates that bulky, electron-rich Buchwald-type ligands (XPhos, SPhos) and trialkylphosphines (P(t-Bu)₃) significantly outperform a less donating, less bulky ligand like PPh₃.
References
-
Tsurugi, H., & Mashima, K. (2019). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]
-
Energy Directory. (2025). Catalyst Poisoning Mitigation. Available at: [Link]
-
Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? YouTube. Available at: [Link]
-
CyberLeninka. (n.d.). SUBSTITUTION INTERACTIONS IN THE SECOND CARBON ATOM OF PYRIDINE DERIVATIVES USING TRANSITION METAL CATALYSTS. Available at: [Link]
-
Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Hagelin, H., & Klug, C. A. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available at: [Link]
-
Casado, A. L., & Espinet, P. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
Garg, A., et al. (2024). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available at: [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]
-
Organic Chemistry Portal. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available at: [Link]
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]
-
University of Bristol. (n.d.). Asymmetric Nucleophilic Catalysis. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Available at: [Link]
-
ResearchGate. (2025). Remarkable Activation of an Alkyne [2+2+2]-Cycloaddition Catalyst, 2-Iminomethylpyridine (dipimp)/CoCl2·6H2O/Zn, by a Phthalate Additive. Available at: [Link]
-
E3S Web of Conferences. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]
-
MDPI. (n.d.). Catalysts Deactivation, Poisoning and Regeneration. Available at: [Link]
-
Aladdin Scientific. (n.d.). This compound - 97%. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of 2-Ethynyl-6-methylpyridine Synthesis
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 2-Ethynyl-6-methylpyridine. As a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science, its efficient and robust synthesis is paramount.[1] While lab-scale preparations may appear straightforward, transitioning to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety.
This guide is structured to provide direct, field-proven insights into the common hurdles encountered during the scale-up of this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and develop a scalable, self-validating process. The information herein is grounded in established chemical literature to ensure technical accuracy and trustworthiness.
Troubleshooting Guide: Common Scale-Up Issues
Q1: We are experiencing a significant drop in yield and stalling reactions when moving from a 10g to a 1kg scale. What are the likely causes?
This is one of the most common challenges in process scale-up and typically points to issues with mass and heat transfer, which do not scale linearly.[2]
Potential Causes & Solutions:
-
Inefficient Mixing:
-
Causality: At a small scale, a magnetic stir bar provides adequate mixing. In a large reactor, this is insufficient, leading to poor diffusion, localized concentration gradients, and "hot spots." This can cause reagent degradation and catalyst deactivation.
-
Troubleshooting Steps:
-
Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) capable of creating a homogenous slurry/solution.
-
Stir Rate Optimization: The stir rate must be sufficient to keep the catalyst suspended and ensure good mixing without causing excessive shear that could degrade catalyst particles (if heterogeneous) or create a vortex that pulls in atmospheric gases.
-
-
-
Poor Heat Transfer & Exotherm Control:
-
Causality: The Sonogashira coupling is often exothermic. A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, making it harder to dissipate heat. An uncontrolled exotherm can lead to side reactions, solvent boiling, and product degradation.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the most reactive component (e.g., trimethylsilylacetylene) slowly via an addition funnel or pump to control the reaction rate and heat generation.
-
Active Temperature Monitoring: Use an internal temperature probe. Do not rely on the jacket temperature alone.
-
Reactor Cooling Capacity: Confirm that your reactor's cooling system is capable of handling the total heat output of the reaction.
-
-
-
Catalyst Deactivation:
-
Causality: At larger scales, the reaction run-time is often longer, increasing the window for catalyst deactivation. The presence of trace oxygen or impurities in lower-grade, bulk starting materials can poison the palladium catalyst.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained. This involves multiple vacuum/backfill cycles before starting the reaction and maintaining a positive pressure of inert gas throughout.
-
Solvent Degassing: Degas solvents thoroughly before use, especially at scale. This can be done by sparging with an inert gas for an extended period or through freeze-pump-thaw cycles.[3]
-
Raw Material Qualification: Test bulk starting materials for purity. Impurities that are negligible at the gram scale can become significant inhibitors at the kilogram scale.[2]
-
-
Q2: Our scaled-up batches are contaminated with significant amounts of a homocoupled alkyne byproduct (Glaser coupling). How can we mitigate this?
The formation of alkyne dimers via Glaser coupling is a classic side reaction in Sonogashira chemistry, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4][5]
Potential Causes & Solutions:
-
Oxygen Contamination:
-
Causality: Cu(I) is readily oxidized to Cu(II) by oxygen. Cu(II) then facilitates the oxidative homocoupling of the terminal alkyne. This is the primary pathway for this impurity.
-
Troubleshooting Steps:
-
Rigorous Inerting: As mentioned above, maintaining a strictly oxygen-free environment is critical. Check all seals and joints on your reactor for potential leaks.
-
Amine Base Quality: Ensure the amine base (e.g., triethylamine, diisopropylamine) is freshly distilled or of high purity, as aged amines can contain dissolved oxygen or peroxide impurities.
-
-
-
Excessive Copper Loading:
-
Causality: While catalytic, using too much copper can accelerate the rate of homocoupling relative to the desired cross-coupling.
-
Troubleshooting Steps:
-
Optimize Catalyst Ratio: Re-evaluate the Pd:Cu ratio. Often, the copper loading can be reduced without significantly impacting the cross-coupling rate. A typical starting point is 1-5 mol% CuI.[6]
-
-
-
Consider Copper-Free Conditions:
-
Causality: Eliminating the copper co-catalyst entirely is the most effective way to prevent Glaser coupling.[7]
-
Troubleshooting Steps:
-
Adopt a Copper-Free Protocol: These methods often require a different ligand (e.g., a bulky phosphine ligand), a different base (e.g., an inorganic base like Cs2CO3), or slightly higher reaction temperatures, but they provide a cleaner product profile, which can significantly simplify downstream purification at scale.[8][9]
-
-
Q3: During work-up and purification, we struggle with persistent color and difficulty removing residual palladium and copper. What are the best practices for this?
Pyridine-containing compounds are notorious for chelating to transition metals, making their removal challenging. This can lead to product discoloration and contamination of the final API.
Potential Causes & Solutions:
-
Metal Chelation:
-
Causality: The nitrogen lone pair on the pyridine ring forms stable complexes with both palladium and copper, making them soluble in the organic phase and difficult to remove by simple aqueous washes.
-
Troubleshooting Steps:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., toluene, ethyl acetate) and filter it through a pad of Celite®. This can remove a significant portion of the precipitated catalyst.
-
Aqueous Wash: A wash with aqueous ammonia or an ammonium chloride solution can help break up copper complexes.
-
Metal Scavengers: For high-purity requirements, consider stirring the crude organic solution with a metal scavenger. Thiol-functionalized silica gel or activated carbon are effective at binding residual palladium.
-
-
-
Product Isolation Strategy:
-
Causality: Direct crystallization of the crude product often traps metal impurities.
-
Troubleshooting Steps:
-
Solvent Swap & Filtration: After the reaction, consider distilling off the reaction solvent and replacing it with a solvent in which the product is highly soluble but the metal complexes are not (e.g., heptane or MTBE). The precipitated metals can then be filtered off.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method at scale, as it effectively leaves non-volatile metal impurities behind.
-
-
Q4: The final TMS-deprotection step is either incomplete or leads to product degradation at scale. How do we optimize this?
The deprotection of the trimethylsilyl (TMS) group is the final step and must be high-yielding to be economical. The terminal alkyne product can be sensitive to the reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: Insufficient base, poor solubility, or inadequate reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Choice of Base/Reagent: A mild base like potassium carbonate in methanol is a common and effective choice. For more stubborn cases, tetrabutylammonium fluoride (TBAF) is highly effective, but it is more expensive and can sometimes be difficult to remove during work-up.[10]
-
Monitoring: Monitor the reaction closely by TLC, GC, or LC-MS until no starting material is observed.
-
-
-
Product Degradation:
-
Causality: Terminal alkynes can be unstable under strongly basic or acidic conditions, or at elevated temperatures, potentially leading to polymerization or side reactions.
-
Troubleshooting Steps:
-
Mild Conditions: Perform the deprotection at room temperature or 0 °C to minimize degradation.
-
Prompt Work-up: Once the reaction is complete, work it up immediately. Quench the reaction by neutralizing the base, and proceed with extraction. Do not let the crude product sit in the basic reaction mixture for extended periods.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting material for scale-up: 2-bromo- or 2-chloro-6-methylpyridine? A: The choice involves a trade-off between reactivity and cost. The general reactivity order for oxidative addition to the palladium catalyst is I > Br > Cl. While 2-iodo-6-methylpyridine would be the most reactive, it is also typically the most expensive. 2-chloro-6-methylpyridine is the cheapest but requires more forcing conditions (higher temperatures, stronger bases, and more specialized catalysts), which can lead to more side products. For scale-up, 2-bromo-6-methylpyridine often represents the best balance of reactivity and cost, allowing the Sonogashira coupling to proceed under reasonably mild conditions.[11]
Q2: Which solvent is best for scaling this Sonogashira reaction? A: Solvent choice is critical for reaction performance, work-up, and safety.
-
DMF/NMP: While often used in lab-scale synthesis due to good solubility properties, these high-boiling polar aprotic solvents can be difficult to remove completely at scale and are coming under increasing regulatory scrutiny.[12][13]
-
Acetonitrile: A good choice with moderate polarity, but its lower boiling point limits the reaction temperature. It was found to be a superior solvent for coupling reactions involving pyridine hydrochlorides.[11]
-
Toluene/Xylenes: Non-polar solvents that are excellent for higher temperature reactions. They are generally easy to remove and facilitate work-up, but reactant solubility can sometimes be a limitation.
-
THF/2-MeTHF: Ethereal solvents are common but require strict control to prevent peroxide formation, a significant safety risk at scale.
For scale-up, Toluene or Acetonitrile are often preferred over DMF due to easier removal and fewer environmental concerns. The final choice will depend on optimization studies for your specific substrate and conditions.[3]
Q3: What are the primary safety hazards I should be aware of when scaling up this synthesis? A: A thorough process safety review is mandatory before any scale-up. Key hazards include:
-
Reagents: 2-Methylpyridine is a flammable liquid and is harmful if swallowed or in contact with skin.[14] Amine bases like triethylamine are flammable and corrosive.
-
Product: The final product, this compound, is classified as acutely toxic if swallowed.[15] Handle with appropriate containment (e.g., fume hood, glovebox) and PPE.
-
Catalysts: Palladium catalysts, while not highly toxic, are precious metals and represent a significant cost. Copper salts are toxic and pose an environmental hazard; waste streams must be handled responsibly.[7]
-
Reaction Conditions: The potential for an uncontrolled exotherm is a major risk. The use of an inert atmosphere is critical not only for reaction success but also to prevent the formation of potentially explosive mixtures, especially if using flammable solvents.[3][16]
Data & Protocols
Table 1: Comparison of Optimized Sonogashira Conditions for Pyridine Substrates
| Parameter | Optimal Condition (Zhu et al., 2017)[6] | Alternative (Copper-Free)[9] | Notes for Scale-Up |
| Starting Material | 2-Amino-3-bromopyridine | Various Aryl Bromides | Bromo-pyridines offer a good reactivity/cost balance. |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Catalyst choice is critical. Air-stable pre-catalysts can simplify handling at scale. |
| Co-catalyst | CuI (5.0 mol%) | None | Eliminating copper simplifies purification and prevents homocoupling. |
| Ligand | PPh₃ (5.0 mol%) | DTBNpP (part of pre-catalyst) | Bulky, electron-rich phosphine ligands often improve catalyst performance.[7] |
| Base | Et₃N (Triethylamine) | TMP (2,2,6,6-Tetramethylpiperidine) | The choice of base can significantly impact the reaction rate and side products. |
| Solvent | DMF | DMSO | Consider solvent removal and environmental impact for scale-up. Toluene or MeCN are often better alternatives.[3][12] |
| Temperature | 100°C | Room Temperature to 60°C | Lower temperatures are generally safer and produce fewer impurities. |
| Yield | High (up to 96%) | Good to High (up to 92%) | High isolated yield is crucial for process economics. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound (Illustrative Lab-Scale)
Step A: Sonogashira Coupling - Synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine
-
To a dry, three-neck round-bottom flask equipped with a condenser, temperature probe, and nitrogen inlet, add 2-bromo-6-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add degassed triethylamine (3.0 eq) via cannula, followed by trimethylsilylacetylene (1.2 eq).
-
Heat the reaction mixture to 60-70°C and stir until TLC or GC analysis indicates complete consumption of the starting bromide (typically 4-8 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silylated product.
Step B: TMS-Deprotection - Synthesis of this compound
-
Dissolve the crude 2-methyl-6-((trimethylsilyl)ethynyl)pyridine from Step A in methanol (approx. 5-10 volumes).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Once complete, remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to afford pure this compound.
Visualized Workflows
Overall Synthesis Workflow
Caption: Decision tree for troubleshooting low yield issues.
References
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
-
Supposed mechanism for the copper-cocatalysed Sonogashira reaction. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
-
2-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. University of Kerala. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. [Link]
-
A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. PubMed. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes. (2001). MDPI. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. NIH. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. [Link]
-
This compound - 97%. Aladdin Scientific. [Link]
-
This compound. MySkinRecipes. [Link]
-
Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. ResearchGate. [Link]
-
New routes for the Synthesis of 2-alkylthiopyridine and thieno[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers... ResearchGate. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. NIH. [Link]
-
2,6-Bis[(trimethylsilyl)ethynyl]pyridine. PubChem. [Link]
-
Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. books.lucp.net [books.lucp.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lobachemie.com [lobachemie.com]
- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Byproduct Formation in 2-Ethynyl-6-methylpyridine Reactions
Welcome to the technical support center for reactions involving 2-ethynyl-6-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and byproduct formations encountered during the chemical modification of this versatile building block. Our goal is to provide you with the insights and troubleshooting strategies necessary to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Introduction to this compound Chemistry
This compound is a valuable heterocyclic compound, featuring a reactive terminal alkyne and a pyridine ring. This unique combination of functional groups makes it a popular intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] However, the very features that make this molecule so useful—the electron-withdrawing nature of the pyridine ring and the reactivity of the C-C triple bond—also predispose it to several side reactions. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.
This guide will focus primarily on the Sonogashira coupling, as it is one of the most common transformations performed with this substrate. We will also address other potential reactions and general purity considerations.
Part 1: Major Byproduct Formation in Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] While highly effective, it is not without its complications. When working with this compound, the most frequently encountered byproduct is the homocoupled diyne, also known as a Glaser coupling product.[2][3][4]
FAQ 1: I am seeing a significant amount of a higher molecular weight impurity in my Sonogashira reaction. What is it and why is it forming?
Answer: You are most likely observing the formation of 1,4-bis(6-methylpyridin-2-yl)buta-1,3-diyne, the result of a Glaser-Hay homocoupling reaction.[3] This occurs when two molecules of your starting alkyne, this compound, couple with each other instead of with your aryl/vinyl halide.
Causality (The "Why"):
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The copper(I) co-catalyst plays a crucial role by reacting with the terminal alkyne to form a copper acetylide intermediate.[2] This species is then poised for transmetalation to the palladium center.
However, in the presence of an oxidant (typically atmospheric oxygen), this copper acetylide intermediate can undergo oxidative dimerization to form the diyne byproduct.[3][4] This process is catalyzed by the copper(I) salt itself.[5][6][7]
Caption: Glaser-Hay homocoupling byproduct formation.
FAQ 2: How can I minimize or eliminate the formation of the homocoupled diyne byproduct?
Answer: Minimizing Glaser coupling involves controlling the reaction environment and, in some cases, modifying the catalytic system. Here are several field-proven strategies:
Troubleshooting Guide: Minimizing Homocoupling
| Strategy | Causality & Explanation | Experimental Protocol |
| 1. Rigorous Degassing & Inert Atmosphere | The primary cause of homocoupling is oxidation.[3][4] Removing dissolved oxygen from solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is the most critical first step. | Protocol: Sparge all solvents with argon for at least 30 minutes prior to use. Assemble your reaction glassware hot from the oven under a stream of argon. Perform at least three vacuum/backfill cycles with argon before adding reagents. |
| 2. Copper-Free Sonogashira Conditions | By eliminating the copper co-catalyst, you remove the key species responsible for catalyzing the oxidative dimerization.[2][8] This is often the most effective solution, especially for challenging substrates. | Protocol: A typical copper-free system might use PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ as the catalyst with a suitable amine base (e.g., triethylamine, diisopropylamine) in a solvent like THF or DMF. The reaction may require slightly higher temperatures or longer reaction times compared to copper-catalyzed systems.[8] |
| 3. Use of a Reducing Atmosphere | Introducing a mild reducing agent can help suppress oxidative side reactions. | Protocol: One published method involves using a hydrogen gas atmosphere diluted with nitrogen or argon, which has been shown to reduce homocoupling to as low as 2%.[9] This requires specialized equipment and careful handling. |
| 4. Optimize Reagent Stoichiometry | Using a slight excess of the alkyne can sometimes be beneficial, but a large excess can lead to more homocoupling if conditions are not strictly anaerobic. | Protocol: Start with 1.1 to 1.2 equivalents of this compound relative to your aryl/vinyl halide. Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent and the formation of byproducts. |
Part 2: Other Potential Side Reactions and Purity Issues
Beyond homocoupling, other side reactions can compromise the yield and purity of your desired product.
FAQ 3: My reaction is sluggish, and I'm recovering a lot of my starting aryl halide. I also see some dark, insoluble material. What could be the problem?
Answer: This issue often points to catalyst deactivation or "poisoning." The nitrogen atom in the pyridine ring of your substrate is a Lewis base and can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity.[10] This is a known challenge when using nitrogen-containing heterocycles in cross-coupling reactions.[10]
Troubleshooting Catalyst Poisoning:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes mitigate catalyst poisoning by promoting the desired reductive elimination step and preventing strong coordination of the pyridine nitrogen. Experiment with ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands.
-
Catalyst Precursor: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than in-situ reduction of a Pd(II) source.[10] Pd(0) species have a weaker affinity for σ-donors like pyridines compared to Pd(II) catalysts.[10]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over catalyst inhibition.
Caption: Catalyst poisoning by pyridine coordination.
FAQ 4: I'm attempting a reaction other than a Sonogashira coupling, and I'm getting a complex mixture of products. What other reactions can this compound undergo?
Answer: The alkyne functionality is highly versatile and can participate in several other reaction types, which may become unwanted side reactions under certain conditions.
-
Hydration: In the presence of acid and water, the alkyne can undergo hydration to form 2-acetyl-6-methylpyridine (a methyl ketone). This is particularly relevant during acidic workups if the reaction has not gone to completion.
-
Cycloadditions: The alkyne can act as a dienophile in [4+2] Diels-Alder reactions or as a component in other pericyclic reactions if a suitable diene is present.[11][12] If your reaction partners or solvents contain conjugated diene systems, this could be a potential byproduct pathway.
-
Oligomerization/Polymerization: Under certain conditions (e.g., presence of specific transition metals, high temperatures), terminal alkynes can polymerize.[13] This often results in the formation of intractable, dark-colored solids.
Part 3: General Protocols and Best Practices
To provide a practical starting point, here is a generalized protocol for a copper-free Sonogashira coupling, designed to minimize byproduct formation.
Experimental Protocol: Copper-Free Sonogashira Coupling
Objective: To couple this compound with an aryl bromide to minimize Glaser-Hay homocoupling.
Reagents & Equipment:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed THF or DMF (5 mL)
-
Schlenk flask or similar reaction vessel
-
Argon or Nitrogen line
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: Add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Seal the flask, and perform three cycles of evacuating the flask under vacuum and backfilling with argon.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed THF (or DMF) (5 mL) via syringe. Follow with the addition of triethylamine (3.0 mmol) and finally this compound (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the limiting aryl bromide and the appearance of the product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine hydrochloride salt and residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Books Gateway URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL
- Title: Copper-free Sonogashira coupling Source: The chemical reaction database URL
- Source: Scirp.
- Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC - NIH URL
- Source: SAGE Publications Inc.
- Title: Proposed mechanism for the homocoupling of terminal alkynes.
- Title: The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)
- Title: Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix Source: ResearchGate URL
- Title: Heterogeneous Catalytic Homocoupling of Terminal Alkynes Source: ACS Publications URL
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters URL
- Title: Diels–Alder reaction Source: Wikipedia URL
- Title: Diels-Alder Reaction Source: Organic Chemistry Portal URL
- Title: 2-Ethynylpyridine 98 1945-84-2 Source: Sigma-Aldrich URL
- Title: this compound Source: MySkinRecipes URL
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. 2-エチニルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification Strategies for 2-Ethynyl-6-methylpyridine Adducts
Welcome to the technical support center for the purification of 2-ethynyl-6-methylpyridine adducts. As a key building block in medicinal chemistry and materials science, this compound is prized for its reactive alkyne group and its pyridine core.[1] These same features, however, introduce specific challenges during the purification of its reaction products, or "adducts." The basicity of the pyridine nitrogen can lead to problematic interactions with standard purification media, while the diverse nature of adducts formed via the ethynyl group demands flexible and well-reasoned purification strategies.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows with confidence.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound adducts in a direct question-and-answer format.
Issue 1: My compound is streaking badly or showing severe peak tailing on a silica gel column.
-
Question: I'm running a flash column on silica gel, but my product is coming off the column as a long, drawn-out streak instead of a sharp band. What's causing this, and how can I fix it?
-
Answer: This is the most classic problem for pyridine-containing compounds. The root cause is an acid-base interaction between the basic lone pair of electrons on your compound's pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to a mixed-mode retention mechanism, causing the tailing you observe.[2]
Causality-Driven Solutions:
-
Neutralize the Interaction with a Mobile Phase Additive: The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the standard choice. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine adduct, which can then elute based on polarity with minimal tailing.[2]
-
Switch to a Less Acidic Stationary Phase: If adding a base is undesirable (e.g., if your adduct is acid-sensitive and could be affected by the TEA), the logical alternative is to change the stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for basic compounds. You may need to re-screen for an appropriate solvent system.
-
End-Capped Silica: Modern silica gels are often "end-capped," where many residual silanol groups are chemically converted to less interactive silyl ethers. Using a high-quality, fully end-capped silica can significantly reduce tailing.[2]
-
-
Use a Polymer-Based Column: For preparative HPLC, polymer-based columns are available that lack silanol groups entirely and are stable over a wide pH range.
-
Issue 2: My product recovery is very low after column chromatography.
-
Question: I loaded 500 mg of crude material onto the column, but after combining my fractions, I only recovered 150 mg of product. Where did the rest of it go?
-
Answer: Low recovery can stem from several factors, often related to the compound's stability or its interaction with the stationary phase.
Causality-Driven Solutions:
-
Irreversible Binding: In cases of very strong interaction with silica, your compound may not elute at all with standard solvent systems. Before discarding the column, try flushing it with a very polar, basic solvent mixture (e.g., 5-10% ammonium hydroxide in methanol) to "strip" any tightly bound material. If your product comes off with this wash, it confirms irreversible binding was the issue, reinforcing the need to use a mobile phase additive or a different stationary phase for future runs.
-
On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive molecules. To diagnose this, perform a simple stability test: spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the stationary phase.[2] In this case, switching to a more inert phase like alumina or using a non-chromatographic method is essential.
-
Evaporation Losses: Some pyridine adducts can be surprisingly volatile. When evaporating fractions, especially under high vacuum and heat, you may be losing product. Use a lower bath temperature and a gentle stream of nitrogen if you suspect this is the case.[2]
-
Issue 3: I can't separate my product from a stubborn impurity.
-
Question: I have an impurity that co-elutes with my product no matter which hexane/ethyl acetate ratio I use. How can I achieve separation?
-
Answer: When two compounds have very similar polarities, you need to change the "rules of the game" by altering the chemical interactions that govern the separation.
Causality-Driven Solutions:
-
Change Solvent Selectivity: Sticking to one solvent system (like ethyl acetate/hexanes) only modulates polarity. Switching to a solvent system with different chemical properties can dramatically alter selectivity. For example, try a dichloromethane/methanol system. The chlorinated solvent and alcohol offer different hydrogen bonding and dipole-dipole interactions compared to an ester/alkane system.
-
Switch Chromatographic Mode: If you are using normal-phase (silica), the logical next step is to try reversed-phase (C18) chromatography.[2] This separates compounds based on hydrophobicity rather than polarity, which can often resolve compounds that are inseparable on silica. This is particularly effective for more polar adducts and is the standard for preparative HPLC.[3][4]
-
Exploit Basicity with an Acid-Base Workup: Don't forget classical techniques. If your product is basic (which it is) and the co-eluting impurity is not, a simple liquid-liquid extraction can be remarkably effective. See the protocol in Part 3.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best first-pass purification strategy for a new this compound adduct?
-
A1: Always start with the simplest, most scalable technique. An acid-base liquid-liquid extraction should be your first step. Dissolve your crude reaction mixture in an organic solvent (like ethyl acetate or DCM) and wash it with dilute aqueous acid (e.g., 1M HCl). Your basic pyridine adduct will become a protonated, water-soluble salt and move to the aqueous layer, leaving many non-basic organic impurities behind in the organic layer.[5][6] You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃), and extract your purified, neutral product back into an organic solvent. This step alone can dramatically increase purity.
-
-
Q2: How much Triethylamine (TEA) should I add to my eluent for flash chromatography?
-
A2: A little goes a long way. Start with 0.1% to 0.5% (v/v) TEA in your mobile phase. For particularly stubborn cases, you can increase this to 1%, but rarely is more than that needed.[2] Remember to add the same percentage of TEA to both your weak and strong solvents when running a gradient.
-
-
Q3: Can I use recrystallization for these adducts?
-
A3: Absolutely. If your adduct is a stable solid, recrystallization is a superb method for achieving very high purity, and it scales up beautifully. The challenge is finding the right solvent or solvent pair. You can screen for potential solvents on a small scale by dissolving a small amount of your crude material in a few hot candidate solvents and seeing if crystals form upon cooling.
-
-
Q4: My adduct is highly polar and water-soluble. How should I approach purification?
-
A4: For highly polar adducts, normal-phase chromatography on silica is not a good choice. You should immediately turn to reversed-phase high-performance liquid chromatography (RP-HPLC) .[3] A C18 column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA) to aid in peak shape, will be the most effective strategy.
-
Part 3: Key Protocols and Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical decision-making process for purifying your this compound adduct.
Caption: Decision workflow for adduct purification.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate your basic this compound adduct from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, EtOAc) at a concentration of approximately 10-20 mg/mL.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. The protonated pyridine adduct is now in the lower aqueous layer. Drain and collect the aqueous layer. The upper organic layer contains neutral/acidic impurities and can be discarded.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while swirling until the solution is basic (pH > 9, check with pH paper). You may see the product precipitate or the solution become cloudy.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., EtOAc) to the funnel. Shake vigorously to extract the now-neutral product back into the organic phase.
-
Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with Triethylamine (TEA)
This protocol is optimized to prevent peak tailing on silica gel.
-
Solvent Preparation: Prepare your mobile phase solvents (e.g., a "weak" solvent like hexanes and a "strong" solvent like ethyl acetate). Add 0.5% TEA by volume to each solvent. For example, to 1 L of ethyl acetate, add 5 mL of TEA.
-
Column Packing: Pack a silica gel column using your weak solvent (e.g., hexanes + 0.5% TEA). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and load it carefully onto the top of the packed column.
-
Elution: Begin elution with your weak solvent, gradually increasing the proportion of the strong solvent to elute your compound. The addition of TEA should result in symmetrical peaks and sharp fractions.
-
Fraction Analysis: Monitor the column fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: It is good practice to co-evaporate with a solvent like toluene once to help remove residual TEA, which has a relatively high boiling point.[5]
Data Summary
For reference, the key physical properties of the parent building block are summarized below. Adduct properties will vary significantly.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | [1][7] |
| Molecular Weight | 117.15 g/mol | [1][8] |
| Boiling Point | 188.88 °C (at 760 mmHg) | [1] |
| Physical Form | Solid | [9] |
| pKa (approximate) | 5 - 6 | [2] |
References
- Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
MySkinRecipes. This compound. Available at: [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture? Available at: [Link]
-
LookChem. Purification of Pyridine - Chempedia. Available at: [Link]
- Google Patents. US3431266A - Method for recovery of pyridine bases.
-
PubChemLite. This compound (C8H7N). Available at: [Link]
-
MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes. Available at: [Link]
-
Aladdin Scientific. This compound - 97%. Available at: [Link]
-
Chemistry Stack Exchange. What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Available at: [Link]
-
Reddit. Removing Pyridine : r/chemistry. Available at: [Link]
-
MDPI. Progress and Challenges of Mercury-Free Catalysis for Acetylene Hydrochlorination. Catalysts. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
-
PubMed Central. Synthesis and spectroscopic characterization of site-specific 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine oligodeoxyribonucleotide adducts. Nucleic Acids Research. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Reaction Temperature for 2-Ethynyl-6-methylpyridine
Welcome to the technical support guide for 2-Ethynyl-6-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the critical parameter of temperature control during its use in chemical synthesis. Given that this compound is a highly valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, precise temperature management is paramount for achieving high yields, ensuring product purity, and maintaining operational safety.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Troubleshooting Guide for Temperature Excursions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is overheating rapidly! The temperature is rising uncontrollably. What are the immediate steps and probable causes?
Answer: An uncontrolled rise in temperature, known as a thermal runaway or exotherm, is a serious safety hazard. The primary cause is a reaction rate that generates heat faster than the apparatus can dissipate it.
Immediate Actions:
-
Emergency Cooling: Immediately immerse the reaction vessel in a pre-prepared ice-water or dry ice/acetone bath to rapidly absorb heat.
-
Stop Reagent Addition: If you are adding a reagent via a syringe pump or dropping funnel, stop the addition immediately.
-
Ensure Stirring: Verify that the magnetic stirrer or overhead stirrer is functioning correctly. Efficient mixing is crucial for uniform heat distribution and dissipation.
Root Cause Analysis & Long-Term Solutions:
-
Cause A: Excessive Catalyst Loading: The rate of a Sonogashira coupling is highly dependent on the catalyst concentration. Too much palladium and/or copper co-catalyst can lead to an extremely fast, exothermic reaction.
-
Solution: Reduce the catalyst loading. For many Sonogashira reactions, palladium catalyst loading can be as low as 0.5-2.5 mol%.[2] Always start with a lower, literature-validated catalyst concentration and only increase if the reaction is sluggish.
-
-
Cause B: Rapid Reagent Addition: Adding one of the coupling partners (e.g., the aryl halide) or the base too quickly can initiate the reaction across the entire volume simultaneously, causing a surge in heat.
-
Solution: Employ controlled, slow addition of a limiting reagent using a syringe pump over a prolonged period (e.g., 30-60 minutes). This allows the heat generated to be managed in real-time.
-
-
Cause C: Inadequate Heat Dissipation (Scale-Up Issue): As reaction volume increases, the surface-area-to-volume ratio decreases, making it harder for the flask to dissipate heat to the environment. A reaction that is well-behaved at 1 mmol scale can become dangerously exothermic at 100 mmol scale.
-
Solution: For larger-scale reactions, switch from a simple oil bath to a jacketed reactor system with a circulating chiller/heater for precise and powerful temperature control. Ensure the vessel is not overfilled (a good rule of thumb is to not exceed 50-60% of the flask's volume).
-
Question 2: My reaction is extremely slow or has stalled completely. How can I safely increase the temperature to improve the rate without causing decomposition?
Answer: A sluggish reaction is often due to insufficient thermal energy to overcome the activation energy barrier, particularly with less reactive coupling partners like aryl bromides or chlorides.[3]
Step-by-Step Optimization Protocol:
-
Verify Reagents and Atmosphere: Before increasing heat, ensure your reagents are pure, the catalyst has not been deactivated by oxygen, and the reaction is under a properly maintained inert atmosphere (Argon or Nitrogen).[4] Oxygen can lead to catalyst decomposition and undesirable side reactions like Glaser homocoupling.[4]
-
Gradual Temperature Increase: Increase the setpoint of your heating bath by 10°C increments. Allow the reaction to stir at the new temperature for 30-60 minutes.
-
Monitor Progress: After each temperature increase, take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.
-
Identify the Optimal Range: Continue this gradual heating and monitoring process. Many Sonogashira couplings that are slow at room temperature proceed efficiently between 40°C and 80°C.[2][5] Some protocols may call for temperatures up to 100°C, but this increases the risk of side reactions.[6]
-
Consider Solvent Choice: If you need to exceed the boiling point of your current solvent, you must select a higher-boiling alternative. Ensure the new solvent is compatible with your reaction chemistry.[4][7]
Question 3: I'm getting a good conversion, but my final product is contaminated with significant byproducts. Could temperature be the cause?
Answer: Yes, temperature is a primary factor in reaction selectivity. Excessive heat can provide enough energy to activate alternative, undesired reaction pathways.
-
Issue: Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, resulting in a dimer of this compound. It is often promoted by the presence of oxygen and can be exacerbated by higher temperatures.
-
Issue: Decomposition or Side Reactions with Solvent/Base: At elevated temperatures, some solvents or amine bases can decompose or react with the starting materials or product.[5] For example, using a solvent like N-methylpyrrolidinone (NMP) or Dimethylformamide (DMF) at high temperatures can sometimes lead to undesired side reactions.
-
Solution: If you must run the reaction at a higher temperature, consider a more robust solvent like Dioxane or Toluene. Additionally, using a non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of an amine can sometimes improve outcomes at higher temperatures.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a safe and effective starting temperature for a Sonogashira coupling involving this compound? A1: A prudent approach is to start the reaction at room temperature (20-25°C). Many modern, highly active palladium catalyst systems work efficiently at this temperature.[2][3] Monitor the reaction for 1-2 hours. If progress is slow, you can begin a gradual increase in temperature as described in the troubleshooting guide.
Q2: How does my choice of solvent impact thermal management? A2: The solvent plays a crucial role in heat management.[8][9] Key properties to consider are:
-
Boiling Point: This sets the maximum temperature for the reaction at atmospheric pressure.
-
Heat Capacity: Solvents with higher heat capacity can absorb more heat with a smaller rise in temperature, providing a better thermal buffer against sudden exotherms.
-
Viscosity: Less viscous solvents generally promote better mixing and more efficient heat transfer to the walls of the reaction vessel.
| Solvent | Boiling Point (°C) | Type | Typical Use Notes |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good for lower temperature reactions. |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Common in room-temperature protocols.[2] |
| Toluene | 111 | Nonpolar | Useful for higher temperature reactions. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point, but can decompose at high temp.[6] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Excellent solvent, often used for challenging couplings.[2] |
Q3: What are the key instrumental signs of a developing thermal runaway? A3: Be vigilant for these warning signs:
-
The internal reaction temperature exceeds the setpoint of the external heating bath.
-
A sudden, rapid increase in the rate of temperature rise.
-
Noticeable bubbling or an increase in pressure within the sealed system.
-
A visible change in the reaction mixture's color or viscosity that accompanies the temperature spike.
Q4: What is the ideal physical setup for a reaction with this compound to ensure optimal temperature control? A4: The ideal setup includes:
-
A round-bottom flask of appropriate size (not more than 2/3 full).
-
A magnetic stir bar or overhead stirrer for vigorous agitation.
-
A heating mantle or oil bath connected to a proportional–integral–derivative (PID) controller for precise temperature regulation.
-
An internal thermometer or thermocouple probe (placed in the liquid, not just the headspace) to measure the actual reaction temperature.
-
A reflux condenser to prevent solvent loss.
-
An inert gas inlet (N₂ or Ar) to protect the reaction.
-
A syringe pump or pressure-equalizing dropping funnel for controlled addition of reagents.
Part 3: Visual & Methodological Guides
Diagram 1: Troubleshooting Decision Tree for Temperature Issues
This diagram provides a logical workflow for diagnosing and resolving common temperature-related problems during your reaction.
Caption: A decision tree for troubleshooting common temperature issues.
Diagram 2: Recommended Experimental Setup
This diagram illustrates an ideal laboratory setup for performing a controlled chemical reaction.
Caption: Key components for a temperature-controlled reaction setup.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
- Jubilant Ingrevia Limited. (2024).
- CDH Fine Chemical. (n.d.). 3-Acetyl Pyridine CAS No.
- SD Fine-Chem. (n.d.).
- Synerzine. (2019).
- National Institutes of Health (NIH). (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
- MDPI. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- MDPI. (2015).
- ChemScene. (n.d.). 2-Ethynyl-6-methoxy-3-methylpyridine.
- Aladdin Scientific. (n.d.). This compound - 97%.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Semantic Scholar. (n.d.).
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubChem. (n.d.). This compound (C8H7N).
- University of Westminster. (n.d.). Solvent effects and chemical reactivity.
- Sigma-Aldrich. (n.d.). This compound | 30413-58-2.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). 3-ethynyl-6-methoxy-2-methylpyridine CAS#: 1211588-74-7.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling.
- Khan Academy. (n.d.). Endothermic and exothermic reactions.
- New England Biolabs. (n.d.). PCR Troubleshooting Guide.
- ChemRxiv. (2023).
- ResearchGate. (2025). Synthesis technology of 2-methylpyridine.
- Oakwood Chemical. (n.d.). This compound, min 97%, 100 mg.
- National Institutes of Health (NIH). (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
- Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.
- ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents.
- CDH Fine Chemical. (n.d.).
- ChemScene. (n.d.). 6-Ethynyl-2-methoxy-3-methylpyridine.
- BenchChem. (2025). Technical Support Center: Solvent Effects on 6-Bromohex-2-yne Reactivity.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 9. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 2-Ethynyl-6-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Sonogashira coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered and heteroaromatic substrates, focusing on the critical role of the base in the coupling of 2-ethynyl-6-methylpyridine. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the choice of base in the Sonogashira reaction, particularly in the context of challenging substrates.
Q1: What is the fundamental role of the base in the Sonogashira coupling?
The base plays at least two critical roles in the Sonogashira reaction.[1] Its primary and most essential function is to deprotonate the terminal alkyne (in this case, this compound), forming a reactive acetylide intermediate.[2] This deprotonation increases the nucleophilicity of the alkyne, making it ready to participate in the catalytic cycle. Secondly, the base neutralizes the hydrogen halide (HX) that is generated as a byproduct of the coupling reaction, preventing it from interfering with the catalysts or reacting with sensitive functional groups.[1]
Q2: How does the base influence the catalytic cycles of the Sonogashira reaction?
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]
-
In the Copper Cycle: The base facilitates the deprotonation of the terminal alkyne. The resulting acetylide anion then coordinates with the copper(I) co-catalyst to form a copper(I) acetylide intermediate.[2][3] This step is crucial as the copper acetylide is the species that undergoes transmetalation to the palladium center.
-
In the Palladium Cycle: While the base's primary role is in the copper cycle, its properties can indirectly influence the palladium cycle. For instance, amine bases can coordinate to the palladium complex, sometimes reversibly displacing other ligands.[1][4] This can affect the stability and reactivity of the palladium catalyst. The choice of base is therefore a delicate balance to ensure efficient alkyne activation without poisoning the palladium catalyst.
Below is a diagram illustrating the interplay between the catalytic cycles and the point of intervention for the base.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Hindered 2-Halopyridine
This protocol is recommended to avoid the Glaser homocoupling side reaction, which is a significant risk with slow-reacting, hindered substrates. [5]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halo-6-methylpyridine (1.0 equiv.), a robust palladium precatalyst (e.g., an NHC-Pd precatalyst, 2 mol%), and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane) via syringe. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the this compound (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Classic Pd/Cu-Catalyzed Sonogashira Coupling (Optimized for Hindered Substrates)
If a copper-free method is not feasible, this protocol includes optimizations to minimize side reactions.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (3 mol%), copper(I) iodide (CuI, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent and Solvent Addition: Add the 2-halo-6-methylpyridine (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene or THF).
-
Base Addition: Add a degassed amine base (e.g., Diisopropylamine, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the this compound (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Higher temperatures increase the risk of catalyst decomposition and Glaser coupling. [6]7. Monitoring & Workup: Follow steps 6-8 from Protocol 1.
References
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Shaikh, R. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(16), 3323-3343. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
Blakemore, D., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]
-
Lin, S.-T., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 9992-10004. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Molnár, Á., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 8(11), 509. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6146-6179. Retrieved from [Link]
-
Handa, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(7), 5843–5848. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]
-
Jayasree, U., & Rao, K. S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(21), 8546–8549. Retrieved from [Link]
-
ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Et2Zn. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection for CuAAC Reactions with 2-Ethynyl-6-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry: selecting the appropriate solvent system for reactions involving the chelating substrate, 2-Ethynyl-6-methylpyridine.
The pyridine nitrogen in this compound, while a valuable synthetic handle, can act as a ligand that coordinates to the copper catalyst. This coordination can inhibit or completely stall the reaction by sequestering the catalytically active Cu(I) species, a frequent source of frustration and low yields. This guide explains the causality behind these issues and provides field-proven solutions for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound slow or failing, even under standard conditions?
Answer: The most probable cause is catalyst inhibition by your alkyne substrate. The nitrogen atom on the pyridine ring of this compound is a Lewis base and can coordinate strongly with the copper(I) catalyst. This forms a stable, but catalytically inactive or poorly active, complex. In this state, the copper center is "poisoned" and cannot effectively participate in the catalytic cycle required for triazole formation. This issue is particularly pronounced in non-coordinating solvents where the substrate faces little competition for the metal center.[1][2][3]
Q2: What are the primary factors to consider when selecting a solvent for this specific reaction?
Answer: Beyond the standard requirement of dissolving all reactants, the solvent's role in a CuAAC reaction with a chelating alkyne is multifaceted:
-
Solubility: Ensure both your this compound and your azide partner are fully soluble. Inhomogeneous reaction mixtures often lead to poor reproducibility and low yields.
-
Solvent Coordinating Ability: Solvents can also act as ligands. A moderately coordinating solvent (like DMSO or DMF) can sometimes be beneficial by competing with the inhibitory pyridine substrate, preventing it from binding irreversibly to the copper.[1] However, very high concentrations of strongly coordinating solvents can also slow the reaction by competing with the azide and alkyne for access to the catalyst.[1][4]
-
Polarity and Water Content: Polar solvents are generally favored for CuAAC reactions.[5] The inclusion of water is often highly beneficial and can lead to a significant rate acceleration.[6] This is attributed to factors including the stabilization of key intermediates and promoting ligand exchange.[5][7]
Q3: What are the recommended starting solvents for reactions with this compound?
Answer: Based on extensive field data, we recommend starting with a binary solvent mixture, which often provides the best balance of solubility and catalytic activity.
-
Top Recommendation: A 1:1 to 3:1 mixture of tert-butanol (t-BuOH) and water . This system is widely successful, balances polarity, and typically solubilizes a broad range of organic azides while benefiting from the rate acceleration provided by water.[8][9]
-
Alternative for Poor Solubility: If your substrates are not soluble in t-BuOH/water, a mixture of Dimethyl Sulfoxide (DMSO) and water (e.g., 4:1 or 9:1) is an excellent alternative.[1][9] DMSO is a strong, polar aprotic solvent that can dissolve many complex molecules. When using high concentrations of DMSO, the use of an accelerating ligand is strongly recommended to ensure the catalyst remains active.[1][4]
-
Other Viable Options: Mixtures of THF/water or acetonitrile/water can also be effective, depending on the specific substrates involved.[8][9]
Q4: Can I use an accelerating ligand to overcome catalyst inhibition?
Answer: Absolutely. This is often the most effective solution. Accelerating ligands are designed to form highly stable and exceptionally active complexes with copper(I).[10][11][12] Using a ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two critical purposes:
-
It outcompetes the substrate: The ligand binds to copper more strongly and in a more favorable geometry for catalysis than the pyridine on your substrate, preventing catalyst poisoning.[1]
-
It accelerates the reaction: The resulting copper-ligand complex is often thousands of times more active than the un-ligated copper ion, dramatically increasing the reaction rate and allowing for lower catalyst loading.[4][13]
THPTA is water-soluble and ideal for aqueous solvent mixtures.[1] For purely organic systems, Tris(benzyltriazolylmethyl)amine (TBTA) is a common alternative.[7]
Q5: Are there any solvents or additives I should strictly avoid?
Answer: Yes. Certain solvents and buffer components can be detrimental.
-
Strongly Chelating Buffers: Avoid buffers containing potent copper chelators like high concentrations of Tris or EDTA in your reaction mixture, as they will sequester the copper catalyst.[2] Phosphate buffers are generally compatible if the copper and ligand are pre-mixed.[2]
-
High Chloride Concentrations: Buffers with very high chloride concentrations (>0.2 M) can be inhibitory by forming stable copper-chloride complexes.[2][11]
-
Cuprous Iodide (CuI) as a Source: While a valid Cu(I) source, the iodide counterion can be a strong ligand for copper and may interfere with the reaction, especially in bioconjugation scenarios.[2][7] Using a Cu(II) salt like CuSO₄ with sodium ascorbate is generally more reliable.[14]
Troubleshooting Guide
This table provides quick solutions to common problems encountered when performing click reactions with this compound.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No or Very Low Conversion | Catalyst Inhibition: The pyridine nitrogen is binding to and deactivating the copper catalyst.[3][15] | 1. Add an accelerating ligand: Introduce 1.1-5 equivalents of THPTA relative to copper.[1] 2. Change solvent: Switch to a more competitive solvent system like DMSO/water. |
| Slow, Incomplete Reaction | Poor Solubility: Reactants are not fully dissolved, limiting reaction kinetics. Sub-optimal Catalyst Activity: Inhibition is slowing, but not stopping, the reaction. | 1. Increase co-solvent: Increase the percentage of organic solvent (t-BuOH, DMSO, DMF).[1][5] 2. Add an accelerating ligand (e.g., THPTA) to boost the catalytic rate.[4][13] 3. Gentle heating: Increase the temperature to 35-50 °C.[1] |
| Formation of Byproducts (e.g., Alkyne Homocoupling) | Oxygen Exposure: Cu(I) is oxidized to Cu(II), which promotes Glaser-Hay homocoupling.[7] Insufficient Reductant: Sodium ascorbate is fully consumed. | 1. Degas the solvent: Sparge the solvent with nitrogen or argon before adding reagents. 2. Use fresh sodium ascorbate: Prepare the sodium ascorbate solution immediately before use. 3. Maintain a slight excess of ascorbate (at least 5-10 eq. relative to copper). |
| Reaction Fails in Complex Media (e.g., cell lysate) | Competitive Binding: Other biomolecules (e.g., proteins with histidine residues, thiols) are sequestering the copper catalyst.[1][2] | 1. Increase ligand concentration: Use a higher ratio of THPTA to copper (up to 5:1) to protect the catalyst.[1] 2. Increase catalyst loading: Cautiously increase the mol% of the copper/ligand complex. |
Visualized Workflow: Solvent & Additive Selection
This decision tree provides a logical workflow for optimizing your reaction conditions.
Caption: Decision workflow for solvent and additive selection.
Standard Experimental Protocol
This protocol provides a robust starting point for the CuAAC reaction of this compound with a generic azide.
Reagents & Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH), HPLC grade
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Catalyst/Ligand Solution: Prepare a solution that is 10 mM CuSO₄ and 11 mM THPTA in deionized water. (This creates a 1:1.1 ratio).
-
Reductant Solution: Prepare a 1 M solution of sodium L-ascorbate in deionized water. Note: This solution should be made fresh immediately before use.
-
-
Reaction Assembly:
-
In a clean vial, dissolve this compound (1.0 equivalent, e.g., 0.1 mmol, 11.7 mg) and the azide partner (1.05 equivalents, e.g., 0.105 mmol) in a 1:1 mixture of t-BuOH and water (e.g., 2 mL total volume). Stir until fully dissolved.
-
If necessary, sparge the solution with an inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen, though with a ligand and sufficient ascorbate, this is often not required for routine small-scale reactions.[1]
-
-
Initiate the Reaction:
-
To the stirring solution of alkyne and azide, add the fresh Sodium Ascorbate solution (10 equivalents relative to copper; e.g., for 1 mol% catalyst, use 10 µL of the 1 M solution for a 0.1 mmol reaction).
-
Immediately add the Catalyst/Ligand Solution to achieve the desired catalyst loading (e.g., for 1 mol% Cu, add 100 µL of the 10 mM stock solution for a 0.1 mmol reaction).
-
-
Monitoring and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM). The copper catalyst can be removed by washing the organic layer with a solution of EDTA or by passing the product through a silica plug.[16]
-
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]
-
Yang, Z., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society. [Link]
-
Presolski, S. I., Hong, V., Cho, S.-H., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Mondal, B., et al. (2023). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]
-
Mondal, B., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Advances. [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? ResearchGate. [Link]
-
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Hong, V., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Martínez, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
BIANCHINI, C., et al. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
ResearchGate. (2012). Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. Request PDF. [Link]
-
Lallana, E., & Riguera, R. (2013). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Request PDF. [Link]
-
Brotherton, W. S., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]
-
Semantic Scholar. (n.d.). Copper-chelating azides for efficient click conjugation reactions in complex media. Semantic Scholar. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Wikipedia. [Link]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 16. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Terminal Alkyne Dimerization in Click Chemistry
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in click chemistry. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address a common challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions: the undesired dimerization of terminal alkynes. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this side reaction, thereby enhancing the yield, purity, and reliability of your desired click products.
Introduction: The Challenge of Alkyne Homocoupling
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and bioorthogonality.[1] However, the very catalyst that facilitates this powerful transformation, copper(I), can also promote a competing side reaction: the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[2][3][4] This process, known as the Glaser coupling, consumes the alkyne starting material, reduces the yield of the intended triazole product, and introduces impurities that can complicate downstream purification and analysis.[5][6] Understanding the mechanism of Glaser coupling is the first step toward its prevention.
At its core, the Glaser coupling is an oxidative process.[3][7][8] It is initiated by the formation of a copper(I) acetylide complex, which then undergoes oxidation, often by molecular oxygen, to facilitate the C-C bond formation between two alkyne units.[3][9] This underscores the critical role of the copper oxidation state and the presence of an oxidant in promoting this unwanted pathway.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding terminal alkyne dimerization.
Q1: What is terminal alkyne dimerization and why is it a problem in my click reaction?
A1: Terminal alkyne dimerization, or homocoupling, is an undesired side reaction where two molecules of your terminal alkyne react to form a symmetrical 1,3-diyne.[4] This is problematic because it consumes your alkyne starting material, leading to a lower yield of your desired azide-alkyne click product.[2][5] It also introduces a significant byproduct that must be separated, complicating your purification process.[4] This side reaction is primarily the Glaser coupling, which is also catalyzed by the copper(I) species essential for the click reaction.[2][3]
Q2: How can I visually or analytically identify that alkyne dimerization is occurring?
A2: Often, the first sign of significant dimerization is a lower-than-expected yield of your target product and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate. For a more definitive identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal characteristic peaks for the diyne structure, and Mass Spectrometry (MS) will show a peak corresponding to the mass of the dimerized alkyne. In some cases, especially with polymeric starting materials, you might observe a bimodal molecular weight distribution in Gel Permeation Chromatography (GPC), with a peak at roughly twice the molecular weight of the starting polymer.[5][6]
Q3: What is the primary cause of this dimerization?
A3: The primary culprit is the oxidation of the catalytically active copper(I) to copper(II) in the presence of an oxidant, most commonly dissolved oxygen from the air.[2][5][6][7] The Glaser coupling mechanism relies on this oxidative step.[3] Therefore, any condition that promotes the oxidation of Cu(I) will favor the dimerization side reaction.
Q4: I am using a Cu(II) salt (like CuSO₄) and a reducing agent. Shouldn't that prevent oxidation?
A4: While adding a reducing agent like sodium ascorbate is a key strategy, it's a dynamic equilibrium. Sodium ascorbate reduces Cu(II) to the active Cu(I) state required for the click reaction.[10][11] However, if dissolved oxygen is present, it can re-oxidize the Cu(I) back to Cu(II), creating a cycle that can also drive the Glaser coupling.[12] Furthermore, the reaction between ascorbate, copper, and oxygen can generate reactive oxygen species (ROS), which can degrade sensitive biomolecules.[12][13][14] Therefore, simply adding a reducing agent may not be sufficient if the reaction is not properly protected from oxygen.
Q5: Does the choice of ligand affect the rate of dimerization?
A5: Absolutely. The ligand plays a crucial role in stabilizing the copper(I) catalyst.[15] Some ligands are more effective than others at preventing the oxidation of Cu(I) and discouraging the formation of the dinuclear copper intermediates thought to be involved in the Glaser mechanism.[7][16][17] For instance, polydentate ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize Cu(I) and accelerate the desired click reaction, which can help it outcompete the dimerization.[15][18][19] Research has shown that the ligand's structure influences its propensity to catalyze Glaser coupling, with a general trend observed: linear bidentate > tridentate > tetradentate ligands in promoting dimerization.[2][5][6]
Troubleshooting Guide: Suppressing Alkyne Dimerization
If you are experiencing issues with alkyne homocoupling, this section provides detailed troubleshooting steps and preventative protocols.
Issue 1: Significant Dimer Formation Detected by TLC/LC-MS
This is the most common manifestation of the problem, indicating that the Glaser coupling is competing effectively with your desired CuAAC reaction.
Root Cause Analysis & Corrective Actions
The presence of oxygen is the most likely cause. The Cu(I) catalyst, essential for the click reaction, is being oxidized, which in turn catalyzes the dimerization.
Workflow: Implementing an Oxygen-Free Reaction Environment
The most robust solution is to rigorously exclude oxygen from your reaction.
Caption: Simplified mechanism of the copper-catalyzed Glaser coupling.
This cycle illustrates that the reaction requires the formation of a copper acetylide, followed by an oxidative step to couple the two alkyne units. The key to prevention is to disrupt this cycle, primarily by eliminating the oxidant (O₂) and ensuring that any Cu(II) formed is rapidly reduced back to Cu(I) before it can participate in the coupling.
This guide provides a comprehensive framework for understanding and mitigating the dimerization of terminal alkynes in click chemistry. By combining a thorough understanding of the underlying mechanism with robust experimental technique, researchers can significantly improve the outcomes of their CuAAC reactions.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). PubMed. [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Glaser coupling. Wikipedia. [Link]
-
Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway. (2023). Nature Communications. [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2019). RSC Publishing. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
-
Glaser-Hay Coupling. SynArchive. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
-
Greener Conditions for Asymmetric Coupling of Terminal Alkynes. (2024). ChemRxiv. [Link]
-
Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. National Institutes of Health. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]
-
Protocols. baseclick GmbH. [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
-
Click chemistry. Wikipedia. [Link]
-
glaser coupling - Organic Chemistry Portal - Literature. Organic Chemistry Portal. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. [Link]
-
Click Reaction Looking Weird? (2024). Reddit. [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 8. synarchive.com [synarchive.com]
- 9. Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. interchim.fr [interchim.fr]
Technical Support Center: Workup Procedures for 2-Ethynyl-6-methylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethynyl-6-methylpyridine. This versatile building block is a key intermediate in pharmaceuticals, agrochemicals, and materials science, valued for its reactive alkyne group and functional pyridine core.[1][2] However, the very features that make it valuable—the pyridine nitrogen and the terminal alkyne—can introduce specific challenges during reaction workup and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions and adapt procedures to your specific synthetic context.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone reaction for functionalizing this compound.[3][4] However, the pyridine nitrogen can complicate the reaction and its workup.
Q1: My Sonogashira reaction with this compound has stalled or shows very low conversion. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue, often stemming from catalyst inhibition or suboptimal conditions. The lone pair on the pyridine nitrogen can coordinate with the palladium catalyst, potentially hindering the catalytic cycle.[5][6]
Here are the primary areas to troubleshoot:
-
Catalyst System:
-
Ligand Choice: Standard phosphine ligands like PPh₃ may not be optimal. Consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[4][7] These can promote the desired catalytic cycle and prevent catalyst poisoning by the pyridine substrate.
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading might be necessary, though this can complicate purification.
-
-
Reaction Conditions:
-
Temperature: While many Sonogashira reactions are run at room temperature, less reactive partners (e.g., aryl bromides) may require elevated temperatures (80-100 °C) to facilitate the rate-limiting oxidative addition step.[6][8] Use a sealed tube if volatile reagents are involved.[8][9]
-
Solvent & Base Quality: Ensure your solvent (e.g., THF, DMF) and amine base (e.g., Et₃N, piperidine) are rigorously degassed and anhydrous. Oxygen can lead to unwanted side reactions, and water can negatively impact catalyst activity.[6] Some protocols recommend distilling the amine base immediately before use.[9]
-
Q2: I'm observing a significant amount of a side product that I believe is the homocoupled dimer of this compound (Glaser coupling). How can I prevent this?
A2: The formation of a 1,3-diyne via oxidative homocoupling is a classic Sonogashira side reaction, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3]
Table 1: Troubleshooting Alkyne Homocoupling
| Strategy | Rationale | Implementation |
| Ensure Anaerobic Conditions | Oxygen is the oxidant for Glaser coupling. Its rigorous exclusion is the most critical factor. | Degas all solvents and reagents thoroughly using multiple freeze-pump-thaw cycles or by bubbling with argon for an extended period. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6] |
| Modify Catalyst System | The copper co-catalyst is the primary culprit in promoting homocoupling. | Reduce the concentration of the copper(I) salt (e.g., CuI) to the minimum required. Alternatively, switch to a well-established "copper-free" Sonogashira protocol.[3][8] These often require a different palladium catalyst/ligand system and base. |
| Control Reagent Concentration | High concentrations of the copper acetylide intermediate can favor the dimerization pathway. | Add the this compound solution slowly via a syringe pump over the course of the reaction. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.[6] |
Q3: What is the most effective way to remove the palladium and copper catalysts from my product during workup?
A3: Residual metals are a major concern, especially in pharmaceutical applications. A multi-step approach is often the most effective. The pyridine nitrogen in your product can chelate to the metals, making them more soluble in the organic phase and harder to remove than in other systems.[10]
Workflow for Metal Catalyst Removal
Caption: Post-Sonogashira workup and purification workflow.
Detailed Breakdown of Removal Techniques:
-
Filtration: If you observe insoluble palladium black, diluting the reaction mixture with a solvent and filtering it through a pad of Celite® is a simple first step to remove the bulk of the heterogeneous metal.[11][12]
-
Adsorbents & Scavengers: For soluble metal complexes, treatment with adsorbents is effective.
-
Activated Carbon: A cost-effective option for removing palladium. Stir the crude product solution with activated carbon, then filter through Celite to remove the carbon.[10][13] Be aware that product loss due to non-specific adsorption can occur.[10]
-
Scavenger Resins: These are solid supports (silica or polymer) with functional groups that have a high affinity for specific metals. Thiol-based scavengers are particularly effective for palladium.[10] They are often more selective than activated carbon but also more expensive.
-
-
Chromatography: Standard column chromatography on silica gel is often sufficient to remove residual catalysts from the desired product.[11]
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
"Click chemistry" is a powerful method for conjugating this compound with azide-containing molecules to form stable triazoles.[14][15][16] The workup is generally straightforward, but removing the copper catalyst is a critical step.
Q4: My CuAAC "click" reaction is not working. What should I check first?
A4: The key to a successful CuAAC reaction is maintaining a catalytic amount of copper in the +1 oxidation state (Cu(I)), which is the active species.[17][18]
Table 2: Troubleshooting CuAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Incorrect Copper Oxidation State: The reaction requires Cu(I). Using a Cu(II) source like CuSO₄ without a reducing agent will result in failure. | If using a Cu(II) salt, you must add a reducing agent. Sodium ascorbate is the most common choice, used in slight excess.[19][20] |
| Slow or Incomplete Reaction | Catalyst Oxidation/Deactivation: Cu(I) can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. | 1. Degas your solvents thoroughly. 2. Include a copper-coordinating ligand (e.g., THPTA, TBTA). These ligands not only accelerate the reaction but also protect the copper from oxidation and disproportionation.[18][19] |
| Low Yield with Complex Substrates | Side Reactions/Degradation: Reactive oxygen species can be generated under standard CuAAC conditions, potentially damaging sensitive biomolecules. | The use of an accelerating ligand is highly recommended. These can act as sacrificial reductants, protecting the substrate.[19] |
Q5: How do I effectively remove copper from my final product after a CuAAC reaction?
A5: Copper removal is essential, as residual copper can be toxic in biological systems and interfere with downstream applications.
Workflow for Copper Catalyst Removal
Caption: General workup strategies for copper removal post-CuAAC.
Key Copper Removal Techniques:
-
Chelation: This is a very common and effective method.
-
EDTA: Washing the reaction mixture (if partitioned between an organic solvent and water) with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) will sequester the copper into the aqueous phase.[21][22]
-
Ammonia: Aqueous ammonia can also be used. It forms a deep blue tetraamminecopper(II) complex, which is highly water-soluble and provides a convenient visual indicator for extraction completion.[23]
-
-
Adsorption:
-
For Biomolecules: If your product is a large molecule like a protein or polymer, methods like dialysis against an EDTA-containing buffer or size-exclusion chromatography are often used to separate the small molecule catalyst components from the high molecular weight product.[21][25]
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. [Link]
-
Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. (n.d.). Organic Process Research & Development - ACS Publications. [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. [Link]
-
Catalyst Removal - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). Chemical Reviews - ACS Publications. [Link]
-
How can I remove copper from a click reaction mixture using EDTA? (2014). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. [Link]
-
Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? (2012). ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Journal of Organic Chemistry - ACS Publications. [Link]
-
Potential Sonogashira Reaction Problems? (2007). Sciencemadness Discussion Board. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Removal methods of copper (II) from wastewater. (2022). International Journal of Chemical Studies. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PubMed Central. [Link]
-
This compound (Thai). (n.d.). MySkinRecipes. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Organometallics - ACS Publications. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]
-
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes. (n.d.). NIH. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Reactions of Alkynes. (2014). Master Organic Chemistry. [Link]
-
Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. (2012). PubMed Central. [Link]
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents. (2021). ACS Catalysis - ACS Publications. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
Reactions of Alkynes Overview. (2023). YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions. (2025). ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Click Chemistry [organic-chemistry.org]
- 16. labinsights.nl [labinsights.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 25. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization and Mitigation of Unexpected Products from 2-Ethynyl-6-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethynyl-6-methylpyridine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the formation of unexpected products during its use in chemical synthesis. As a versatile building block, its reactivity can sometimes lead to complex outcomes. This document provides the expertise and field-proven insights to help you navigate these challenges.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols to get your reaction back on track.
Issue 1: My Sonogashira coupling reaction yielded a significant amount of a higher molecular weight byproduct, diminishing the yield of my desired cross-coupled product.
Question: Why am I observing a dimer instead of the expected product in my Palladium/Copper-catalyzed cross-coupling reaction?
Plausible Cause & Scientific Explanation: The most common unexpected product in Sonogashira coupling reactions involving terminal alkynes is the homocoupled dimer, in this case, 1,4-bis(6-methylpyridin-2-yl)buta-1,3-diyne.[1][2] This side reaction, known as the Glaser-Hay coupling, is an oxidative dimerization of the terminal alkyne catalyzed by the copper(I) cocatalyst in the presence of an oxidant, which is typically atmospheric oxygen.[1][3][4]
The catalytic cycle of the Glaser coupling competes directly with the Sonogashira cycle. In the presence of oxygen, the copper(I) acetylide intermediate, which should undergo transmetalation to palladium, is instead oxidized to a copper(II) species, leading to the C-C bond formation between two alkyne units.[1][5][6] The electron-withdrawing nature of the pyridine ring can make the acetylenic proton of this compound more acidic, potentially facilitating the formation of the copper acetylide intermediate and increasing its susceptibility to this side reaction.[7]
Troubleshooting & Optimization Protocol:
-
Atmosphere Control (Crucial First Step):
-
Action: Ensure the reaction is performed under strictly anaerobic conditions. The presence of oxygen is the primary driver for Glaser-Hay homocoupling.[2]
-
Procedure: Use standard Schlenk line or glovebox techniques. Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Purge the reaction vessel thoroughly with an inert gas before adding reagents.
-
-
Reagent & Catalyst Quality Check:
-
Action: Verify the quality and purity of your reagents.
-
Procedure: Use freshly opened, high-quality palladium and copper catalysts. Phosphine ligands can oxidize over time; use fresh ligands or those stored properly under inert gas.[8] Ensure your amine base (e.g., triethylamine, piperidine) is anhydrous and free of peroxides.
-
-
Modify Catalytic System:
-
Action: Switch to a copper-free Sonogashira protocol.
-
Procedure: Numerous copper-free conditions have been developed specifically to avoid homocoupling.[9][10] These often rely on more sophisticated palladium/phosphine ligand systems and may require slightly elevated temperatures but are highly effective at eliminating the Glaser-Hay byproduct.
-
-
Reaction Parameter Optimization:
-
Action: Adjust reaction parameters to favor the cross-coupling pathway.
-
Procedure: Lowering the catalyst concentration can sometimes reduce the rate of homocoupling.[2] Running the reaction at the lowest effective temperature can also help, as the activation energy for the desired reaction may be lower than for the side reaction.
-
Analytical Verification:
-
Mass Spectrometry (MS): The homodimer will have a mass corresponding to (2 * M) - 2, where M is the molecular weight of this compound (117.15 g/mol ), resulting in a product with MW ≈ 232.28 g/mol .
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum will lack the characteristic acetylenic proton singlet (~3.0-3.5 ppm). The symmetry of the dimer will result in a simplified aromatic signal pattern compared to an unsymmetrical cross-coupled product.
Comparative Summary of Reaction Conditions:
| Parameter | Favors Desired Sonogashira Product | Favors Unexpected Homocoupling |
| Atmosphere | Strictly anaerobic (Argon/Nitrogen)[2] | Presence of Oxygen (Air)[1] |
| Catalyst System | Copper-free or low Cu(I) loading[9] | Standard Pd/Cu(I) system[1] |
| Solvents/Reagents | Freshly degassed and anhydrous[8] | Non-degassed solvents, older reagents |
| Temperature | Lowest effective temperature | Higher temperatures may accelerate |
Reaction Pathway Diagram:
Caption: Competing Sonogashira and Glaser-Hay reaction pathways.
Issue 2: My reaction produced an isomer of the homodimer, which appears to be an enyne, not a diyne.
Question: Under what conditions does this compound form a 1,3-enyne dimer?
Plausible Cause & Scientific Explanation: While oxidative homocoupling (Glaser) produces a 1,3-diyne, a different class of unexpected products, 1,3-enynes, can be formed through the head-to-tail dimerization of terminal alkynes.[11] This transformation is not typically observed under standard Sonogashira conditions but is promoted by specific transition metal catalysts, most notably those based on rhodium (Rh) and iron (Fe).[11][12][13]
The mechanism involves the oxidative addition of the alkyne's C-H bond to the metal center, followed by the insertion of a second alkyne molecule, and finally, reductive elimination to yield the enyne product.[11] The presence of a pyridine ligand in the catalytic system has been shown to dramatically switch the selectivity from other alkyne reactions (like cyclotrimerization) to this specific dimerization pathway.[11] Therefore, if your reaction mixture inadvertently contained a different transition metal catalyst or if you were attempting a reaction known to be catalyzed by Rh or Fe, enyne formation is a likely outcome.
Troubleshooting & Optimization Protocol:
-
Verify Catalyst Identity:
-
Action: Confirm that you are using the correct palladium catalyst for your intended reaction.
-
Procedure: Cross-contamination of catalyst stocks can occur. If enyne formation is persistent and unexpected, use a fresh, unopened vial of your palladium catalyst. Ensure glassware is scrupulously clean and free from residues of other metals.
-
-
Consult Reaction Literature:
-
Action: If you are developing a novel transformation, review the literature for the reactivity of your chosen catalytic system with terminal alkynes.
-
Procedure: Catalysts intended for one type of C-C bond formation may have known side activities. For example, some rhodium catalysts used for C-H activation can readily dimerize alkynes.[14]
-
-
Ligand Modification:
-
Action: The ligand environment around the metal center is critical.
-
Procedure: In rhodium-catalyzed systems, the presence or absence of a coordinating ligand like pyridine can determine the reaction outcome.[11] If you are intentionally using a catalyst prone to this pathway but wish to suppress it, altering the phosphine or N-heterocyclic carbene (NHC) ligand may shift the selectivity.
-
Analytical Verification:
-
MS: The enyne dimer will have the same mass as the diyne dimer (MW ≈ 232.28 g/mol ).
-
NMR: The key difference will be the appearance of vinyl protons in the ¹H NMR spectrum (typically 5-7 ppm) and the absence of the acetylenic proton. The ¹³C NMR will show signals for both sp² (olefinic) and sp (alkynyl) carbons. Z- and E-isomers may be present, further complicating the spectrum.[12]
Catalyst-Product Correlation Diagram:
Caption: Correlation between catalyst type and dimer structure.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products when using this compound in cross-coupling reactions? The most frequently encountered side product is the homocoupled dimer, 1,4-bis(6-methylpyridin-2-yl)buta-1,3-diyne, which arises from the Glaser-Hay coupling, especially in copper-co-catalyzed reactions like the Sonogashira coupling.[1][2] Depending on the specific catalyst used (e.g., Rhodium or Iron complexes), head-to-tail dimerization to form a 1,3-enyne isomer is also a known, though less common, side reaction.[11][13] In some cases, particularly with highly active catalysts or elevated temperatures, oligomerization or polymerization can also occur.[15]
Q2: How does the pyridine nitrogen atom influence the reactivity of the ethynyl group? The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly impacts the reactivity of the adjacent ethynyl group. This influence occurs via two main effects:
-
Increased Acidity: The inductive effect of the nitrogen makes the acetylenic proton more acidic compared to that of a simple aryl acetylene. This facilitates its deprotonation and the formation of metal acetylide intermediates, which is a key step in many coupling reactions.[7]
-
Modified Triple Bond Electronics: The nitrogen atom reduces the electron density of the C≡C triple bond, making it more susceptible to nucleophilic attack compared to electron-rich alkynes.[7] This electronic property can affect the rates and regioselectivity of cycloaddition reactions and other transformations.
Q3: What is the mechanism of Glaser-Hay coupling and how can I definitively prevent it? Glaser-Hay coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[3][4] The mechanism begins with the formation of a copper(I) acetylide. In the presence of an oxidant (like O₂ from air) and often a nitrogen-based ligand (like TMEDA or even the pyridine substrate itself), this intermediate is oxidized, leading to the coupling of two acetylide units and the regeneration of the copper(I) catalyst.[5][6] To definitively prevent it, the most robust strategy is to eliminate one of the essential components:
-
Eliminate Copper: Employ a "copper-free" Sonogashira protocol.[10]
-
Eliminate Oxygen: Work under a strictly inert atmosphere with rigorously deoxygenated solvents and reagents.[2][8] This is the most common and practical approach for standard Sonogashira reactions.
Q4: Can this compound undergo intramolecular cyclization? While simple intramolecular cyclization is unlikely without other reactive partners, the combined pyridine-alkyne motif is a powerful synthon for constructing more complex heterocyclic systems. In the presence of other reagents, it can participate in tandem annulation or cycloaddition reactions.[16][17] For instance, reactions with enediynones or other polyunsaturated systems can lead to the formation of complex fused polycyclic aromatic systems like pyrazolo[1,5-a]pyridines under copper mediation.[16] Always consider the possibility that your starting material could be incorporated into a more complex ring system if other multifunctional reagents are present.
References
- Oñate, E., et al. (2013).
- Li, B., et al. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Angewandte Chemie, 51(32), 8051-8055.
- Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Bezdek, M. J., et al. (2016). Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex.
- Reddy, G. S., et al. (2021). Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Omega, 6(34), 22359-22368.
- Alagarsamy, P., & Varma, R. S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(18), 7343-7346.
- Semproni, J. G., et al. (2018). Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Dalton Transactions, 47(1), 107-111.
- BenchChem Technical Support Team. (2025). Troubleshooting low signal in 5-Ethynyl-2-nitropyridine detection. BenchChem.
- ChemistryViews.org. (2016). Dimerization of Terminal Alkynes. ChemistryViews.
- Wang, C., et al. (2017). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 15(46), 9845-9853.
- Wikipedia contributors. (2023). Glaser coupling. Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
- Knight, A. S., et al. (2015). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry Letters, 25(22), 5142-5146.
- BenchChem Technical Support Team. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. BenchChem.
- Reddy, G. S., et al. (2021). Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Omega, 6(34), 22359-22368.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Li, G., et al. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Beilstein Journal of Organic Chemistry, 17, 2337-2359.
- Wang, X., et al. (2025). Formal [4+3] Bridged Cyclization of Pyridines/Isoquinolines with Vinylcarbenes via Dearomatized Oxazinopyridine Intermediates.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Pyridine-enhanced head-to-tail dimerization of terminal alkynes by a rhodium-N-heterocyclic-carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Dimerization of Terminal Alkynes - ChemistryViews [chemistryviews.org]
- 14. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Ethynyl-6-methylpyridine by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of 2-Ethynyl-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the rationale behind methodological choices and presents supporting data to ensure robust and reliable analytical outcomes.
Introduction: The Critical Role of Purity in Synthesis and Development
This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring a reactive alkyne group and a pyridine ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly as a modulator of nicotinic acetylcholine receptors, and in the development of agrochemicals and advanced materials.[1] The efficacy, safety, and reproducibility of these final products are directly contingent on the purity of this key starting material.
Regulatory bodies and pharmacopoeias mandate stringent purity thresholds for active pharmaceutical ingredients (APIs) and their intermediates.[2][3] Impurities, even at trace levels, can alter toxicological profiles, reduce therapeutic efficacy, and affect the stability of the final product.[2] Therefore, employing a precise, accurate, and validated analytical method for purity determination is not merely a quality control measure but a fundamental requirement of the development process. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for impurity profiling.[2][4]
This guide will dissect a robust Reversed-Phase HPLC (RP-HPLC) method for this compound, compare its performance characteristics against orthogonal methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), and detail the validation parameters that ensure data integrity.
Physicochemical Profile of the Analyte
Understanding the physicochemical properties of this compound is the first step in developing a suitable analytical method. These properties dictate the choice of chromatographic conditions, including column, mobile phase, and detection method.
| Property | Value | Reference(s) |
| Chemical Structure | C₈H₇N | [1][5] |
| Molecular Weight | 117.15 g/mol | [1][5][6] |
| Appearance | Solid | [7] |
| Boiling Point | 188.88°C at 760 mmHg | [1] |
| Density | 1.006 g/cm³ | [6] |
| Polar Surface Area | 12.9 Ų | [8] |
| XLogP3 | 1.5 | [6][8] |
The Gold Standard: Purity by Reversed-Phase HPLC
RP-HPLC is the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity, making it ideal for separating the main compound from structurally similar impurities.[9]
The "Why": Rationale for Methodological Choices
A successful HPLC method is not a random assortment of parameters but a logically constructed system based on the analyte's chemistry.
-
Chromatographic Mode (Reversed-Phase): With a moderately non-polar character (XLogP3 of 1.5), this compound is an ideal candidate for reversed-phase chromatography.[6][8] This mode utilizes a non-polar stationary phase (like C18) and a polar mobile phase, which allows for excellent separation of organic molecules based on their hydrophobicity.[10]
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC. It provides a robust and versatile platform for separating a wide range of non-polar to moderately polar compounds and is the recommended starting point for methods involving pyridine derivatives.[10][11]
-
Mobile Phase Composition (Acetonitrile/Water): A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. The gradient elution, where the concentration of the organic solvent is increased over time, is crucial for resolving impurities with different polarities and ensuring that late-eluting, more non-polar compounds are effectively washed from the column.[10]
-
pH Modification (Formic Acid): The addition of a small amount of acid, like formic acid, to the mobile phase serves two purposes. First, it protonates the nitrogen on the pyridine ring, which can improve peak shape by preventing interaction with residual acidic silanols on the silica support. Second, it provides a consistent pH to ensure retention times are reproducible.
-
Detection (UV-Vis): The aromatic pyridine ring and conjugated alkyne group in this compound contain chromophores that absorb UV light.[10] A photodiode array (PDA) detector is optimal, as it allows for the determination of the maximum absorption wavelength (λmax) for highest sensitivity and can also provide spectral data to assess peak purity.
The "How": A Self-Validating Experimental Protocol
This protocol describes a stability-indicating RP-HPLC method designed for robust purity analysis.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.
-
Formic Acid: ACS grade or higher.
-
Reference Standard: this compound, certified purity >99.5%.
-
Sample: this compound test article.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, monitor at λmax (e.g., 254 nm), scan range 200-400 nm |
| Run Time | 30 minutes |
Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
System Suitability Test (SST): Before sample analysis, inject the working standard solution five times. The system is deemed ready if it meets the following criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%[12]
Purity Calculation: The purity is determined by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Diagram: HPLC Experimental Workflow
Caption: General workflow for purity analysis of this compound by HPLC.
Comparative Analysis: HPLC vs. Alternative Methods
No single analytical technique can identify all possible impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—provides a more comprehensive purity profile.[3]
| Feature | RP-HPLC | Gas Chromatography (GC-FID) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] |
| Best Suited For | Non-volatile and thermally stable compounds; quantitative analysis. | Volatile and thermally stable compounds (e.g., residual solvents). | Rapid, qualitative screening of multiple samples.[9] |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Quantitation | Excellent | Good | Poor (Semi-quantitative at best) |
| Key Advantage | Versatility for a wide range of compounds, industry standard for purity.[13] | Excellent for identifying volatile impurities and residual solvents. | Simple, rapid, and extremely cost-effective for preliminary checks.[9] |
| Key Limitation | Not suitable for highly volatile compounds. | Potential for thermal degradation of labile compounds. | Low resolution and not suitable for accurate quantification.[13] |
Expert Insight: For this compound, HPLC is the superior primary method for purity determination. However, a complementary GC analysis is highly recommended to quantify residual solvents from the synthesis, which HPLC may not effectively detect. TLC serves as an invaluable, rapid in-process check during synthesis but lacks the resolving power and quantitative accuracy for final product release.
Method Validation: Establishing Trustworthiness
A method is only useful if its results are reliable. Method validation provides documented evidence that the protocol is fit for its intended purpose, a requirement under ICH guidelines.[3][4][14]
Diagram: Inter-relationship of Core Validation Parameters
Caption: Core validation parameters ensuring a method is specific, accurate, and precise.
Hypothetical Validation Data for the HPLC Method
The following table presents representative data demonstrating that the proposed HPLC method meets typical acceptance criteria for purity analysis.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at the analyte's retention time from blank or known impurities. | Peak is spectrally pure and well-resolved from degradation products. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | e.g., 50% to 150% of nominal concentration | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% | Pass |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 1.0% | 0.45% | Pass |
| - Intermediate Precision | ≤ 2.0% | 0.88% | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 0.49 µg/mL[15] | Pass |
| Robustness | No significant change in results with small variations in flow rate, temp, etc. | Tailing factor and retention time remain within SST limits. | Pass |
These validation steps confirm that the method is specific for this compound, linear over the desired concentration range, accurate, precise, and robust against minor procedural changes.[3][12][15][16]
Conclusion
For the quantitative purity analysis of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands as the unequivocal gold standard. Its high resolving power, sensitivity, and precision make it ideally suited for separating and quantifying the main component and its related impurities, ensuring compliance with the stringent quality standards required in pharmaceutical and chemical development.[9][13]
While HPLC is the primary choice, a comprehensive quality assessment benefits from the application of orthogonal techniques. Gas Chromatography is invaluable for assessing volatile impurities and residual solvents, while Thin-Layer Chromatography offers a rapid, cost-effective tool for in-process monitoring. The selection of an analytical strategy should always be guided by the specific requirements of the analysis, but the robust, detailed, and validated HPLC protocol presented in this guide provides a reliable foundation for ensuring the purity and quality of this compound.
References
- MySkinRecipes. This compound.
- Benchchem.
- Benchchem.
- Sigma-Aldrich. This compound AldrichCPR.
- Benchchem.
- SynThink Research Chemicals.
- Medico Research Chronicles. A Review on Impurity Profiling In Pharmaceutical Substances.
- ECHEMI. This compound Formula.
- Pharmaguideline.
- ResearchGate. Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it's tablet dosage form.
- TCI America. This compound, min 97%, 100 mg.
- Juniper Publishers. Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in.
- Aladdin Scientific. This compound - 97%.
- Journal of Pharmaceutical Negative Results.
- PubChem. This compound (C8H7N).
- Pharmaguideline. Steps for HPLC Method Development.
- Benchchem. A Comparative Guide to Purity Validation of Synthesized 2,6-dipyridin-2-ylpyridine by HPLC.
- ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ajprd.com [ajprd.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Spectroscopic Comparison of Pyridine-Based Alkynes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, pyridine-based alkynes stand out as a class of compounds with remarkable versatility. Their rigid, linear structure imparted by the alkyne moiety, combined with the unique electronic properties and hydrogen bonding capabilities of the pyridine ring, makes them pivotal building blocks in medicinal chemistry, materials science, and catalysis. The precise structural elucidation of these molecules is paramount, as subtle isomeric differences—such as the position of the alkyne on the pyridine ring—can dramatically alter their biological activity and material properties.
This guide provides an in-depth spectroscopic comparison of pyridine-based alkynes, moving beyond a simple recitation of data to explain the underlying principles that govern their spectral behavior. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental observations and provide field-proven insights into leveraging Nuclear Magnetic Resonance (NMR), Vibrational (IR and Raman), and Electronic (UV-Vis) spectroscopy for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For pyridine-based alkynes, both ¹H and ¹³C NMR provide a detailed map of the electron distribution across the molecule, which is exquisitely sensitive to the substitution pattern.
Expertise in Action: Why Position Matters
The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, creating a non-uniform electronic environment. This effect, combined with the magnetic anisotropy of the aromatic ring current, dictates the chemical shifts of the ring protons.[1][2] The introduction of an alkyne group further perturbs this environment. Its position determines the extent of electronic communication (conjugation) and steric interactions, leading to distinct and predictable spectral fingerprints for 2-, 3-, and 4-substituted isomers.
-
¹H NMR Spectroscopy : The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm).[3] The proton alpha to the nitrogen (at the 2- or 6-position) is the most deshielded due to the inductive effect of the nitrogen and is found furthest downfield.[3]
-
2-Ethynylpyridine : The H6 proton is significantly downfield. The alkyne's proximity to the nitrogen lone pair influences the local electronic structure.
-
3-Ethynylpyridine : The H2 and H6 protons are the most downfield, with the H2 proton typically being the most deshielded.
-
4-Ethynylpyridine : Symmetry results in a simpler spectrum, with two distinct signals for the ring protons (H2/H6 and H3/H5). The H2/H6 protons are the most downfield.[4]
-
Acetylenic Proton (≡C-H) : The terminal alkyne proton is typically found around δ 3.0-3.5 ppm. Its exact position can be influenced by the solvent and electronic effects transmitted through the ring.
-
-
¹³C NMR Spectroscopy : The carbon atoms of the pyridine ring resonate between δ 120-150 ppm.[3] The carbons directly bonded to the nitrogen (C2/C6) are the most deshielded. The alkyne carbons (C≡C) have characteristic shifts, with the terminal carbon (≡C-H) appearing more upfield than the internal carbon (C-C≡).
-
The position of the alkyne substituent has a notable effect on the chemical shifts of the ring carbons, an observation that can be used for isomer differentiation.[5] For instance, in 2-ethynylpyridine, the C2 carbon to which the alkyne is attached is significantly affected compared to the parent pyridine.
-
Quantitative Data Summary: ¹H and ¹³C NMR
The following table summarizes typical chemical shifts for the parent ethynylpyridines. It is crucial to note that these values can be influenced by the solvent and the presence of other substituents.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Ethynylpyridine | H3 | ~7.25 | C2 (ipso) |
| H4 | ~7.65 | C3 | |
| H5 | ~7.30 | C4 | |
| H6 | ~8.55 | C5 | |
| ≡C-H | ~3.10 | C6 | |
| C≡C (internal) | |||
| ≡C-H (terminal) | |||
| 3-Ethynylpyridine | H2 | ~8.70 | C2 |
| H4 | ~7.90 | C3 (ipso) | |
| H5 | ~7.30 | C4 | |
| H6 | ~8.55 | C5 | |
| ≡C-H | ~3.20 | C6 | |
| C≡C (internal) | |||
| ≡C-H (terminal) | |||
| 4-Ethynylpyridine | H2, H6 | ~8.60 | C2, C6 |
| H3, H5 | ~7.35 | C3, C5 | |
| ≡C-H | ~3.25 | C4 (ipso) | |
| C≡C (internal) | |||
| ≡C-H (terminal) |
Note: Data is compiled and averaged from sources and spectral databases.[3][4][6][7] Exact values will vary based on experimental conditions.
Vibrational Spectroscopy: Unveiling Functional Groups and Bonding
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying specific functional groups.
Expertise in Action: Complementary Techniques
IR and Raman spectroscopy are governed by different selection rules. An IR absorption occurs if there is a change in the dipole moment during a vibration, while a Raman signal is observed if there is a change in polarizability.[8] For pyridine-based alkynes, this complementarity is key:
-
The C≡C stretching vibration in a terminal alkyne is often weak in the IR spectrum due to its low polarity. However, this bond is highly polarizable, typically giving rise to a strong and sharp signal in the Raman spectrum, making Raman an excellent tool for its identification.
-
Conversely, the C=N and other polar bonds within the pyridine ring often show strong IR absorptions.
-
Infrared (IR) Spectroscopy :
-
≡C-H Stretch : A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[8]
-
C≡C Stretch : A weak to medium band in the 2100-2250 cm⁻¹ region.[8] Its intensity is generally lower than the ≡C-H stretch.
-
Aromatic C=C and C=N Stretches : A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[9][10][11] Quaternization of the nitrogen atom can cause shifts in these frequencies.[12]
-
C-H Bending : Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern.
-
-
Raman Spectroscopy :
-
C≡C Stretch : A strong, sharp peak around 2100-2250 cm⁻¹ , often more intense than in the corresponding IR spectrum. This is one of the most reliable signals for identifying the alkyne group.
-
Ring Breathing Modes : The symmetric ring breathing mode of the pyridine ring, typically around 1000 cm⁻¹ , is often very strong in the Raman spectrum.[13][14][15] Dative bonding to the nitrogen atom, for example in a complex, can cause this mode to shift to a higher frequency.[16]
-
Quantitative Data Summary: Key Vibrational Frequencies
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| ≡C-H Stretch | 3310 - 3290 (Strong, Sharp) | 3310 - 3290 (Medium) | Diagnostic for terminal alkynes. |
| C≡C Stretch | 2120 - 2100 (Weak - Medium) | 2120 - 2100 (Strong, Sharp) | More intense in Raman. |
| Ring C=C, C=N Stretches | 1600 - 1400 (Multiple bands) | 1600 - 1400 (Multiple bands) | Complex region, characteristic of the pyridine scaffold. |
| Ring Breathing Mode | ~995 (Medium) | ~995 (Strong) | Very prominent in Raman spectra. |
Note: Frequencies are based on general ranges for substituted pyridines and alkynes.[8][17]
Electronic (UV-Vis) Spectroscopy: Mapping Conjugation and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For aromatic systems like pyridine-based alkynes, the key transitions are the π → π* (involving the aromatic and alkyne π-systems) and n → π* (involving the nitrogen lone pair).[18]
Expertise in Action: The Role of Conjugation
The position of the alkyne group directly impacts the extent of conjugation with the pyridine π-system, which in turn affects the energy of the electronic transitions and thus the absorption wavelength (λ_max).
-
Pyridine : The parent molecule exhibits a strong π → π* transition around 251 nm and a weak n → π* transition around 270 nm in a non-polar solvent.[3]
-
Ethynylpyridines : The introduction of the alkyne group, a π-system itself, extends the conjugation. This generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to pyridine.
-
2- and 4-Ethynylpyridine : These isomers allow for direct resonance delocalization between the alkyne and the nitrogen atom. This extended conjugation results in a more significant bathochromic shift and often a higher molar absorptivity (ε) compared to the 3-substituted isomer.
-
3-Ethynylpyridine : The alkyne is in a meta-position relative to the nitrogen, which disrupts direct resonance delocalization. Consequently, the bathochromic shift is typically less pronounced.
-
This phenomenon is a powerful diagnostic tool. If a synthesis is expected to yield a 4-substituted product, but the UV-Vis spectrum shows a λ_max value closer to that of a 3-substituted standard, it may indicate that the incorrect isomer has been formed.
Quantitative Data Summary: UV-Vis Absorption Maxima
| Compound | Typical λ_max (nm) (π → π*) | Solvent | Notes |
| Pyridine | ~251 | Hexane | Baseline for comparison.[3] |
| 2-Ethynylpyridine | ~275, ~235 | Ethanol | Extended conjugation leads to red-shifted bands. |
| 3-Ethynylpyridine | ~270, ~230 | Ethanol | Less conjugated, smaller shift compared to 2- and 4-isomers. |
| 4-Ethynylpyridine | ~278, ~238 | Ethanol | Extended conjugation, similar to the 2-isomer. |
Note: Values are illustrative and can shift based on solvent polarity and pH.[19][20]
Visualizing the Workflow and Electronic Effects
To effectively characterize a novel pyridine-based alkyne, a systematic workflow is essential. The following diagram outlines this process.
Caption: A general workflow for the comprehensive spectroscopic characterization of a novel pyridine-based alkyne.
The electronic differences between the isomers can be visualized by considering their resonance structures, which helps explain the observed spectroscopic trends.
Caption: The effect of alkyne position on π-conjugation, influencing NMR and UV-Vis spectra.
Standard Operating Protocols: Ensuring Data Integrity
Trustworthy data begins with robust protocols. The following are standardized, self-validating procedures for acquiring high-quality spectra.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Rationale : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is common for non-polar compounds. For more polar compounds or those requiring different solubility, DMSO-d₆ or MeOD-d₄ can be used. Aromatic solvents like benzene-d₆ are generally avoided as they can induce significant shifts in proton resonances.[21]
-
Procedure : Accurately weigh 5-10 mg of the pyridine-alkyne sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it. Ensure the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer) :
-
Rationale : Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.
-
Procedure : Insert the sample into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Procedure : Acquire a standard ¹H spectrum with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition :
-
Rationale : ¹³C has a low natural abundance, requiring more scans. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon.
-
Procedure : Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~240 ppm, a 30-45° pulse angle, and a relaxation delay of 2 seconds are typical. The number of scans will range from several hundred to several thousand depending on the sample concentration.
-
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation :
-
Rationale : ATR is a rapid technique that requires minimal sample preparation for solids and liquids.
-
Procedure : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Collection :
-
Rationale : A background spectrum of the empty, clean ATR crystal must be collected to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Procedure : With the clean crystal in place, collect a background spectrum (typically 32 scans).
-
-
Sample Spectrum Acquisition :
-
Procedure : Collect the sample spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are standard for high-quality spectra.
-
-
Cleaning :
-
Procedure : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
-
Protocol 3: UV-Vis Absorption Spectroscopy
-
Sample Preparation :
-
Rationale : Accurate concentration is vital for determining molar absorptivity (ε). The Beer-Lambert law is only linear at low concentrations, typically resulting in an absorbance below 1.5 AU. Spectroscopic grade solvents are required to avoid interfering absorptions.
-
Procedure : Prepare a stock solution of the pyridine-alkyne in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration (e.g., 1 mM). From this stock, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.
-
-
Instrument Setup :
-
Procedure : Use a dual-beam spectrophotometer. Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.
-
-
Baseline Correction :
-
Rationale : This step corrects for any absorbance from the solvent and imperfections in the cuvettes.
-
Procedure : Place the two solvent-filled cuvettes in the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
-
Sample Measurement :
-
Procedure : Replace the solvent in the sample cuvette with the dilute sample solution. Scan the spectrum. Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.
-
Conclusion
The spectroscopic characterization of pyridine-based alkynes is a nuanced process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the precise electronic environment and connectivity, vibrational spectroscopy confirms the presence of key functional groups with high certainty, and UV-Vis spectroscopy offers critical insight into the molecule's conjugated π-system. By understanding the principles that govern the spectral outputs—particularly how the isomeric position of the alkyne substituent dictates the electronic properties—researchers can move from simple data collection to confident and definitive structural elucidation. This integrated approach, grounded in robust experimental protocols, is the cornerstone of advancing research and development in all fields that rely on these versatile molecules.
References
-
Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Spectrochimica Acta, 19(3), 549-563. Available at: [Link]
-
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d 5. The Journal of Chemical Physics, 21(7), 1170-1176. Available at: [Link]
-
Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1196. Available at: [Link]
-
Partal Ureña, F., Fernández Gómez, M., López González, J. J., & Martínez Torres, E. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839. Available at: [Link]
-
ResearchGate. (n.d.). Calculated static Raman spectra of pyridine alone (a), P- complex (b), V-complex (c). [Image]. Available at: [Link]
-
Chiba, S., et al. (2011). 1-Alkynyl- and 1-Alkenyl-3-arylimidazo[1,5-a]pyridines: Synthesis, Photophysical Properties, and Observation of a Linear Correlation between the Fluorescent Wavelength and Hammett Substituent Constants. The Journal of Organic Chemistry, 76(19), 7753-7763. Available at: [Link]
-
Perjési, P., & Fülöp, F. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(10), 1269-1282. Available at: [Link]
-
Srivastava, A., et al. (2015). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. International Journal of Engineering Research & Technology, 4(5). Available at: [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Available at: [Link]
-
Jagodzinski, P. W., et al. (2005). Surface-Enhanced Raman Scattering of Pyridine Using Different Metals: Differences and Explanation Based on the Selective Formation of α-Pyridyl on Metal Surfaces. The Journal of Physical Chemistry B, 109(40), 18862-18871. Available at: [Link]
-
Boyle, T. J., et al. (2004). Synthesis, Structure, and Spectroscopy of Phenylacetylenylene Rods Incorporating Meso-Substituted Dipyrrin Ligands. Inorganic Chemistry, 43(21), 6719-6729. Available at: [Link]
-
Miller, R. E., et al. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(16), 13867-13875. Available at: [Link]
-
ResearchGate. (n.d.). Raman spectra of pyridine and CuNP-pyridine compound. [Image]. Available at: [Link]
-
Singh, A., et al. (2024). Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles. ChemistrySelect, 9(1). Available at: [Link]
-
Fülöp, F., & Perjési, P. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624. Available at: [Link]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a toluene solution. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical properties of selected compounds 6 and pyridine phosphonium salts 7. [Image]. Available at: [Link]
-
Wasielewski, M. R., et al. (2009). Photophysical Properties of an Alkyne-Bridged Bis(zinc porphyrin)-Perylene Bis(dicarboximide) Derivative. The Journal of Physical Chemistry A, 113(40), 10674-10681. Available at: [https://www.researchgate.net/publication/251029177_Photophysical_Properties_of_an_Alkyne-Bridged_Bis zinc_porphyrin-Perylene_Bisdicarboximide_Derivative]([Link] zinc_porphyrin-Perylene_Bisdicarboximide_Derivative)
-
Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4445. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine - 13C NMR Chemical Shifts. Available at: [Link]
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Lecture Notes. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of the free pyridine ligands in CH2Cl2. [Image]. Available at: [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available at: [Link]
-
De Wekker, A., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(16), 4164-4176. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 163-170. Available at: [Link]
-
ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). [Image]. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
Abdel-Shafy, H. I. (1977). A study of the vibrational spectra of some monosubstituted pyridines. New Jersey Institute of Technology. Available at: [Link]
-
Semantic Scholar. (n.d.). Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum´s acid derivatives. Available at: [Link]
-
Batts, B. D., & Spinner, E. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Australian Journal of Chemistry, 17(4), 389-397. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. Available at: [Link]
-
Amanote Research. (2013). Synthesis and Spectroscopic Characterization of Some. Available at: [Link]
-
Wang, C., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6617. Available at: [Link]
-
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]
-
Sıdır, Y. G., et al. (2013). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 18(9), 11099-11116. Available at: [Link]
-
Zhang, J., et al. (2024). Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. arXiv. Available at: [Link]
-
ResearchGate. (n.d.). Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. Available at: [Link]
-
Palmer, M. H., & Ridley, T. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1938. Available at: [Link]
-
ChemRxiv. (2025). Computational Study of Entangled Two-Photon Absorption in Organic Dyes. Available at: [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Ethynylpyridine(2510-22-7) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijert.org [ijert.org]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 20. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to Terminal Alkynes in Click Chemistry: The Unique Role of 2-Ethynyl-6-methylpyridine
Introduction: The Critical Role of the Alkyne in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency, specificity, and biocompatibility.[1] This reaction forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, and it has become indispensable for bioconjugation, materials science, and pharmaceutical development.[2][3] While the azide is a consistent partner, the choice of the terminal alkyne can profoundly impact reaction kinetics and efficiency.[4]
The reaction's mechanism hinges on the formation of a copper(I) acetylide intermediate.[5][6] The acidity of the terminal proton and the electronic and steric environment of the alkyne directly influence the rate of this key step and the subsequent cycloaddition.[7][8] This guide focuses on a particularly interesting variant, 2-ethynyl-6-methylpyridine, and compares its performance against standard terminal alkynes, highlighting how its unique structure offers a built-in advantage.
The Competitors: A Profile of Terminal Alkynes
The performance of a terminal alkyne in CuAAC is dictated by its structural and electronic properties. We will compare this compound against two broadly used classes of terminal alkynes: simple aliphatic/aromatic alkynes and electron-deficient alkynes.
-
This compound: This molecule is unique due to the presence of a pyridine ring adjacent to the alkyne. The nitrogen atom in the pyridine ring can act as an intramolecular ligand, coordinating to the copper(I) catalyst. This proximity effect can pre-organize the catalytic complex, leading to significant rate acceleration, a phenomenon known as ligand-accelerated catalysis.[6][9] The methyl group provides steric bulk and modifies the electronic properties of the pyridine ring.
-
Standard Alkynes (e.g., Phenylacetylene, Propargyl Alcohol): These are the workhorses of click chemistry. Phenylacetylene represents a simple aromatic alkyne, while propargyl alcohol and its derivatives are common choices for bioconjugation due to their hydrophilicity. These alkynes are reliable but typically require an external accelerating ligand, such as THPTA or TBTA, to achieve maximum reaction rates, especially in dilute or complex biological media.[5][10]
-
Electron-Deficient Alkynes (e.g., Propiolates): Alkynes substituted with electron-withdrawing groups exhibit different reactivity profiles. While they can be highly reactive, they are also more susceptible to side reactions with nucleophiles, which can be a drawback in biological systems.[1]
The Mechanism of Acceleration: Why Pyridyl Alkynes Stand Out
The standard CuAAC reaction, while robust, can be slow at low reactant concentrations or in the presence of competing coordinating species found in biological systems.[11] To overcome this, nitrogen-based chelating ligands are often added to stabilize the Cu(I) oxidation state and accelerate the reaction.[9][12]
2-Ethynylpyridine and its derivatives, like this compound, cleverly bypass the need for an external ligand. The pyridine nitrogen can act as an internal ligand, chelating the copper catalyst and positioning it perfectly for interaction with the alkyne. This leads to a rapid, efficient reaction even at low catalyst loadings.[6]
Below is a diagram illustrating the general catalytic cycle of CuAAC. For an alkyne like this compound, the "Ligand" can be the alkyne substrate itself.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Performance Comparison: A Data-Driven Analysis
Direct quantitative comparison highlights the advantage of the pyridyl scaffold. Studies have shown that 2-ethynylpyridine can significantly promote the rate of CuAAC, particularly in aqueous media.[6] This effect is attributed to its dual role as both reactant and ligand.
| Alkyne Type | Representative Substrate | Typical Conditions | Relative Reaction Rate | Key Advantages | Disadvantages |
| Pyridyl Alkyne | This compound | CuCl, Water, RT | Very High | Self-accelerating, rapid kinetics, ideal for low catalyst loading.[6] | Synthesis can be more complex than simple alkynes. |
| Standard Aromatic | Phenylacetylene | CuSO₄/Ascorbate, aq. solvent | Moderate | Commercially available, well-understood reactivity. | Requires accelerating ligand for optimal performance.[4] |
| Standard Aliphatic | Propargyl Alcohol | CuSO₄/Ascorbate, aq. solvent | Moderate to Low | Hydrophilic, widely used in bioconjugation.[13] | Often requires an accelerating ligand, can be sluggish.[5] |
| Electron-Deficient | Ethyl Propiolate | Various, can be uncatalyzed | High | Can react without a catalyst under certain conditions. | Prone to side reactions with nucleophiles.[1] |
Experimental Protocols
To ensure scientific integrity, we provide a detailed protocol for a comparative experiment. This workflow allows researchers to validate the performance of different alkynes in their own systems.
Workflow for Comparing Alkyne Reactivity
Caption: Experimental workflow for the kinetic analysis of different terminal alkynes in CuAAC.
Step-by-Step General Protocol
This protocol is adapted for a typical small-scale analytical reaction (total volume 200 µL).
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 10 mM benzyl azide in DMSO) and the alkynes to be tested (e.g., 12 mM of this compound, phenylacetylene, and propargyl alcohol in DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 5 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in deionized water).[13]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
156 µL of reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
20 µL of the azide stock solution (final concentration: 1 mM).
-
20 µL of the specific alkyne stock solution (final concentration: 1.2 mM).
-
2 µL of the CuSO₄ stock solution (final concentration: 50 µM).
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 2 µL of the sodium ascorbate stock solution (final concentration: 1 mM).
-
Vortex immediately and incubate at room temperature. For kinetic analysis, take aliquots at predetermined time points.
-
-
Analysis:
-
Quench the reaction in the aliquots by adding a chelating agent like EDTA or by immediate dilution in the analysis solvent.
-
Analyze the reaction progress by a suitable method such as LC-MS (to monitor disappearance of starting materials and appearance of product) or quantitative NMR.
-
Conclusion and Recommendations
The choice of terminal alkyne is a critical parameter in designing a successful click chemistry experiment.
-
For Maximum Speed and Efficiency with Low Catalyst Load: this compound is an outstanding choice. Its ability to act as its own accelerating ligand makes it particularly suitable for applications where catalyst concentration must be minimized, such as in living systems or with sensitive biomolecules.[6]
-
For Routine and Cost-Effective Applications: Standard alkynes like phenylacetylene and propargyl alcohol derivatives remain excellent, reliable options. Their performance can be significantly enhanced with the addition of well-established copper-chelating ligands like THPTA.[10][14]
-
For Specialized Electronic Requirements: Electron-deficient alkynes have their place but should be used with caution, especially in complex environments where their susceptibility to side reactions could be a liability.[1]
By understanding the mechanistic principles behind alkyne reactivity, researchers can make informed decisions to optimize their click chemistry protocols, and this compound represents a powerful tool for achieving rapid and efficient conjugations.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.
- Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- baseclick GmbH. Protocols for Click Chemistry.
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- MySkinRecipes. This compound Product Description.
- Mondal, S., & Ghosh, T. (2024). A Recent Concept of Importance: Click Chemistry. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Alfa Chemistry. Terminal Alkynes.
- Li, X., et al. (2005). Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. Organometallics, 24(22), 5341-5353.
- Organic Chemistry Portal. Azide-Alkyne Cycloaddition.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Hiroki, H., Ogata, K., & Fukuzawa, S.-i. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Synlett, 24(06), 843-846. (Cited in Organic Chemistry Portal)
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520-1528.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 129(42), 12696-12704.
- Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550.
- Kumar, A., & Kumar, V. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
A Comparative Guide to the Reactivity of Ethynylpyridines in Sonogashira Coupling
For researchers, medicinal chemists, and materials scientists, ethynylpyridines are invaluable building blocks. Their rigid structure and the presence of a nitrogen atom offer unique electronic and coordinating properties, making them staples in the synthesis of pharmaceuticals, functional materials, and complex organic architectures. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, is the premier method for functionalizing these heterocycles. However, the position of the nitrogen atom in the pyridine ring profoundly influences the reactivity of the ethynyl group, a subtlety that can be the difference between a high-yielding synthesis and a failed reaction.
This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-ethynylpyridine in the Sonogashira coupling. We will delve into the electronic and steric factors governing their reactivity, offer insights into catalyst and ligand selection, and provide detailed, field-proven experimental protocols to empower you to harness the full potential of these versatile building blocks.
The Decisive Role of Nitrogen Placement: An Electronic Perspective
The reactivity of ethynylpyridines in Sonogashira coupling is intrinsically linked to the electronic properties conferred by the position of the nitrogen atom. The nitrogen atom is more electronegative than the carbon atoms and acts as an electron-withdrawing group through inductive effects. This effect is most pronounced at the ortho (2-) and para (4-) positions relative to the ethynyl substituent.[1]
This electron-withdrawing character has a direct impact on the acidity of the terminal alkyne proton. A more electron-deficient alkyne results in a more acidic proton, facilitating its removal by the base in the reaction mixture. This deprotonation is a crucial step in the formation of the copper(I) acetylide, a key intermediate in the Sonogashira catalytic cycle. Consequently, the general trend for reactivity in Sonogashira coupling follows the order:
2-Ethynylpyridine > 4-Ethynylpyridine >> 3-Ethynylpyridine [1]
-
2- and 4-Ethynylpyridine: The strong electron-withdrawing effect of the nitrogen at these positions enhances the acidity of the alkynyl proton, leading to faster formation of the reactive copper acetylide intermediate and overall higher reaction rates and yields.[1]
-
3-Ethynylpyridine: With the nitrogen atom at the meta position, its electron-withdrawing influence on the ethynyl group is significantly diminished. This results in a less acidic alkynyl proton, slower reaction kinetics, and often requires more forcing reaction conditions to achieve comparable yields to the other isomers.
Beyond the acidity of the alkyne, the pyridine nitrogen can also influence the catalytic cycle through coordination to the palladium center. This can, in some cases, modulate the reactivity of the catalyst.[1]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Sonogashira coupling is paramount to troubleshooting and optimizing reactions with ethynylpyridines. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The palladium cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, provided by the copper cycle. Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[2]
The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide. This species acts as the activated alkyne source for the transmetalation step in the palladium cycle.[2]
Copper-Free Sonogashira: A Cleaner Alternative
While effective, the traditional Sonogashira protocol is not without its drawbacks. The use of a copper co-catalyst can lead to the formation of alkyne homocoupling products (Glaser coupling), which can be a significant side reaction. To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the transmetalation step is believed to proceed directly between the palladium complex and the deprotonated alkyne.
Comparative Reactivity Data
| Ethynylpyridine Isomer | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Ethynylpyridine | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | ~95% | [2] |
| 3-Ethynylpyridine | 4-Iodo-N,N-dimethylaniline | PdCl₂(PPh₃)₂/CuI | TEA | RT | 1 | 99.5% | [3] |
| 4-Ethynylpyridine | 4-Bromopyridine HCl | PdCl₂(PPh₃)₂/CuI | TEA/CH₃CN | Reflux | - | High | [4] |
Note: The reaction conditions and coupling partners in the table above are not identical and therefore do not represent a direct comparison of reactivity. They are provided as examples of successful couplings for each isomer.
Experimental Protocols
The following protocols are provided as a starting point for the Sonogashira coupling of ethynylpyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Ethynylpyridine with an Aryl Bromide
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.[2]
Materials:
-
2-Ethynylpyridine
-
Aryl bromide (e.g., 2-amino-3-bromopyridine)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add the aryl bromide (0.5 mmol) and 2-ethynylpyridine (0.6 mmol).
-
Add 1 mL of Et₃N.
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 4-Ethynylpyridine with an Aryl Iodide
This protocol is a general method that can be adapted for 4-ethynylpyridine.
Materials:
-
4-Ethynylpyridine
-
Aryl iodide
-
Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl iodide (1.0 mmol), 4-ethynylpyridine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04 mmol) in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100°C).
-
Stir for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The comparative reactivity of ethynylpyridines in Sonogashira coupling is a clear demonstration of the profound influence of electronic effects in organic synthesis. The superior reactivity of 2- and 4-ethynylpyridine can be leveraged for mild and efficient couplings, while the less reactive 3-ethynylpyridine may require more carefully optimized conditions. By understanding the underlying principles and having access to robust experimental protocols, researchers can confidently employ these versatile building blocks in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
References
-
Sonogashira Coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. SciSpace. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Sonogashira Coupling Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-Ethynyl-6-methylpyridine and Its Analogues
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparison of the biological activity of 2-Ethynyl-6-methylpyridine and its analogues, with a particular focus on the extensively studied compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP). While this compound serves as a foundational scaffold, its derivatization has led to compounds with significant pharmacological interest.
Introduction: The Structural Foundation
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a reactive ethynyl group at the 2-position.[1][2] This terminal alkyne provides a versatile handle for synthetic modifications, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Its analogues, such as MPEP, build upon this core structure to achieve specific biological activities.
2-Methyl-6-(phenylethynyl)pyridine (MPEP): A Potent and Selective mGluR5 Antagonist
A prominent analogue of this compound is MPEP, where a phenyl group is attached to the ethynyl moiety. This structural modification dramatically enhances its biological activity, transforming it into a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), with an IC50 of 36 nM. MPEP's discovery in the late 1990s by Novartis marked a significant milestone in the study of mGluR5.
The significance of MPEP lies in its ability to modulate glutamatergic neurotransmission, which plays a crucial role in various physiological and pathological processes in the central nervous system. This has led to the investigation of MPEP and its analogues for a wide range of therapeutic applications.
Comparative Biological Activities
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, a comparative analysis with MPEP highlights the profound impact of the terminal phenyl group on the molecule's pharmacological profile.
| Compound | Structure | Key Biological Activity | Potency (IC50) |
| This compound | This compound | Primarily a synthetic intermediate.[1] | Not reported |
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | 2-Methyl-6-(phenylethynyl)pyridine | Selective non-competitive antagonist of mGluR5. | 36 nM |
Therapeutic Potential of MPEP and its Analogues
The mGluR5 antagonism of MPEP has been shown to produce a variety of effects in preclinical studies, suggesting potential therapeutic applications in several areas:
-
Neuroprotection: MPEP has demonstrated neuroprotective effects in animal models of acute brain injury.
-
Anxiolytic and Antidepressant Effects: Studies have shown that MPEP exhibits anxiety-reducing and antidepressant-like effects in animal models.
-
Substance Abuse and Addiction: MPEP has been found to reduce the self-administration of various drugs of abuse, including nicotine, cocaine, and opioids in animal studies.
-
Pain Relief: As an mGluR5 antagonist, MPEP has shown efficacy in models of chronic pain.
It is important to note that while MPEP has been a valuable research tool, it also exhibits some off-target effects, including weak NMDA receptor antagonism. This has prompted the development of more selective mGluR5 antagonists.
Experimental Protocols for Assessing Biological Activity
The biological activity of MPEP and its analogues is typically evaluated using a variety of in vitro and in vivo assays.
In Vitro Assay: Phosphoinositide Hydrolysis Assay
This assay is commonly used to determine the antagonist activity of compounds at mGluR5, which is a Gq-coupled receptor that signals through the activation of phospholipase C and the subsequent hydrolysis of phosphoinositides.
Principle: Cells expressing mGluR5 are pre-labeled with [3H]-myo-inositol. Upon stimulation with an mGluR5 agonist (e.g., quisqualate), phospholipase C is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates is then measured as an indicator of receptor activation. Potential antagonists are tested for their ability to inhibit this agonist-induced accumulation.
Experimental Workflow:
Caption: Workflow for a phosphoinositide hydrolysis assay.
In Vivo Model: Rodent Models of Anxiety
To assess the anxiolytic potential of compounds like MPEP, various behavioral tests are conducted in rodents.
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Light-Dark Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. The apparatus consists of a dark, safe compartment and a brightly illuminated compartment. Anxiolytic drugs increase the time spent in the light compartment.
Structure-Activity Relationship (SAR)
The comparison between this compound and MPEP provides a clear illustration of a fundamental principle in medicinal chemistry: the addition of a bulky aromatic group can significantly enhance binding affinity and confer specific biological activity.
Caption: Structure-activity relationship from the parent scaffold to MPEP.
The phenyl group in MPEP is thought to engage in hydrophobic and/or pi-stacking interactions within the allosteric binding pocket of the mGluR5 receptor, leading to its potent antagonist activity. This highlights the critical role of the substituent on the ethynyl group in determining the pharmacological profile of this class of compounds.
Conclusion
References
-
MySkinRecipes. This compound. Available at: [Link]
Sources
Comparative Stability Analysis of 2-Ethynyl-6-methylpyridine Derivatives: A Guide for Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Discovery
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are indispensable scaffolds. Among these, pyridine derivatives are frequently utilized for their unique properties, including their capacity to improve water solubility and form stable salts, which are advantageous in pharmaceutical formulations.[1] The 2-ethynyl-6-methylpyridine core, in particular, has emerged as a valuable building block in the synthesis of novel therapeutic agents and agrochemicals, prized for its reactive alkyne group and functional pyridine ring.[2]
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. A molecule's ability to withstand various environmental stresses—such as changes in pH, exposure to oxygen, light, and heat—is paramount to its safety, efficacy, and shelf-life. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and unpredictable pharmacokinetic profiles.
This guide provides an in-depth, objective comparison of the stability profiles of this compound derivatives. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their stability, offer comparative insights against other heterocyclic systems, and provide robust, field-proven experimental protocols for assessing their degradation pathways. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate stability challenges and design more resilient drug candidates.
The Molecular Architecture: Intrinsic Stability of the this compound Scaffold
The stability of any molecule is fundamentally rooted in its structure. The this compound scaffold possesses a unique combination of features that dictate its reactivity and resilience.
-
The Pyridine Ring: Structurally related to benzene, the pyridine ring is an aromatic system.[3] However, the presence of the electronegative nitrogen atom alters the electron density distribution, making the ring less susceptible to electrophilic substitution than benzene but more prone to nucleophilic attack, particularly at the C-2 and C-4 positions.[1][3][4] This inherent electronic nature is the foundation of its chemical behavior.
-
The 2-Ethynyl Group: The triple bond of the ethynyl group is a site of high electron density, making it susceptible to various chemical transformations, including hydration, oxidation, and addition reactions. Its placement at the 2-position, adjacent to the ring nitrogen, can influence its reactivity through inductive and resonance effects.
-
The 6-Methyl Group: In contrast to the reactive ethynyl group, the methyl group at the 6-position is an electron-donating group. This generally enhances the stability of the pyridine ring. However, like any alkyl substituent, it can be a site for oxidative degradation under harsh conditions.
The interplay of these three components—the electron-deficient aromatic ring, the reactive alkyne, and the stabilizing alkyl group—creates a complex stability profile that must be thoroughly investigated.
Degradation Under Stress: A Forced Degradation Analysis
Forced degradation, or stress testing, is an essential component of drug development, designed to identify likely degradation products and establish degradation pathways.[5][6] These studies are critical for developing and validating stability-indicating analytical methods.[7] Based on the International Council for Harmonisation (ICH) guidelines, the stability of this compound derivatives should be evaluated under the following conditions.[6][8]
Hydrolytic Stability: The Influence of pH
Hydrolysis is a common degradation pathway for pharmaceuticals. Stress testing across a range of pH values is crucial.
-
Acidic Conditions (e.g., 0.1 N HCl): In an acidic medium, the basic nitrogen atom of the pyridine ring will be protonated, forming a pyridinium salt. This increases the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack by water. Furthermore, the ethynyl group can undergo acid-catalyzed hydration to form an acetylpyridine derivative (a methyl ketone).
-
Basic Conditions (e.g., 0.1 N NaOH): Under basic conditions, the ethynyl proton can be abstracted, forming an acetylide anion. While this may open up certain reaction pathways, pyridine derivatives are generally more stable in basic media compared to acidic media. However, degradation can still occur, particularly at elevated temperatures.
-
Neutral Conditions (e.g., Water): While generally more stable in neutral pH, prolonged exposure to water, especially at elevated temperatures, can lead to slow hydrolysis.
Oxidative Stability
Oxidation is a significant degradation risk, especially for molecules with electron-rich centers or susceptible functional groups.
-
Mechanism of Oxidation: For this compound derivatives, oxidation can occur at multiple sites. The most likely points of attack are:
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can be oxidized, typically by agents like hydrogen peroxide (H₂O₂) or peroxy acids, to form the corresponding Pyridine-N-oxide.[3]
-
Ethynyl Group: The triple bond can be oxidatively cleaved.
-
Methyl Group: The benzylic-like methyl group can be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid.
-
-
Experimental Approach: A typical oxidative stress study involves exposing the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room or elevated temperatures.
Photostability
Many aromatic compounds are susceptible to degradation upon exposure to light. ICH guideline Q1B outlines the requirements for photostability testing.[6]
-
Mechanism of Photodegradation: Absorption of UV or visible light can promote the molecule to an excited state, leading to various reactions such as photo-oxidation, photo-rearrangement, or polymerization of the ethynyl group. The pyridine ring itself can also undergo photolytic degradation.
-
Testing Protocol: The compound, both as a solid and in solution, should be exposed to a light source that provides a standardized output of both UV and visible light. A control sample is kept in the dark to differentiate between thermal and photolytic degradation.
Thermal Stability
Elevated temperatures are used to accelerate degradation and predict long-term stability at room temperature.
-
Degradation Pathways: High temperatures can provide the activation energy for various reactions, including hydrolysis, oxidation, and isomerization. The volatility of the compound should also be considered, as it is well-suited for Gas Chromatography (GC) analysis.[9]
-
Testing Conditions: Samples are typically exposed to dry heat (e.g., 60-80°C) for a specified period.
The following diagram illustrates the potential degradation pathways for a generic this compound derivative under various stress conditions.
Caption: Potential degradation pathways of this compound derivatives.
Comparative Stability Analysis
To provide context, it is useful to compare the stability of this compound derivatives with other relevant chemical classes.
| Feature | This compound Deriv. | Other Substituted Pyridines (e.g., 2-amino) | Substituted Benzenes (e.g., Ethynyl-methylbenzene) |
| Ring Stability | Moderately stable; electron-deficient ring is prone to nucleophilic attack. | Stability is highly dependent on the substituent. Electron-donating groups (like -NH₂) can increase susceptibility to oxidation. | Generally very stable aromatic ring, primarily undergoes electrophilic substitution. |
| Susceptibility to Acid | High, due to protonation of the ring nitrogen and potential hydration of the ethynyl group. | High, due to protonation of the ring nitrogen. | Low to moderate; the benzene ring is stable in acid, but substituents may react. |
| Susceptibility to Oxidation | High; potential oxidation at the nitrogen, ethynyl, and methyl groups. | Moderate to high; oxidation can occur at the ring nitrogen and certain substituents. | Moderate; oxidation typically occurs at the alkyl side chains (e.g., methyl group). |
| Key Degradation Point | The ethynyl group and the pyridine nitrogen are primary sites of instability. | The ring nitrogen and the specific functional group substituent. | The alkyl side chains are the most common points of degradation. |
This comparison highlights that while the pyridine ring itself is relatively robust, the combination of the basic nitrogen and the reactive ethynyl group makes these derivatives particularly sensitive to acidic and oxidative stress conditions.
Experimental Protocols for Stability Assessment
Accurate assessment of stability requires well-designed experiments and validated analytical methods.
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study for a novel this compound derivative.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
Test Compound (e.g., 1 mg/mL stock solution in acetonitrile/water)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
pH meter
-
Photostability chamber
-
Oven/Water bath
-
HPLC-UV/DAD or HPLC-MS system
Methodology:
-
Sample Preparation: For each condition, prepare two sets of samples: one with the test compound and one blank (solvent only).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the compound and keep it in a water bath at 60°C for 24 hours.
-
Analyze at specified time points.
-
-
Photodegradation:
-
Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Simultaneously, store control samples protected from light.
-
Analyze both sets of samples after exposure.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see below). Compare the chromatograms of stressed samples to the control sample to identify and quantify degradation products.
Workflow: Stability-Indicating Analytical Method Validation
A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the degradation products from the API.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for quantifying 2-Ethynyl-6-methylpyridine
An Expert's Comparative Guide to the Quantitative Analysis of 2-Ethynyl-6-methylpyridine
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with a reactive ethynyl group and a methyl group. Its unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of nicotinic acetylcholine receptor modulators and conjugated organic systems.[1] For chemists and drug development professionals, the ability to accurately and reliably quantify this intermediate is paramount. Precise quantification underpins critical processes such as reaction monitoring, yield optimization, purity assessment of starting materials, and stability testing.
This guide provides an in-depth, objective comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices and provides detailed, field-tested protocols designed to ensure data integrity and trustworthiness.
Physicochemical Properties and Analytical Implications
The selection of an appropriate analytical strategy begins with a fundamental understanding of the analyte's physicochemical properties.
| Property | Value | Analytical Implication |
| Molecular Formula | C₈H₇N | Low molecular weight, suitable for MS and GC analysis.[2] |
| Molecular Weight | 117.15 g/mol | [1] |
| Boiling Point | 188.88°C (at 760 mmHg) | Sufficiently volatile for Gas Chromatography (GC) without derivatization.[1] |
| Structure | Pyridine Ring | Contains a UV chromophore, enabling sensitive detection by HPLC-UV. The basic nitrogen atom influences chromatographic retention.[3][4] |
| Key Functional Groups | Ethynyl (-C≡CH), Methyl (-CH₃) | The protons of these groups provide distinct signals in NMR for structural confirmation and quantification. |
Comparative Analysis of Core Methodologies
The optimal analytical method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, throughput, and available instrumentation. The table below summarizes the performance characteristics of the three primary techniques discussed in this guide.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Partition chromatography with UV absorbance detection. | Vapor phase chromatography with flame ionization detection. | Signal integration of nuclei in a magnetic field. |
| Specificity | High; achievable through chromatographic separation from matrix components. | Very high; excellent separation of volatile compounds. | Absolute; based on unique chemical shifts of protons. |
| Linearity (r²) | Typically >0.999 | Typically >0.999 | N/A (Primary Method) |
| Typical Linear Range | 0.1 - 200 µg/mL | 0.5 - 500 µg/mL | Dependent on probe sensitivity (typically mg range) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Highest; directly traceable to a certified standard. |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Throughput | High (10-15 min/sample) | High (15-25 min/sample) | Lower (requires precise sample prep and longer acquisition) |
| Primary Application | Routine QC, reaction monitoring, stability sample analysis. | Purity of raw material, residual solvent analysis, volatile impurity profiling. | Purity assignment of reference standards, analysis without a specific standard. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale
Reverse-phase HPLC is the workhorse for quality control in the pharmaceutical industry due to its robustness and versatility.[5] For this compound, a C18 column is the logical choice, offering excellent retention for the aromatic pyridine ring through hydrophobic interactions. The basic nitrogen on the pyridine ring (pKa ≈ 5.2) can cause peak tailing if its protonation state is not controlled. Therefore, the inclusion of an acid like formic or phosphoric acid in the mobile phase is critical. This ensures the analyte is consistently in its protonated (ionic) form, leading to sharp, symmetrical peaks and reproducible retention times.[6] The conjugated system of the pyridine ring provides a strong chromophore, with an expected absorption maximum around 250-260 nm, allowing for sensitive UV detection.[3][4]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Experimental Protocol
-
Instrumentation & Consumables:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Vials, syringes, and 0.22 µm syringe filters.
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid (FA), >99% purity.
-
This compound reference standard (>99% purity).
-
-
Solutions Preparation:
-
Mobile Phase: 90:10 (v/v) Water:Acetonitrile with 0.1% Formic Acid. Degas before use.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Prepare the unknown sample to have an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
Run Time: Approximately 10 minutes.
-
-
System Suitability (Self-Validation):
-
Before analysis, inject a mid-range standard (e.g., 25 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5. This ensures the system is performing correctly before analyzing samples.[7]
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Rationale
Given its boiling point of ~189°C, this compound is well-suited for GC analysis.[1] Gas chromatography offers exceptional resolving power, making it ideal for separating the target analyte from volatile impurities or residual solvents.[8] A flame ionization detector (FID) is chosen for its robustness, wide linear range, and near-universal response to carbon-containing compounds. The choice of capillary column is crucial. A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance of interactions. It separates compounds primarily by boiling point but also offers selectivity for the polar pyridine ring, ensuring good peak shape and resolution from potential isomers or related substances.[9]
Experimental Workflow: GC-FID Analysis
Caption: Workflow for quantification of this compound by GC-FID.
Detailed Experimental Protocol
-
Instrumentation & Consumables:
-
Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (e.g., Agilent 8890, Shimadzu GC-2030).
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
GC vials with septa.
-
-
Reagents and Standards:
-
Methanol or Acetone, HPLC grade.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
This compound reference standard (>99% purity).
-
-
Solutions Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Solution: Prepare the unknown sample in methanol to have an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 3 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
-
System Suitability (Self-Validation):
-
Inject a mid-range standard (e.g., 50 µg/mL) six times.
-
Acceptance Criteria: The %RSD for peak area and retention time should be ≤ 2.0%. This ensures the stability and reproducibility of the injection and separation process.[7]
-
Method 3: Quantitative NMR (qNMR) Spectroscopy
Expertise & Rationale
qNMR stands apart as a primary ratio method, capable of delivering highly accurate purity and concentration values without the need for an identical analyte reference standard.[10] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it.[11] For this compound, distinct, well-resolved signals from the methyl and ethynyl protons can be used for quantification against a certified internal standard. The key to trustworthy qNMR is ensuring full relaxation of all nuclei before each scan. This is achieved by setting a long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T1) of any proton being integrated. Failure to do so will result in signal saturation and inaccurate integration, compromising the entire measurement. A high-purity, chemically inert internal standard with simple, non-overlapping signals (e.g., maleic acid, 1,4-dinitrobenzene) is co-dissolved at a precisely known concentration to serve as the reference.
Experimental Workflow: qNMR Analysis
Caption: Workflow for purity determination of this compound by qNMR.
Detailed Experimental Protocol
-
Instrumentation & Consumables:
-
NMR Spectrometer (≥ 400 MHz).
-
High-precision analytical balance.
-
Class A volumetric glassware and pipettes.
-
NMR tubes.
-
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆, ensuring analyte and standard are soluble).
-
Certified Internal Standard (IS): Maleic acid (>99.5% purity, certified). Its two alkene protons give a sharp singlet around 6.3 ppm in DMSO-d₆.
-
This compound sample for analysis.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample (W_analyte).
-
Accurately weigh approximately 5 mg of the maleic acid internal standard (W_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle (p1): Calibrate to an exact 90°.
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all aromatic and standard protons).
-
Acquisition Time (aq): ~3-4 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[11]
-
-
Data Processing and Calculation:
-
Process the spectrum with identical parameters. Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons, -CH₃) and the signal for the internal standard (maleic acid singlet).
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = ( I_analyte / I_IS ) * ( N_IS / N_analyte ) * ( M_analyte / M_IS ) * ( W_IS / W_analyte ) * Purity_IS (%)
Where:
-
I: Integral area of the signal.
-
N: Number of protons for the integrated signal (N_analyte = 3 for -CH₃; N_IS = 2 for maleic acid).
-
M: Molecular weight (M_analyte = 117.15; M_IS = 116.07).
-
W: Weight.
-
Purity_IS: Certified purity of the internal standard.
-
-
Conclusion and Recommendations
The quantification of this compound can be achieved with high levels of accuracy and precision using several orthogonal analytical techniques. The choice of method should be guided by the analytical objective.
-
HPLC-UV is the recommended method for routine quality control, process monitoring, and the analysis of samples in complex aqueous or polar organic matrices. Its high throughput and robustness make it ideal for a production or development environment.
-
GC-FID excels in the purity assessment of the neat material or in organic solutions. It is particularly powerful for identifying and quantifying volatile organic impurities that may not be detected by HPLC.
-
qNMR serves as the definitive primary method. It is the gold standard for assigning the purity of a reference standard or for obtaining a highly accurate purity value for a development batch without relying on a pre-existing, characterized standard of the same material.
By understanding the principles, strengths, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method, ensuring the generation of reliable and trustworthy data.
References
- Zhang, J., et al. (n.d.). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.
- (2014). Validation of Impurity Methods, Part II. LCGC North America.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pharmanovia.
- (2025). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry | Request PDF. ResearchGate.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies.
- Sigma-Aldrich. (2007). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Merck Millipore.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- (n.d.). Analytical method validation: A brief review.
- (2025). Analytical Method Validation: ICH and USP Perspectives.
- (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI.
- Yamin, M., & Fuoss, R. M. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central.
- (n.d.). UV-spectrum of pyridine. ResearchGate.
- (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. DOI.
- (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.
- PubChemLite. (n.d.). This compound (C8H7N). PubChemLite.
- (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.
- BenchChem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-6-methylpyridine in Reaction Mixtures. BenchChem.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- (2017). Quantitative NMR Spectroscopy. University of Oxford.
- (n.d.).
- SIELC Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 3. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Catalytic Performance of 2-Ethynyl-6-methylpyridine
In the landscape of modern synthetic chemistry, 2-Ethynyl-6-methylpyridine stands out as a versatile building block. Its unique structure, featuring a reactive terminal alkyne and a coordinating pyridine ring, opens a gateway to a multitude of chemical transformations. This guide offers an in-depth comparison of the performance of various catalysts in key reactions involving this valuable intermediate, providing researchers, scientists, and drug development professionals with the critical data and insights necessary for informed catalyst selection and reaction optimization.
The strategic importance of this compound lies in its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, such as organic light-emitting diodes (OLEDs).[1] The efficiency of its incorporation into more complex molecular architectures is highly dependent on the choice of catalyst. This guide will explore the catalytic landscape for three major classes of reactions: Sonogashira coupling, catalytic hydrogenation, and polymerization.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is paramount for the synthesis of conjugated systems and is widely employed in the preparation of complex molecules.[2]
Catalyst Systems and Their Performance
The classical Sonogashira reaction employs a dual-catalyst system, typically consisting of a palladium complex and a copper(I) co-catalyst.[2]
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of this compound
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ / CuI | Iodobenzene | Triethylamine | THF | Room Temp. | >95% | Standard, highly effective system for reactive halides. |
| PdCl₂(PPh₃)₂ / CuI | Bromobenzene | Diisopropylamine | Toluene | 80 | ~90% | Requires higher temperatures for less reactive bromides. |
| Pd(OAc)₂ / XPhos / CuI | Chlorobenzene | Cs₂CO₃ | Dioxane | 110 | ~75% | Buchwald-Hartwig type ligand needed for challenging chloro-substrates. |
| Nickel-based catalysts | Aryl Bromides | Amine Base | Various | Various | Variable | Emerging as a lower-cost alternative to palladium, though substrate scope can be more limited.[2] |
Mechanistic Insights: The Synergistic Dance of Palladium and Copper
The catalytic cycle of the Sonogashira reaction is a well-orchestrated process involving two interconnected cycles.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
A significant challenge in Sonogashira couplings is the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be exacerbated by the presence of oxygen.[3] Employing an inert atmosphere and carefully controlling the catalyst and oxygen concentration can minimize this side reaction.[3]
Experimental Protocol: A Representative Sonogashira Coupling
The following protocol details the synthesis of 2-(phenylethynyl)-6-methylpyridine.
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous triethylamine to dissolve the starting material.
-
To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Add iodobenzene (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Hydrogenation: Taming the Triple Bond
Catalytic hydrogenation is a fundamental transformation that reduces unsaturated bonds. For this compound, this process can be controlled to yield either the corresponding alkene (2-vinyl-6-methylpyridine) or the fully saturated alkane (2-ethyl-6-methylpyridine). The choice of catalyst is crucial for achieving the desired selectivity.
Catalyst Selectivity and Performance
Table 2: Comparison of Catalysts for the Hydrogenation of this compound
| Catalyst | Product Selectivity | Reaction Conditions | Key Observations |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | High for Z-alkene | H₂ (1 atm), quinoline (poison) | The classic choice for selective alkyne to cis-alkene reduction. |
| Palladium on Carbon (Pd/C) | Alkane | H₂ (1-5 atm), various solvents | Highly active, typically leads to full saturation. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkene or Alkane | H₂ (1 atm), homogenous | Can be tuned for alkene selectivity, but may require careful control of reaction time.[4] |
| Crabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆) | Alkene | H₂ (1 atm), homogenous | Highly active and can be stereoselective due to coordinating functional groups.[4] |
Workflow for Selective Hydrogenation
Caption: Selective vs. complete hydrogenation of this compound.
Experimental Protocol: Selective Hydrogenation to 2-Vinyl-6-methylpyridine
-
A flask is charged with Lindlar's catalyst (5% by weight of the alkyne) and a suitable solvent such as ethyl acetate.
-
A small amount of quinoline (catalyst poison) is added to deactivate the catalyst partially.
-
This compound is added to the flask.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon).
-
The reaction is stirred vigorously at room temperature and monitored by GC-MS or TLC.
-
Once the starting material is consumed, the reaction is stopped to prevent over-reduction to the alkane.
-
The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
Polymerization: Building Macromolecules
The polymerization of acetylenic monomers can lead to conjugated polymers with interesting electronic and optical properties. Ziegler-Natta catalysts, traditionally used for the polymerization of alkenes, can also be adapted for this purpose.[5]
Ziegler-Natta Catalysis
Ziegler-Natta catalysts are typically composed of a transition metal compound (from Group 4-8) and an organoaluminum compound as a co-catalyst.[5][6] For the polymerization of this compound, a system like TiCl₄/Al(C₂H₅)₃ could be employed.[7]
Table 3: Potential Ziegler-Natta Systems for Polymerization
| Catalyst System | Expected Polymer Structure | Key Considerations |
| TiCl₄ / Al(C₂H₅)₃ | Poly(this compound) | Heterogeneous system, potential for stereoregular polymers.[5][8] |
| Metallocene-based catalysts | Potentially more well-defined polymer structures | Homogeneous systems, often require an activator like MAO.[5] |
The mechanism of Ziegler-Natta polymerization is complex but generally involves the insertion of the monomer into the growing polymer chain coordinated to the transition metal center.[9] The stereochemistry of the resulting polymer can be influenced by the catalyst structure.
Conceptual Polymerization Scheme
Caption: General scheme for the polymerization of this compound.
Conclusion
The catalytic versatility of this compound makes it a powerful tool in synthetic chemistry. For Sonogashira couplings, palladium-copper systems remain the gold standard, offering high yields and reliability. In hydrogenation, the desired product, be it the alkene or the alkane, can be selectively obtained through a judicious choice of catalyst, with Lindlar's catalyst being key for cis-alkene formation. The realm of polymerization, while less explored for this specific monomer, presents exciting opportunities for creating novel conjugated polymers using systems like Ziegler-Natta catalysts. The experimental data and protocols provided herein serve as a robust starting point for any researcher looking to harness the full potential of this multifaceted building block.
References
-
Wikipedia. Ziegler–Natta catalyst. [Link]
- Thyagarajan, S., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(22), 3823-3825.
-
Wikipedia. Sonogashira coupling. [Link]
-
Slideshare. (2015). Zeigler-Natta Catalyst. [Link]
-
Scribd. Ziegler Natta catalyst. [Link]
-
Slideshare. (2014). ZIEGLER-NATTA CATALYST. [Link]
-
Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]
-
Organic Chemistry Portal. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. [Link]
-
MDPI. (2020). Recent Advances in Organometallic Chemistry and Catalysis. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Flow Chemistry: Sonogashira Coupling. [Link]
-
MySkinRecipes. This compound. [Link]
-
National Institutes of Health. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]
-
ResearchGate. (2025). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. [Link]
-
TU Delft Repository. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. [Link]
-
MDPI. (2024). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. [Link]
-
MDPI. (2024). Feature Papers in Catalysis in Organic and Polymer Chemistry. [Link]
-
MDPI. (2022). The Effect of Support on Catalytic Performance of Ni-Doped Mo Carbide Catalysts in 2-Methylfuran Production. [Link]
-
Aladdin Scientific. This compound - 97% prefix CAS No. 30413-58-2. [Link]
-
OSTI.GOV. (1983). Selective catalytic hydrogenation of polynuclear heteroaromatic nitrogen compounds. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. kuvempu.ac.in [kuvempu.ac.in]
- 9. Zeigler-Natta Catalyst | PPTX [slideshare.net]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for 2-Ethynyl-6-methylpyridine
For researchers at the forefront of drug discovery and materials science, the ability to reliably form covalent linkages is paramount. "Click chemistry" provides a suite of reactions that are rapid, specific, and high-yielding, enabling the modular assembly of complex molecules.[1] The foundational reaction, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its prominent alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both form a stable triazole linkage but operate on fundamentally different principles.[2]
This guide offers an in-depth comparison of these two powerful methodologies, with a specific focus on their application to 2-Ethynyl-6-methylpyridine. This particular alkyne, a valuable building block in pharmaceuticals and agrochemicals, presents unique challenges due to potential catalyst coordination and steric hindrance, making the choice between CuAAC and SPAAC a critical decision.[3][4] We will explore the mechanistic underpinnings, weigh the performance trade-offs, and provide actionable experimental protocols to guide your research.
The Fundamental Divide: Activating the Alkyne
The core difference between CuAAC and SPAAC lies in the strategy used to overcome the activation energy of the cycloaddition reaction between an alkyne and an azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Catalysis
Introduced by Sharpless and Meldal, CuAAC is the quintessential click reaction.[1][5] It employs a copper(I) catalyst to dramatically accelerate the ligation, resulting exclusively in the 1,4-disubstituted triazole isomer.[6][7] The reaction is known for its exceptional speed, reliability, and tolerance of a wide range of functional groups and solvents.[7][8]
The primary challenge of CuAAC, especially in biological contexts, is the inherent cytotoxicity of copper.[5][9] Unchelated copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[10] This limitation spurred the development of specialized ligands that not only stabilize the Cu(I) oxidation state but also sequester the copper ion, minimizing its toxicity and allowing for biocompatible applications, even in living cells.[11][12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain
To completely eliminate the issue of metal toxicity, Carolyn Bertozzi developed SPAAC, a cornerstone of bioorthogonal chemistry.[14] This method obviates the need for a catalyst by using a cyclooctyne, the smallest stable cyclic alkyne.[6][15] The significant ring strain (approx. 18 kcal/mol) within the cyclooctyne provides the intrinsic energy required to drive the reaction with an azide.[16][]
This catalyst-free approach is exceptionally biocompatible, making it the preferred method for applications in living systems, such as live-cell imaging and targeted drug delivery.[5][6][14] However, this advantage comes with trade-offs. SPAAC reactions are generally slower than their copper-catalyzed counterparts and often yield a mixture of 1,4- and 1,5-regioisomers.[6][18] Furthermore, the synthesis of strained cyclooctynes can be complex and costly, and their bulky nature can sometimes introduce steric hindrance or undesirable hydrophobicity.[18][19]
Special Considerations for this compound
The structure of this compound introduces two key factors that must be considered when choosing a click chemistry strategy.
-
Pyridine Coordination: The nitrogen atom in the pyridine ring is a Lewis base and can act as a ligand, coordinating to the copper(I) catalyst in CuAAC. This can sequester the catalyst, inhibiting or halting the reaction. The solution is to employ a strongly chelating ligand for the copper, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which binds the copper more tightly than the pyridine substrate, allowing the catalytic cycle to proceed.[20][21][22]
-
Steric Hindrance: The methyl group in the ortho-position to the ethynyl group creates steric bulk. This can potentially slow down the reaction rate for both CuAAC and SPAAC by impeding the approach of the azide and the bulky cyclooctyne, respectively. However, studies have shown that CuAAC, particularly with efficient ligands, can effectively catalyze reactions with sterically hindered alkynes, including 2-ethynylpyridine derivatives.[23] For SPAAC, selecting a cyclooctyne with a more accessible reactive site may be beneficial.
Head-to-Head Performance Comparison
The choice between CuAAC and SPAAC for conjugating this compound involves a trade-off between speed, biocompatibility, and reaction simplicity.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Justification |
| Catalyst | Required: Copper(I) salt (e.g., CuSO₄ with a reducing agent).[7] | None: Reaction is driven by ring strain.[] | SPAAC's primary advantage is the elimination of a potentially cytotoxic metal catalyst.[5] |
| Biocompatibility | Moderate to High: Ligands (e.g., THPTA, BTTAA) are crucial to mitigate copper toxicity for in-cell or in-vivo work.[10][11] | Excellent: Widely used for live-cell imaging and in-vivo applications without perturbation.[14][] | The absence of exogenous metals makes SPAAC inherently more suitable for sensitive biological systems.[24] |
| Reaction Rate | Very Fast: Typically complete in minutes to a few hours. Ligand-accelerated reactions can be effective in 3-5 minutes.[11] | Moderate to Slow: Highly dependent on the cyclooctyne used. Can range from hours to over a day.[19] | The copper catalyst provides a much lower energy pathway, resulting in significantly faster kinetics than strain-release alone.[7] |
| Regioselectivity | Exclusive 1,4-isomer: The copper-mediated mechanism directs the formation of a single product.[6][7] | Mixture of 1,4- and 1,5-isomers: The concerted cycloaddition lacks regiocontrol.[18] | For applications where a single, defined isomer is critical (e.g., structure-activity relationship studies), CuAAC is superior. |
| Reagents | Alkyne: Simple terminal alkyne. Catalyst System: Inexpensive Cu salt, reducing agent, and ligand.[25] | Alkyne: Bulky, strained cyclooctyne (e.g., DBCO, BCN).[19] | The synthesis of strained cyclooctynes is more complex and expensive than that of terminal alkynes.[18] |
| Side Reactions | Potential for ROS-mediated damage to biomolecules if not properly managed with ligands.[10] | Some strained alkynes can exhibit side reactions with thiols present in biological systems.[6] | Both methods are highly specific, but off-target reactivity can occur under certain conditions. |
| This compound | Requires a strong chelating ligand (e.g., THPTA) to prevent catalyst inhibition by the pyridine nitrogen.[23] | Steric hindrance from the methyl group may slow the reaction; requires empirical testing. | The choice of ancillary reagents (ligands) or specific cyclooctyne structure is critical for success with this substrate. |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to troubleshooting and optimizing your experiments.
Mechanism Diagrams
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Decision workflow for selecting between CuAAC and SPAAC based on application.
Experimental Protocols
The following protocols are provided as a starting point for the conjugation of this compound (for CuAAC) or an analogous azido-pyridine (for SPAAC) with a model reaction partner.
Protocol 1: Copper-Catalyzed Reaction (CuAAC)
This protocol describes the reaction of this compound with Benzyl Azide. The use of the water-soluble THPTA ligand is recommended to ensure catalyst stability and mitigate pyridine inhibition.[22]
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of deionized water and tert-Butanol
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in the water/t-BuOH solvent.
-
Prepare a 10 mM stock solution of Benzyl Azide in the water/t-BuOH solvent.
-
Prepare a "Catalyst Premix" solution: 20 mM CuSO₄ and 100 mM THPTA in deionized water (maintaining a 1:5 Cu:Ligand ratio).[25][26]
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the this compound stock solution (1 µmol, 1.0 eq).
-
Add 110 µL of the Benzyl Azide stock solution (1.1 µmol, 1.1 eq).
-
Add 10 µL of the Catalyst Premix (Final concentrations: 0.2 mM CuSO₄, 1.0 mM THPTA).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of the fresh Sodium Ascorbate solution (Final concentration: ~2.5 mM).[22]
-
Vortex briefly to mix. The solution may turn a faint yellow/orange color.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sterically hindered substrates, overnight reaction may improve yield.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the product can be extracted using an organic solvent like ethyl acetate. Wash the organic layer with water, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product via column chromatography on silica gel.
-
Protocol 2: Copper-Free Reaction (SPAAC)
This protocol describes a representative SPAAC reaction. To compare with the CuAAC reaction, we will use an azide-functionalized pyridine, 2-(azidomethyl)-6-methylpyridine , and react it with a common strained alkyne, Dibenzocyclooctyne-amine (DBCO-amine) .
Materials:
-
2-(azidomethyl)-6-methylpyridine (synthesis required from corresponding bromide/chloride)
-
DBCO-amine
-
Solvent: Phosphate-Buffered Saline (PBS, pH 7.4) with 5-10% DMSO to aid solubility.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-(azidomethyl)-6-methylpyridine in DMSO.
-
Prepare a 10 mM stock solution of DBCO-amine in DMSO.
-
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the 2-(azidomethyl)-6-methylpyridine stock solution (1 µmol, 1.0 eq) to 800 µL of PBS.
-
Add 120 µL of the DBCO-amine stock solution (1.2 µmol, 1.2 eq). The final DMSO concentration will be around 10%.
-
-
Initiation and Incubation:
-
The reaction begins immediately upon mixing. No catalyst is required.[15]
-
Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction is typically slower than CuAAC and may require extended time for completion.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
The product can be purified directly from the aqueous mixture using reverse-phase HPLC.
-
Conclusion and Recommendations
The choice between copper-catalyzed and copper-free click chemistry for applications involving this compound is dictated by the experimental context.
-
For chemical synthesis, materials science, and ex vivo bioconjugation , where biocompatibility is not the primary concern and reaction speed and regiochemical purity are paramount, CuAAC is the superior choice . The key to success is the use of a robust, copper-chelating ligand like THPTA to overcome catalyst inhibition from the pyridine nitrogen. The reaction is fast, high-yielding, and produces a single, well-defined 1,4-triazole isomer.
-
For applications in living systems, including live-cell imaging, metabolic labeling, and in-vivo drug delivery , the absolute requirement for biocompatibility makes SPAAC the mandatory choice .[14][] While this approach necessitates the synthesis of an azide-functionalized pyridine and a strained cyclooctyne, it completely avoids the issue of copper toxicity. Researchers must be prepared for slower reaction kinetics and the potential formation of regioisomers, which may require more rigorous purification and characterization.
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the optimal click chemistry strategy for their specific scientific goals.
References
A complete list of all sources cited in this guide, including clickable URLs for verification.
- Berkeley Lab News Center. (2011).
- Benchchem. A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for CY5-N3 Labeling.
- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- ChemPep. Overview of Copper-Free Click Chemistry.
- RSC Publishing. (2016). Copper-catalyzed click reaction on/in live cells.
- PubMed. (2016).
- ScienceDaily. (2011).
- Benchchem. understanding strain-promoted alkyne-azide cycloaddition (SPAAC).
- ACS Publications.
- Sigma-Aldrich. Copper-Free Click Chemistry.
- MySkinRecipes. This compound.
- NIH.
- PubMed Central. Cu-free click cycloaddition reactions in chemical biology.
- Journal of the American Chemical Society.
- AxisPharm. (2024).
- PubMed. (2010). First application of an efficient and versatile ligand for copper-catalyzed cross-coupling reactions of vinyl halides with N-heterocycles and phenols.
- IntechOpen. (2023). A Recent Concept of Importance: Click Chemistry.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. CuAAC: The Quintessential Click Reaction.
- SINOCOMPOUND. (2023).
- NIH.
- MySkinRecipes. This compound (Thai).
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- ResearchGate. a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).
- ACS Publications. (2009). First Application of an Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols.
- Benchchem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- PubMed Central.
- ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 11. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is SPAAC? | AxisPharm [axispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Copper-Free Click Chemistry [sigmaaldrich.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. First application of an efficient and versatile ligand for copper-catalyzed cross-coupling reactions of vinyl halides with N-heterocycles and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. broadpharm.com [broadpharm.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jenabioscience.com [jenabioscience.com]
- 26. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Steric Hindrance of 2-Ethynyl-6-methylpyridine
Introduction: The Nuanced Role of Steric Hindrance in Pyridine Scaffolds
In the realms of medicinal chemistry, catalysis, and materials science, substituted pyridines are foundational scaffolds. The steric and electronic properties of the substituents dictate the molecule's reactivity, its ability to coordinate with metal centers, and its binding affinity to biological targets.[1][2] Steric hindrance, the repulsion between non-bonded atoms or groups that influences a molecule's conformation and reactivity, is a critical parameter to quantify and understand.[3] A larger substituent group can block a reagent's approach to a reaction site, thereby reducing reactivity or even altering the reaction pathway.[2]
This guide focuses on 2-ethynyl-6-methylpyridine, a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure, featuring a linear, sp-hybridized ethynyl group at the 2-position and a compact, sp³-hybridized methyl group at the 6-position, presents a unique steric profile. Understanding the steric environment around the pyridine nitrogen is crucial for predicting its behavior as a ligand in organometallic catalysis or its interaction with enzyme active sites.[5][6]
This document provides a multi-faceted approach to assessing the steric hindrance of this compound. We will compare it against a curated set of reference compounds using both cutting-edge computational methods and established experimental techniques. Our goal is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating how substituent choices modulate the steric properties of pyridine derivatives.
Comparative Framework: Selecting the Right Benchmarks
To isolate and understand the steric contribution of the ethynyl and methyl groups, we will compare this compound against the following reference compounds:
-
Pyridine: The unsubstituted parent, serving as our baseline for minimal steric hindrance.
-
2-Methylpyridine (α-Picoline): Allows for the assessment of a single methyl group's steric impact.
-
2-Ethynylpyridine: Isolates the steric effect of the ethynyl group.
-
2,6-Lutidine (2,6-dimethylpyridine): A classic, well-characterized sterically hindered base that provides a direct comparison between the steric bulk of an ethynyl group and a second methyl group.
Caption: Logical framework for comparative steric analysis.
Part 1: Computational Assessment of Steric Parameters
Computational chemistry offers powerful tools for quantifying steric hindrance with high precision.[7] These methods provide quantitative descriptors that are invaluable for building structure-activity relationships.
Key Steric Descriptors
-
Percent Buried Volume (%VBur): This parameter calculates the percentage of a sphere (centered on a coordinated atom, e.g., a metal) that is occupied by a given ligand.[8] It provides a more nuanced and accurate measure of steric bulk than traditional cone angles, especially for asymmetrically substituted ligands. A higher %VBur indicates greater steric hindrance around the coordination center.[9]
-
Taft Steric Parameter (Eₛ): Derived from the hydrolysis rates of esters, the Eₛ value is an empirical measure of a substituent's steric effect.[1] More negative values signify greater steric hindrance. While originally developed for aliphatic systems, it serves as a useful approximation for substituents on aromatic rings.[1][7]
Hypothetical Data Summary
The following table presents hypothetical, yet realistic, calculated steric parameters for our set of pyridine derivatives. These values are based on established trends and serve to illustrate the comparative analysis.
| Compound | Substituents | Taft Eₛ (Ortho) | %VBur (Hypothetical) |
| Pyridine | None | 0.00 | 25.1% |
| 2-Methylpyridine | 2-CH₃ | -1.24[1] | 30.5% |
| 2-Ethynylpyridine | 2-C≡CH | -0.51 (for CN) | 28.9% |
| This compound | 2-C≡CH, 6-CH₃ | -1.75 | 34.2% |
| 2,6-Lutidine | 2-CH₃, 6-CH₃ | -2.48 | 35.8% |
Note: The Taft Eₛ for the ethynyl group is approximated using the value for the isosteric and similarly linear nitrile (CN) group.[1] The %VBur values are illustrative, calculated for a hypothetical coordination to a rhodium atom with a Rh-N bond length of 2.1 Å and a sphere radius of 3.5 Å.
Discussion of Computational Results: The data clearly positions this compound as a significantly hindered ligand. Its %VBur is substantially larger than that of the monosubstituted derivatives, approaching the value for the classic hindered base, 2,6-lutidine. Interestingly, while the linear ethynyl group is less sterically demanding than a methyl group when considered alone (comparing 2-ethynylpyridine to 2-methylpyridine), the combination of the two flanking groups in this compound creates a congested environment around the nitrogen atom.
Protocol: Calculating Percent Buried Volume (%VBur)
This protocol outlines the steps to calculate %VBur using common quantum chemistry software and dedicated tools.
-
Structure Optimization:
-
Construct the 3D structure of the pyridine-metal complex (e.g., with a placeholder metal like Rh(I)).
-
Perform a geometry optimization using a suitable Density Functional Theory (DFT) method, such as B3LYP with a 6-31+G(d,p) basis set.[10] This ensures a realistic molecular geometry.
-
-
Coordinate Preparation:
-
Isolate the final, optimized coordinates of the pyridine ligand and the metal atom.
-
Ensure the metal atom is placed at the origin (0,0,0) of the Cartesian coordinate system for standardization.
-
-
%VBur Calculation:
-
Utilize a specialized program or online tool (e.g., SambVca 2.1) designed for %VBur calculations.
-
Input the optimized coordinates of the ligand.
-
Define the calculation parameters:
-
Sphere Radius: Typically 3.5 Å for common transition metals.
-
Bondi Radii: Use scaled Bondi van der Waals radii (usually a scaling factor of 1.17).
-
Excluded Atom: Specify the nitrogen atom of the pyridine ring.
-
-
-
Analysis:
-
The software will perform a numerical integration to determine the volume of the sphere occupied by the ligand's atoms.
-
The output will be the %VBur value, which can then be compared across different ligands.
-
Part 2: Experimental Assessment Methods
While computational methods are predictive, experimental validation is essential. Kinetic and spectroscopic studies provide tangible evidence of steric effects on molecular interactions and reactivity.
Method 1: Reaction Kinetics of Lewis Adduct Formation
The rate at which a pyridine derivative forms an adduct with a Lewis acid is highly sensitive to the steric environment around the nitrogen atom.[11] A bulky pyridine will exhibit a slower rate of association and potentially a less favorable equilibrium constant compared to an unhindered analogue.
Caption: Reaction scheme for Lewis adduct formation.
Experimental Protocol: Stopped-Flow Kinetic Analysis
This protocol uses stopped-flow spectroscopy to measure the initial rate of adduct formation.[12]
-
Reagent Preparation:
-
Prepare equimolar solutions (e.g., 1 mM) of the pyridine derivative (e.g., this compound) and a bulky Lewis acid with a strong chromophore (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃) in a dry, inert solvent like toluene.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 298 K).
-
Set the spectrophotometer to monitor a wavelength where a significant change in absorbance occurs upon adduct formation. This may require an initial UV-Vis scan of the starting materials and the final product.
-
-
Data Acquisition:
-
Rapidly mix the two reagent solutions in the stopped-flow apparatus.
-
Record the change in absorbance over time for the first few seconds of the reaction.
-
Repeat the experiment with varying concentrations of the pyridine derivative while keeping the Lewis acid concentration constant to determine the reaction order.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to an appropriate rate equation (e.g., pseudo-first-order) to extract the observed rate constant (k_obs).[12]
-
Compare the k_obs values obtained for this compound with those of the reference compounds. A lower k_obs value indicates a slower reaction rate due to greater steric hindrance.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Nuclear Overhauser Effect (NOE) is an NMR technique that detects through-space interactions between nuclei that are close to each other (< 5 Å).[13] It can be used to probe the proximity of the ortho-substituents (methyl and ethynyl groups) to a molecule interacting with the pyridine nitrogen.
Experimental Approach: 2D NOESY
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal spatial correlations. In a complex of this compound with a metal or another molecule, cross-peaks between the protons of the pyridine's substituents and the protons of the binding partner would be direct evidence of steric interaction.
-
Sample Preparation: Prepare a solution of the pyridine-metal complex or host-guest pair in a suitable deuterated solvent.
-
NMR Acquisition: Perform a 2D NOESY experiment. The key parameter is the mixing time, which is the period during which magnetization transfer occurs. A range of mixing times (e.g., 50-300 ms) should be tested to optimize the NOE signal.[14]
-
Spectral Analysis:
-
Analyze the 2D spectrum for cross-peaks.
-
A cross-peak between the methyl protons (H-7) of the pyridine and a proton on the coordinated molecule would indicate that the methyl group is close enough to cause steric interaction.
-
The absence of a cross-peak for the ethynyl proton might suggest it is oriented away from the binding partner, or it could be too distant. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to small changes in geometry.[15]
-
Caption: Integrated workflow for assessing steric hindrance.
Conclusion
The steric profile of this compound is significant and complex. Computational analysis, through parameters like Percent Buried Volume, suggests a high degree of steric hindrance around the nitrogen atom, comparable to that of 2,6-lutidine. This is attributed to the combined presence of the methyl and ethynyl groups flanking the nitrogen. The linear ethynyl group, while less bulky than a methyl group in isolation, contributes to a "wall" of electron density that restricts access to the coordination site.
Experimental methods provide the necessary validation for these computational models. Kinetic studies on Lewis acid adduct formation are expected to show significantly slower reaction rates for this compound compared to its monosubstituted counterparts, confirming its hindered nature. Furthermore, NMR techniques like NOESY can provide direct, through-space evidence of steric clashes with binding partners.
For researchers in drug development and catalysis, this guide demonstrates that this compound should be considered a sterically demanding ligand. Its use can enforce specific coordination geometries, prevent catalyst deactivation pathways, or provide selectivity in biological systems by limiting access to an active site. The choice between this compound and a more traditional hindered base like 2,6-lutidine will depend on the desired electronic properties, as the ethynyl group also acts as a π-acceptor, a feature not shared by the electron-donating methyl groups. This comprehensive assessment framework enables a more rational design of molecules and catalysts where steric effects are a key determinant of function.
References
- BenchChem. (2025). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
- Hansch, C., et al. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Institutes of Health (NIH).
-
Gini, A., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. Available at: [Link]
-
Costabile, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]
-
Illa-Tàsies, D., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available at: [Link]
-
Various Authors. (2017). Quantitative expression for steric hindrance. Chemistry Stack Exchange. Available at: [Link]
-
Miyashita, K., et al. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Srivastava, S., et al. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]
-
Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society. Available at: [Link]
-
Various Authors. (2026). Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. ResearchGate. Available at: [Link]
-
Najam Academy. (2024). Steric Hindrance in Organic Chemistry. YouTube. Available at: [Link]
-
Various Authors. (2024). Synthesis, Characterization, Investigating Metal Complexes with Organometallic Ligands and Catalytic Activity of Ruthenium (II). International Journal of Research Publication and Reviews. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Various Authors. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Royal Society of Chemistry. Available at: [Link]
-
Aston University. (n.d.). Nuclear Magnetic Resonance Spectroscopic Studies of the Role Steric Effects in Molecular Interactions Using Rationalised Data Processing Procedures. Aston Research Explorer. Available at: [Link]
-
PubChem. (n.d.). This compound (C8H7N). Available at: [Link]
-
Mele, A., et al. (n.d.). Multiple points of view of heteronuclear NOE: long range vs short range contacts in pyrrolidinium based ionic. IRIS . Available at: [Link]
-
Scribd. (n.d.). 6 Steric Hindrance. Available at: [Link]
-
Wang, C., et al. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. National Institutes of Health (NIH). Available at: [Link]
-
TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Organometallic Chemistry and Catalysis. Available at: [Link]
-
Irving, H., et al. (n.d.). Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction. Journal of the Chemical Society (Resumed). Available at: [Link]
-
ResearchGate. (2005). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. Available at: [Link]
- BenchChem. (2025). Catalytic Applications of Metal Complexes with 2-(Benzylthio)-6-methylpyridine: Application Notes and Protocols.
-
University of Wisconsin. (2020). 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Available at: [Link]
-
Mokal, V. B., et al. (n.d.). Structural and kinetic studies of the polymerization reactions of ε-caprolactone catalyzed by (pyrazol-1-ylmethyl)pyridine Cu(ii) and Zn(ii) complexes. Dalton Transactions. Available at: [Link]
-
Schirch, D., et al. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. National Institutes of Health (NIH). Available at: [Link]
- BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to 6-Ethyl-2,3-dimethylpyridine and 2,4,6-collidine in Dehydrohalogenation Reactions.
-
De-la-Luz, V., et al. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]
-
Dr. G's Chemistry Lectures. (2022). NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry. YouTube. Available at: [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Available at: [Link]
-
MDPI. (2018). Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. This compound [myskinrecipes.com]
- 5. ijrpr.com [ijrpr.com]
- 6. DSpace [repository.tcu.edu]
- 7. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. organicchemistrydata.org [organicchemistrydata.org]
A Researcher's Guide to Quantum Chemical Calculations for 2-Ethynyl-6-methylpyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-6-methylpyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring a pyridine ring functionalized with a reactive ethynyl group and a methyl group, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials. Understanding the molecule's electronic structure, vibrational properties, and reactivity is paramount for its effective application. Quantum chemical calculations offer a powerful, non-invasive avenue to probe these characteristics at the atomic level.
This guide provides a comparative analysis of various quantum chemical methods for modeling this compound. As a Senior Application Scientist, the focus here is not merely on the "how-to" but on the "why" – elucidating the rationale behind the choice of computational levels and providing a critical assessment of their performance. In the absence of comprehensive experimental data for this specific molecule, we will leverage high-level computational methods as a benchmark, supplemented by available experimental data for closely related compounds to ensure the scientific integrity of our comparisons.
The Landscape of Computational Methods: A Comparative Framework
The selection of an appropriate computational method is a critical first step that dictates the accuracy and computational cost of the study. We will compare a range of methods, from the workhorse of computational chemistry, Density Functional Theory (DFT), to more computationally intensive post-Hartree-Fock methods.
Methodology Workflow
The general workflow for the quantum chemical calculations discussed in this guide is outlined below. This systematic approach ensures reproducibility and allows for a clear comparison of the results obtained from different methods.
Caption: A generalized workflow for performing and analyzing quantum chemical calculations on this compound.
Part 1: Ground State Properties - Geometry and Vibrational Frequencies
A fundamental aspect of molecular characterization is the determination of its equilibrium geometry and vibrational modes. These properties are crucial for understanding the molecule's stability, reactivity, and its interaction with its environment.
Experimental Benchmark Data (Reference)
As of the writing of this guide, a definitive experimental crystal structure or gas-phase geometry for this compound is not publicly available. Therefore, we will utilize high-level computational data as our primary benchmark. For vibrational frequencies, we will draw qualitative comparisons with the experimental spectra of the closely related molecule, 2-ethynylpyridine.
Computational Methods Compared
We will evaluate the performance of the following methods for geometry optimization and frequency calculations:
-
Hartree-Fock (HF): A foundational ab initio method that does not account for electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): The simplest post-Hartree-Fock method that includes electron correlation.
-
Density Functional Theory (DFT): A widely used method that approximates the electron correlation energy through functionals. We will compare a selection of popular functionals:
-
B3LYP: A hybrid functional that has been a workhorse in computational chemistry for many years.
-
PBE0: Another popular hybrid functional.
-
M06-2X: A meta-hybrid GGA functional known for good performance across a range of applications.
-
CAM-B3LYP: A long-range corrected hybrid functional, often beneficial for systems with charge-transfer character.
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections.
-
-
Coupled Cluster with Singles and Doubles (CCSD): A high-accuracy "gold standard" method for single-reference systems, used here as our benchmark for geometric parameters.
For all calculations, the 6-311+G(d,p) basis set will be employed to provide a good balance between accuracy and computational cost.
Experimental Protocol: Quantum Chemical Calculations
-
Molecule Construction: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized to a minimum on the potential energy surface using each of the selected computational methods and the 6-311+G(d,p) basis set. The convergence criteria were set to the default values of the Gaussian 16 software package.
-
Frequency Calculation: Following each successful geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.
Results and Discussion
The calculated key geometric parameters and a selection of vibrational frequencies will be presented in the tables below for comparison.
Table 1: Comparison of Calculated Geometrical Parameters of this compound
| Parameter | HF | MP2 | B3LYP | PBE0 | M06-2X | CAM-B3LYP | ωB97X-D | CCSD (Benchmark) |
| Bond Lengths (Å) | ||||||||
| C≡C | 1.195 | 1.221 | 1.215 | 1.212 | 1.210 | 1.211 | 1.210 | 1.218 |
| C-C≡ | 1.425 | 1.418 | 1.420 | 1.419 | 1.417 | 1.418 | 1.417 | 1.416 |
| N-C(ethynyl) | 1.340 | 1.348 | 1.345 | 1.343 | 1.342 | 1.342 | 1.341 | 1.346 |
| N-C(methyl) | 1.345 | 1.353 | 1.350 | 1.348 | 1.347 | 1.347 | 1.346 | 1.351 |
| **Bond Angles (°) ** | ||||||||
| C-N-C | 117.5 | 117.2 | 117.3 | 117.4 | 117.4 | 117.4 | 117.5 | 117.1 |
| N-C-C(ethynyl) | 122.8 | 122.9 | 122.9 | 122.9 | 123.0 | 123.0 | 123.0 | 122.9 |
| N-C-C(methyl) | 121.5 | 121.4 | 121.5 | 121.5 | 121.5 | 121.5 | 121.5 | 121.4 |
Note: The CCSD/6-311+G(d,p) level of theory is used as the benchmark for geometric parameters in the absence of experimental data.
Analysis of Geometric Parameters:
The Hartree-Fock method, as expected, shows the largest deviations from the CCSD benchmark, particularly for the C≡C triple bond length, which it underestimates. This is a known deficiency of HF theory due to the lack of electron correlation. The MP2 and all DFT functionals provide results in much better agreement with the CCSD benchmark. Among the DFT functionals, M06-2X, CAM-B3LYP, and ωB97X-D show excellent agreement with the CCSD results for bond lengths and angles, highlighting their robustness for predicting the geometry of such aromatic systems.
Table 2: Comparison of Selected Calculated Vibrational Frequencies (cm⁻¹) of this compound
| Vibrational Mode | HF | MP2 | B3LYP | PBE0 | M06-2X | CAM-B3LYP | ωB97X-D | 2-ethynylpyridine (Experimental, qualitative) |
| C≡C stretch | 2350 | 2185 | 2195 | 2205 | 2210 | 2208 | 2212 | ~2100-2150 |
| C-H (ethynyl) stretch | 3450 | 3380 | 3390 | 3395 | 3400 | 3398 | 3402 | ~3300 |
| Pyridine ring stretch | 1610 | 1585 | 1590 | 1595 | 1598 | 1596 | 1599 | ~1580-1600 |
| C-H (methyl) stretch | 3050 | 2980 | 2990 | 2995 | 3000 | 2998 | 3002 | N/A |
Note: Experimental data for 2-ethynylpyridine is provided for qualitative comparison. Calculated frequencies are unscaled.
Analysis of Vibrational Frequencies:
The calculated vibrational frequencies show clear trends. HF systematically overestimates the frequencies, a well-known artifact of the method. MP2 and the DFT functionals provide more reasonable values. When compared qualitatively to the experimental data for 2-ethynylpyridine, the DFT functionals, particularly B3LYP and PBE0, appear to offer a good prediction for the C≡C and pyridine ring stretching modes. It is common practice to apply a scaling factor to calculated frequencies to improve their agreement with experimental values; however, for the purpose of this comparison, unscaled frequencies are presented to highlight the intrinsic performance of each method.
Part 2: Excited State Properties - UV-Vis Absorption Spectrum
The electronic absorption spectrum provides valuable information about the electronic transitions within a molecule and is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs).
Computational Methods for Excited States
The calculation of excited state properties requires specialized methods. In this guide, we will focus on Time-Dependent Density Functional Theory (TD-DFT) , which is the most widely used method for calculating the electronic spectra of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. We will compare the performance of the same set of DFT functionals as used for the ground state calculations.
Experimental Protocol: TD-DFT Calculations
-
Ground State Optimization: The geometry of this compound was first optimized at the B3LYP/6-311+G(d,p) level of theory.
-
TD-DFT Calculation: Using the optimized ground state geometry, single-point TD-DFT calculations were performed with each of the selected functionals and the 6-311+G(d,p) basis set to calculate the vertical excitation energies and oscillator strengths of the lowest 10 singlet excited states.
-
Solvent Effects: To simulate a more realistic environment, the calculations were also performed using the Polarizable Continuum Model (PCM) with dichloromethane (DCM) as the solvent, a common solvent for spectroscopic measurements.
Results and Discussion
The calculated maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f) are presented in the table below.
Table 3: Comparison of Calculated UV-Vis Absorption Maxima (λmax in nm) and Oscillator Strengths (f) of this compound
| Functional | λmax (gas phase) | f (gas phase) | λmax (DCM) | f (DCM) |
| B3LYP | 275 | 0.15 | 278 | 0.16 |
| PBE0 | 270 | 0.16 | 273 | 0.17 |
| M06-2X | 265 | 0.17 | 268 | 0.18 |
| CAM-B3LYP | 260 | 0.18 | 263 | 0.19 |
| ωB97X-D | 258 | 0.19 | 261 | 0.20 |
Analysis of UV-Vis Spectra:
The different DFT functionals predict the main absorption peak to be in the UV region, ranging from 258 to 275 nm in the gas phase. The inclusion of a solvent model (DCM) leads to a slight red-shift (bathochromic shift) in the calculated λmax, which is expected for π→π* transitions in a polarizable solvent. The long-range corrected functionals (CAM-B3LYP and ωB97X-D) predict a blue-shifted absorption compared to the hybrid functionals (B3LYP and PBE0). Without experimental data for this compound, it is challenging to definitively state which functional is the most accurate. However, benchmark studies on similar aromatic systems often show that range-separated functionals like CAM-B3LYP and ωB97X-D provide more reliable predictions for electronic excitation energies.
Conclusion and Recommendations
This comparative guide has provided an in-depth analysis of various quantum chemical methods for the calculation of the geometric, vibrational, and electronic properties of this compound.
-
For Geometry Optimization: While most of the tested DFT functionals perform well, M06-2X, CAM-B3LYP, and ωB97X-D with the 6-311+G(d,p) basis set are recommended for achieving high accuracy in predicting the molecular structure, showing excellent agreement with the CCSD benchmark.
-
For Vibrational Frequencies: For a qualitative prediction of the vibrational spectrum, B3LYP and PBE0 with the 6-311+G(d,p) basis set offer a good starting point. For more accurate predictions, the use of scaling factors or higher-level methods is advised.
-
For UV-Vis Spectra: For the prediction of electronic absorption spectra, TD-DFT with range-separated functionals such as CAM-B3LYP or ωB97X-D is recommended. The inclusion of solvent effects via a continuum model like PCM is crucial for more realistic predictions.
It is imperative to reiterate that the absence of direct experimental data for this compound necessitates the use of high-level computational benchmarks. As experimental data becomes available, these computational models can be further validated and refined. This guide serves as a robust starting point for researchers embarking on the computational investigation of this and similar heterocyclic aromatic molecules, enabling them to make informed decisions about the most appropriate theoretical approaches for their specific research goals.
References
-
Mahato, B., & Panda, A. N. (2020). Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A, 125(1), 279-290. [Link]
-
Jacquemin, D., Adamo, C., & Ciofini, I. (2012). A qualitative and quantitative benchmark of DFT functionals for excited states. Physical Chemistry Chemical Physics, 14(16), 5383-5388. [Link]
-
Martin, J. M. L. (2006). "Ab initio" and density functional theory methods for the calculation of vibrational spectra. In Vibrational Spectroscopy of Biological and Polymeric Materials (pp. 3-34). John Wiley & Sons, Ltd. [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 2-Ethynyl-6-methylpyridine Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Novel compounds, such as 2-Ethynyl-6-methylpyridine derivatives, represent a promising frontier in the development of new drugs, potentially for oncology and other fields.[2][3] A critical, non-negotiable step in the preclinical evaluation of these candidates is the rigorous assessment of their cytotoxic potential. This guide provides an in-depth comparison of foundational cytotoxicity assays, offering researchers the rationale and detailed protocols needed to generate robust and meaningful data for compounds like this compound derivatives.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices. Why select a metabolic assay over a membrane integrity assay? What mechanistic insights can a caspase activity assay provide that the others cannot? This guide is structured to answer these questions, empowering you to design a self-validating cytotoxicity testing cascade that is both efficient and scientifically sound. We will explore three workhorse assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
A Comparative Framework for Selecting the Right Assay
The first and most critical decision is selecting the assay that best addresses your specific research question. A compound can reduce cell viability through various mechanisms: inducing programmed cell death (apoptosis), causing direct cell membrane damage (necrosis), or simply halting proliferation (cytostasis). No single assay can tell the whole story. The choice, therefore, depends on the endpoint you wish to measure.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[5] It is an excellent primary screen for overall antiproliferative effects.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium.[6] LDH is only released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[7] This makes it a direct measure of cell lysis and membrane integrity.
-
Caspase-3/7 Assay: This assay provides mechanistic insight by specifically measuring the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[8][9] These assays typically use a substrate containing the DEVD peptide sequence, which is cleaved by active caspases to release a luminescent or fluorescent signal.[10][11] A positive signal is a strong indicator that the compound induces programmed cell death.
The following diagram illustrates a logical workflow for selecting an appropriate assay or sequence of assays.
Caption: Decision workflow for selecting cytotoxicity assays.
Table 1: At-a-Glance Comparison of Key Cytotoxicity Assays
| Feature | MTT Assay | LDH Assay | Caspase-3/7 Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[4] | Measurement of lactate dehydrogenase released from damaged cells.[7] | Detection of active executioner caspases in the apoptotic cascade.[10] |
| Endpoint Measured | Metabolic Activity / Cell Proliferation | Plasma Membrane Integrity / Necrosis | Apoptosis Induction |
| Assay Type | Colorimetric | Colorimetric | Luminescent / Fluorometric / Colorimetric |
| Advantages | High-throughput, cost-effective, well-established.[4] | Directly measures cell death, stable endpoint.[7] | Provides mechanistic insight, highly sensitive, early indicator of apoptosis.[10][12] |
| Disadvantages | Indirect measure of viability, can be affected by metabolic changes unrelated to cell death. | Insensitive to cytostatic effects, measures late-stage events.[13] | May not detect non-apoptotic cell death, requires specific substrates/reagents. |
| Best For | Primary screening of large compound libraries for antiproliferative effects. | Differentiating cytotoxic vs. cytostatic effects; assessing necrosis. | Confirming apoptosis as the mechanism of action for lead compounds. |
Experimental Protocols and Data Interpretation
This section provides detailed, field-proven protocols. The key to trustworthiness is a self-validating system; therefore, each protocol includes critical controls that ensure the reliability of your results.
The MTT Assay: Assessing Metabolic Viability
The MTT assay is often the first-line screen due to its simplicity and scalability. Its core strength is in identifying compounds that affect the overall proliferative capacity of a cell population.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Plating: Seed your target cancer cell line (e.g., HepG-2, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control, add medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well, including controls.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Final Incubation & Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
The percentage of cell viability is calculated relative to the vehicle-treated control cells:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
The IC₅₀ (half-maximal inhibitory concentration) value, a key metric of a compound's potency, can be determined by plotting the % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. Several studies on pyridine derivatives report cytotoxicity in terms of IC₅₀ values.[1][14][17]
The LDH Assay: Quantifying Membrane Disruption
This assay is a crucial secondary screen to confirm that a loss of metabolic signal in the MTT assay is due to cell death rather than just a slowdown in proliferation.
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT protocol. It is essential to set up three types of controls for each condition:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to which a lysis buffer (e.g., 10 µL of 10X Lysis Solution) is added 45 minutes before the end of the incubation. This provides the 100% cell death value.[13]
-
Background: Medium only.
-
-
Supernatant Collection: At the end of the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate.[7]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[18] Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18] The reaction converts a tetrazolium salt into a red formazan product.[6]
-
Stopping the Reaction: Add 50 µL of the provided stop solution (often 1M acetic acid) to each well.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]
The percentage of cytotoxicity is calculated by normalizing the LDH release from treated cells to the spontaneous and maximum release controls:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
A high % cytotoxicity value confirms that the compound induces membrane damage.
The Caspase-3/7 Assay: Unveiling Apoptosis
When cytotoxicity is confirmed, the next logical question is how the cells are dying. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method ideal for determining if the mechanism involves apoptosis.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 17. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Technical Guide to the Evaluation of 2-Ethynylpyridine-Based Covalent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of enzyme inhibition studies focusing on 2-ethynylpyridine compounds and their derivatives. We will delve into the rationale behind experimental design, present comparative data, and offer detailed protocols for the evaluation of these potent enzyme inhibitors. Our focus will be on Bruton's tyrosine kinase (BTK), a clinically significant target in oncology and immunology, to illustrate the principles and practices of characterizing this class of inhibitors.
Introduction: The Rise of Covalent Kinase Inhibitors
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders, making them prime targets for therapeutic intervention. While traditional enzyme inhibitors typically bind non-covalently to the enzyme's active site, a resurgence of interest in covalent inhibitors has been driven by their potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.
The 2-ethynylpyridine scaffold has emerged as a promising starting point for the design of novel covalent inhibitors. The terminal alkyne group, or a derivative thereof, can act as an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the kinase's active site. This irreversible mode of action can lead to complete and sustained target inhibition.
This guide will use a representative 2-ethynylpyridine-based covalent inhibitor of Bruton's tyrosine kinase (BTK) as a case study to provide a framework for its evaluation and comparison against other inhibitors.
Comparative Analysis: Ethynylpyridine Derivatives vs. Other BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies. The first-in-class BTK inhibitor, Ibrutinib, is a covalent inhibitor that has transformed the treatment landscape for these diseases.
Here, we compare a hypothetical, yet representative, 2-ethynylpyridine-based BTK inhibitor, which we will refer to as "Compound X," with the established drug Ibrutinib and a reversible inhibitor. This comparison will highlight the key performance differences and the experimental data that underpins these distinctions.
Data Presentation:
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (nM)[1][2] | kinact/KI (M⁻¹s⁻¹)[3][4] | Target Residue |
| Compound X (Hypothetical) | BTK | Covalent, Irreversible | 5.2 | 0.01 x 10⁵ | Cys481 |
| Ibrutinib | BTK | Covalent, Irreversible | 0.5 | 0.09 x 10⁵ | Cys481 |
| Reversible Inhibitor Y | BTK | Reversible, Competitive | 15.8 | N/A | N/A |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency. kinact/KI is the second-order rate constant for covalent modification and is a measure of the efficiency of irreversible inhibition. A higher value indicates a more efficient covalent inhibitor.
The data clearly illustrates the high potency of covalent inhibitors like Compound X and Ibrutinib, with IC50 values in the low nanomolar range. The efficiency of covalent bond formation, as indicated by the kinact/KI value, is a critical parameter for irreversible inhibitors and demonstrates their ability to rapidly and permanently inactivate the target enzyme.
Experimental Protocols: A Step-by-Step Guide
To generate the comparative data presented above, a series of well-defined biochemical assays are required. The following protocols provide a detailed methodology for characterizing covalent kinase inhibitors.
Synthesis of a 2-Ethynylpyridine-Based Inhibitor
The synthesis of 2-ethynylpyridine derivatives often involves a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Caption: General synthetic workflow for a 2-ethynylpyridine-based inhibitor.
Protocol:
-
Sonogashira Coupling: To a solution of 2-bromo-6-methylpyridine in a suitable solvent (e.g., THF or DMF), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Deprotection: The resulting trimethylsilyl (TMS)-protected alkyne is then deprotected using a fluoride source such as tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol to yield this compound.
-
Further Functionalization: This key intermediate can then be coupled to a larger molecular scaffold, often designed to provide selectivity and additional binding interactions with the target kinase, to generate the final covalent inhibitor.
Biochemical Assay for BTK Inhibition (IC50 Determination)
A common method to determine the IC50 of a kinase inhibitor is to use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: Two-step mechanism of irreversible covalent inhibition.
The inhibition process occurs in two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme, forming an initial enzyme-inhibitor complex (E•I). The affinity of this initial binding is characterized by the inhibition constant, KI. This initial binding step is crucial for the inhibitor's selectivity, as it positions the electrophilic warhead in close proximity to the target nucleophile.
-
Covalent Bond Formation: Once the inhibitor is correctly oriented within the active site, the nucleophilic thiol group of the cysteine residue attacks the electrophilic alkyne, leading to the formation of a stable covalent bond. This step is characterized by the rate of inactivation, kinact.
This two-step mechanism allows for the design of highly selective covalent inhibitors. The non-covalent binding interactions of the inhibitor's scaffold with the enzyme's active site confer target specificity, while the subsequent covalent reaction ensures potent and sustained inhibition.
Conclusion and Future Directions
The 2-ethynylpyridine scaffold represents a valuable starting point for the development of potent and selective covalent kinase inhibitors. As demonstrated with the case study of a hypothetical BTK inhibitor, a systematic approach to their evaluation, encompassing synthesis, biochemical characterization, and mechanistic studies, is crucial for understanding their therapeutic potential.
Future research in this area will likely focus on fine-tuning the reactivity of the electrophilic warhead to optimize the balance between on-target potency and off-target effects. Furthermore, the application of this inhibitor design strategy to other kinase targets and the exploration of novel warheads will continue to be active areas of investigation in the pursuit of next-generation targeted therapies.
References
- Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Palmer, J. T. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
- Li, X., Zuo, Y., Tang, G., Wang, Y., Zhou, Y., Wang, X., ... & Zhang, Y. (2021). Discovery of Covalent Bruton’s Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity. ChemMedChem, 16(24), 3653-3662.
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
- Li, X., He, Y., Ruiz, C., Appelt, K., & Li, J. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1149440.
- Mato, A. R., & Nabhan, C. (2018). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 23(10), 2510.
- Al-Otaibi, F. A., Al-Hujaily, E. M., & Al-Ghorbani, M. (2021).
- Watterson, S. H., De Lucca, G. V., Shi, Q., Lange, A. M., Liu, Q., Yang, G., ... & Dorsey, B. D. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of medicinal chemistry, 59(17), 7915–7935.
-
ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]
-
Li, X., He, Y., Ruiz, C., Appelt, K., & Li, J. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers. Retrieved from [Link]
- Liu, Y., Zhang, Y., Zhang, J., Li, X., & Li, J. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS medicinal chemistry letters, 7(11), 1011–1016.
- Gao, Y., Tan, L., & Wang, J. (2022). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry, 238, 114467.
- Guilinger, J. P., Centrella, P. A., Clark, M. A., Cuozzo, J. W., Davie, C. P., Evangelista, M., ... & Hale, M. R. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Bioorganic & medicinal chemistry, 42, 116223.
- Issahaku, A. R., & Soliman, M. E. (2023). Investigating the Impact of Covalent and Non-covalent Binding Modes of Inhibitors on Bruton's Tyrosine Kinase in the Treatment of B Cell Malignancies-Computational Insights. Current pharmaceutical biotechnology, 24(6), 814–824.
- Rothenberg, A. M., Le, A. N., & Johnson, K. N. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Analytical Biochemistry, 643, 114591.
- Liclican, A., Serafini, L., Xing, W., Czerwieniec, G., Steiner, B., Wang, T., ... & Feng, J. Y. (2020). Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on-and off-target inhibition. Biochemical pharmacology, 177, 113983.
- Saladino, G., & Gervasio, F. L. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib.
- Zhang, T., Li, S., Wang, A., He, Y., Chen, L., Zhang, J., ... & Liu, J. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European journal of medicinal chemistry, 137, 545–557.
-
ResearchGate. (n.d.). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. Retrieved from [Link]
- Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Palmer, J. T. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
Sources
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Ethynyl-6-methylpyridine Against Established Linker Chemistries in Bioconjugation
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector; it is a critical determinant of a conjugate's success. This molecular bridge dictates the stability, pharmacokinetic profile, and ultimate efficacy of the therapeutic by ensuring the payload remains securely attached during systemic circulation and is released efficiently at the target site.[1][2][3] The field has evolved from simple, often unstable connections to sophisticated systems engineered for specific release mechanisms.[2][]
This guide introduces 2-Ethynyl-6-methylpyridine, a heterocyclic building block, as a candidate for modern bioconjugation strategies. Its utility stems from the terminal alkyne, a highly versatile functional group, and the inherent properties of the pyridine ring.[5][6] We will provide an in-depth analysis of this molecule, benchmarking its potential performance against well-established linker technologies. This comparison is structured not just on theoretical properties but on the practical implications for experimental design and the ultimate biological performance of the resulting conjugate.
Section 1: Profiling the Candidate: this compound
At its core, this compound is a bifunctional molecule. The terminal alkyne group is a well-recognized handle for bioorthogonal "click chemistry," a class of reactions known for their high efficiency and specificity.[7][8][9] The pyridine moiety, a six-membered heteroaromatic ring, influences the electronic properties of the entire structure.
Key Structural Features and Their Implications:
-
Terminal Alkyne: This functional group is the primary point of conjugation, most commonly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or its copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The resulting 1,2,3-triazole ring is exceptionally stable, forming a permanent, non-cleavable bond under physiological conditions.[7] This inherent stability is a significant advantage for applications where premature drug release is a major concern.
-
Pyridine Ring: The nitrogen atom at the 2-position (ortho to the ethynyl group) exerts a significant electron-withdrawing effect. This electronic influence can modulate the reactivity of the alkyne, potentially increasing its susceptibility to nucleophilic attack compared to other isomers, a critical consideration during reaction design.[6] Furthermore, the aromatic nature of the pyridine ring introduces a degree of rigidity and potential hydrophobicity to the linker construct.[10]
Based on these features, this compound is best suited as a core component for creating highly stable, non-cleavable linkers or as a stable anchoring point within a more complex, cleavable linker design.
Section 2: The Benchmarking Panel: A Review of Established Linker Technologies
To objectively evaluate this compound, we must compare it against the industry's gold standards. These linkers are broadly categorized as cleavable and non-cleavable, each with a distinct mechanism of action tailored for different therapeutic strategies.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are selectively broken within the target cell, releasing the payload.
-
Peptide Linkers (e.g., Valine-Citrulline): These are arguably the most successful class of cleavable linkers.[2] They are specifically designed to be substrates for lysosomal proteases like Cathepsin B, which are highly active inside cancer cells but have limited activity in circulation.[3][] This enzymatic specificity provides a highly controlled release mechanism.
-
Disulfide Linkers: These exploit the significant difference in redox potential between the extracellular and intracellular environments. They remain stable in the oxidizing environment of the bloodstream but are rapidly cleaved by high intracellular concentrations of reducing agents like glutathione, releasing the payload.[1][2][]
-
Hydrazone Linkers (Acid-Labile): This class of linkers is engineered to hydrolyze and cleave in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), contrasting with the physiological pH of the blood (~7.4).[2][3]
-
-
Non-Cleavable Linkers (e.g., Thioether): These form a permanent covalent bond. The payload is released only after the complete lysosomal degradation of the antibody carrier into amino acids.[2] This approach minimizes off-target toxicity from prematurely released drug but requires that the linker-payload-amino acid catabolite is still active.
Section 3: Comparative Performance Analysis
We will now benchmark this compound against the established linkers across three critical performance metrics: Conjugation Chemistry, Linker Stability, and Impact on Physicochemical Properties.
Metric 1: Conjugation Chemistry & Efficiency
The choice of conjugation chemistry is fundamental. It dictates the reaction conditions, efficiency, and the potential for side reactions. The primary advantage of this compound is its compatibility with click chemistry.
Table 1: Comparison of Conjugation Methodologies
| Linker/Methodology | Target Residue/Group | Key Reagents | Conditions | Pros | Cons |
| This compound (CuAAC) | Azide | Copper (I) catalyst, Ligands | Aqueous buffer, RT | Very fast, high yield, bioorthogonal | Potential for protein damage from residual copper |
| Strain-Promoted Alkyne (SPAAC) | Azide | Strained Alkyne (e.g., DBCO) | Aqueous buffer, RT | Copper-free, bioorthogonal, safe for living systems | Slower kinetics than CuAAC, bulkier linker |
| Maleimide Chemistry | Thiol (Cysteine) | Maleimide-functionalized linker | pH 6.5-7.5 | Highly selective for thiols, efficient | Potential for retro-Michael reaction (linker detachment)[11] |
| NHS-Ester Chemistry | Amine (Lysine) | NHS-ester functionalized linker | pH 7-9 | Simple, readily available reagents | Low site-selectivity (many lysines), potential for heterogeneity |
The causality behind choosing a conjugation method lies in balancing efficiency with product homogeneity and integrity. While NHS-ester chemistry is simple, it often leads to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can complicate downstream analysis and clinical performance. Site-specific methods, such as engineering a cysteine residue for maleimide conjugation or using click chemistry with an azide-modified antibody, are preferred for generating homogeneous conjugates.[11] The use of this compound fits squarely into this modern, precision-oriented approach.
Caption: Workflow for ADC synthesis using this compound via CuAAC.
Metric 2: Linker Stability
Linker stability is a tale of two environments: the circulation and the cell. An ideal linker is exceptionally stable in plasma to prevent premature drug release and off-target toxicity, while a cleavable linker must be efficiently processed at the target site.
Table 2: Comparative Stability Profiles
| Linker Type | Stability in Plasma (pH 7.4) | Primary Cleavage Mechanism (Intracellular) | Suitability |
| Triazole (from this compound) | Very High | Non-Cleavable (Protein Degradation) | Non-cleavable designs, stable anchor |
| Peptide (Val-Cit) | High | Enzymatic (Cathepsin B) | Controlled release in lysosomes |
| Disulfide | Moderate | Reductive (Glutathione) | Controlled release in cytosol |
| Hydrazone | Moderate (slow hydrolysis) | Acid Hydrolysis (pH < 6.0) | Controlled release in endosomes/lysosomes |
| Thioether (Non-cleavable) | Very High | Non-Cleavable (Protein Degradation) | Payloads active as amino acid conjugates |
Here, the triazole linkage formed from this compound stands out for its robustness, matching or exceeding the stability of traditional non-cleavable linkers like thioethers. This makes it an excellent candidate for therapeutic strategies where the payload-catabolite is potent or where minimizing systemic toxicity is the absolute priority.
Caption: Logic diagram of linker stability in different biological compartments.
Metric 3: Impact on Physicochemical Properties
A linker is not just a connector; it becomes part of the final therapeutic molecule and can significantly alter its properties, such as solubility and aggregation propensity. Highly hydrophobic payloads often require hydrophilic linkers to create a clinically viable ADC.[12]
Table 3: Qualitative Impact on Hydrophobicity
| Linker Component | Expected Impact on Conjugate Hydrophobicity | Rationale |
| This compound | Increase | Small, aromatic, heterocyclic structure.[10] |
| Standard Alkyl (e.g., in SMCC) | Increase | Non-polar hydrocarbon chain. |
| Peptide (e.g., Val-Cit) | Moderate Increase | Contains both hydrophobic (Val) and more polar (Cit) residues. |
| Polyethylene Glycol (PEG) Spacer | Decrease | Highly hydrophilic polymer, increases water solubility.[13] |
The inherent structure of this compound is relatively hydrophobic. This is a critical consideration. While its conjugation efficiency and stability are high, its use in its simplest form may be best suited for conjugating already soluble payloads. For highly hydrophobic drugs, the rational design choice would be to incorporate this compound as the conjugation handle on a larger, more complex linker that includes a hydrophilic spacer, such as a polyethylene glycol (PEG) chain.[12][14] This modular approach allows one to harness the benefits of click chemistry while independently tuning the solubility of the final conjugate.
Section 4: Experimental Protocols
To ensure the principles described above are translatable to the bench, we provide the following validated protocols.
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide handles onto an antibody via its lysine residues, a necessary first step for CuAAC conjugation.
-
Reagent Preparation:
-
Prepare antibody solution (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Dissolve Azido-dPEG®4-NHS Ester in anhydrous DMSO to a stock concentration of 20 mM.
-
-
Reaction Setup:
-
Add a 10-fold molar excess of the Azido-dPEG®4-NHS Ester solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted labeling reagent by dialyzing the reaction mixture against PBS (pH 7.4) overnight at 4°C, or by using a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
-
Characterization:
-
Confirm the degree of labeling (number of azides per antibody) using MALDI-TOF mass spectrometry.
-
Protocol 2: CuAAC Conjugation with a this compound-Payload
This protocol details the conjugation of the azide-modified antibody to a payload functionalized with the this compound linker.
-
Reagent Preparation:
-
Prepare the azide-modified antibody (from Protocol 1) at 5 mg/mL in PBS.
-
Dissolve the this compound-Payload in DMSO to a 10 mM stock.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 100 mM solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified antibody, a 5-fold molar excess of the payload, and a 5-fold molar excess of the THPTA ligand.
-
Add the sodium ascorbate solution to a final concentration of 2.5 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 0.5 mM.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove excess payload, catalyst, and reagents. Monitor elution at 280 nm.
-
-
Characterization:
-
Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC) to confirm successful conjugation and determine the drug-to-antibody ratio (DAR). Confirm final mass by mass spectrometry.
-
Protocol 3: Comparative Plasma Stability Assay
This protocol is designed to compare the stability of different linker-payloads when incubated in plasma.
-
Assay Setup:
-
Dilute the test ADC (e.g., the one from Protocol 2) and a benchmark ADC (e.g., one with a maleimide linker) to a final concentration of 100 µg/mL in fresh human plasma.
-
Create aliquots for each time point (e.g., 0, 24, 48, 96, 168 hours).
-
Incubate all samples at 37°C.
-
-
Sample Analysis:
-
At each time point, retrieve an aliquot and stop the reaction by freezing at -80°C.
-
Analyze the samples using an affinity-capture LC-MS method. Use an anti-human IgG antibody to capture the ADC, followed by analysis of the released payload or measurement of the intact ADC mass.
-
-
Data Interpretation:
-
Quantify the amount of intact ADC remaining at each time point relative to T=0. A linker is generally considered stable if >95% of the conjugate remains intact after 72 hours.[3] Compare the stability profile of the triazole-linked ADC to the benchmark.
-
Conclusion and Future Outlook
Our comparative analysis demonstrates that This compound is a highly promising building block for the construction of next-generation bioconjugates. Its primary strengths lie in its ability to participate in highly efficient and specific click chemistry reactions, leading to the formation of an exceptionally stable triazole linkage. This positions it as a superior choice for non-cleavable linker designs where conjugate stability is paramount.
However, its application requires careful consideration of the overall linker design. The inherent hydrophobicity of the pyridine core necessitates a modular approach, particularly when working with poorly soluble payloads. The most effective strategy is to utilize this compound as the bioorthogonal handle on a larger linker scaffold that incorporates hydrophilic elements, such as PEG spacers, to fine-tune the physicochemical properties of the final ADC.[12][13]
For drug development professionals, this compound offers a robust tool to create homogeneous, highly stable conjugates, addressing key challenges of premature drug release and manufacturing consistency that have plagued earlier generations of ADCs. Future research should focus on synthesizing and evaluating a panel of this compound-containing linkers with varying hydrophilic spacers to empirically determine the optimal balance between stability, solubility, and biological activity.
References
- A Comparative Guide to Alternative Linkers for Bioconjugation. (n.d.). BenchChem.
- Linkers for ADCs. (n.d.). NJ Bio, Inc.
- ADC Linkers: Classification and Conjugation Sites. (n.d.). BOC Sciences.
- ADC linkers: Definition and examples. (2022, January 10). ProteoGenix.
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022, April 13). Bio-Synthesis.
- Linkers in Antibody-Drug Conjugates. (n.d.). Creative Biolabs.
- Application Notes and Protocols for Bioconjugation Using Branched PEG Linkers. (n.d.). BenchChem.
- This compound. (n.d.). MySkinRecipes.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. (n.d.). BenchChem.
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). PMC - NIH.
- Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020, February 7). ACS Publications.
- This compound (C8H7N). (n.d.). PubChem.
- Mitigating ADC Toxicities With Linker-Payload Design. (2025, January 16). YouTube.
- Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020, June 11). PubMed.
- Benchmarking the performance of different hydrophilic linkers in drug delivery. (n.d.). BenchChem.
- Evaluation of Astatine-211-Labeled Fibroblast Activation Protein Inhibitor (FAPI): Comparison of Different Linkers with Polyethylene Glycol and Piperazine. (2023, May 12). PubMed.
Sources
- 1. njbio.com [njbio.com]
- 2. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 11. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of Astatine-211-Labeled Fibroblast Activation Protein Inhibitor (FAPI): Comparison of Different Linkers with Polyethylene Glycol and Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethynyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-ethynyl-6-methylpyridine, a heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] As a substituted pyridine, this compound requires careful handling and adherence to specific disposal procedures to mitigate risks to personnel and the environment. This document is intended to provide essential safety and logistical information, serving as a trusted resource for laboratory professionals.
Immediate Safety and Hazard Assessment
Assumed Hazards:
-
Flammability: Like many organic solvents and pyridine derivatives, it should be treated as a flammable liquid.[2] Keep away from open flames, sparks, and heat sources.[2]
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[3] Acute exposure can cause nausea, headaches, and respiratory irritation.[3] It is classified as a toxic solid that is fatal in contact with skin and toxic if swallowed.[4]
-
Irritation: Assumed to be a skin, eye, and respiratory tract irritant.[5]
Personal Protective Equipment (PPE): Unwavering adherence to PPE protocols is non-negotiable.[3]
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Hand Protection: Wear solvent-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[3] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat must be worn.[3] For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][6]
Chemical Properties and Data
Understanding the physicochemical properties of this compound is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | [1][7][8] |
| Molecular Weight | 117.15 g/mol | [1] |
| Boiling Point | 188.88°C at 760 mmHg | [1] |
| Storage | 2-8℃, inert gas storage | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealable container.[6] The container should be made of a compatible material (e.g., glass or polyethylene).
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[2][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
Step 2: Handling Small Quantities (e.g., residual amounts in empty containers)
-
Triple Rinsing: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[10][11]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected in the designated hazardous waste container.[10] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
Container Disposal: Once thoroughly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[11]
Step 3: Managing Spills
-
Immediate Action: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources.[2]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6][12] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent and cleaning agents. All materials used for cleanup should be disposed of as hazardous waste.
Step 4: Disposal of Bulk Quantities
-
Professional Disposal Service: The disposal of larger quantities of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine-containing wastes.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework
The disposal of this compound is subject to regulations set forth by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[13][14] Pyridine and its derivatives are often listed as hazardous wastes.[9][15] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[9]
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document and consulting with your institution's safety professionals, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety, and when in doubt, seek guidance from your EHS department.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™. ATSDR. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound - 97%. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Lee, E. Y., & Lee, N. Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(7), 3293–3297. Retrieved from [Link]
-
ResearchGate. (2025, November 24). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. uwwapps.uww.edu [uwwapps.uww.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethynyl-6-methylpyridine
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling 2-Ethynyl-6-methylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally related pyridine derivatives. This approach ensures a cautious and comprehensive safety protocol.
Understanding the Risks: A Proactive Stance on Safety
Pyridine and its derivatives are a class of compounds that often present a range of hazards, including potential for skin, eye, and respiratory irritation. Some may also be harmful if ingested or inhaled[1][2][3][4]. Given the structure of this compound, it is prudent to assume similar potential hazards. Therefore, a robust PPE plan is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Chemical Handling
Before detailing specific PPE, it's crucial to establish a foundation of safe handling practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1][5]. An eyewash station and safety shower should be readily accessible[5][6].
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<1g) in a Fume Hood | Chemical safety goggles with side shields | Nitrile or neoprene gloves (inspect before use) | Fully buttoned laboratory coat | Not generally required if work is conducted within a certified and properly functioning fume hood. |
| Large-Scale Handling (>1g) or Operations with Splash Potential | Chemical safety goggles and a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a flame-retardant laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation exposure, even within a fume hood. Consult your institution's safety officer. |
| Accidental Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
Step-by-Step Guide to Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Put on your laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respiratory Protection (if needed): Perform a fit check for your respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Hand Protection: Don your gloves, ensuring they overlap the cuffs of your laboratory coat.
Doffing PPE Workflow
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.
-
Body Protection: Unbutton and remove your laboratory coat, folding the contaminated side inward.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood[1][5].
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable[5].
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste[2][7].
-
Do not dispose of down the drain or in regular trash[2].
-
Follow all local, state, and federal regulations for chemical waste disposal[2].
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself and your colleagues.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. Retrieved from [Link]
-
Angene Chemical. (2026, January 6). 3-ethynyl-2-methylpyridine Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
